OXi8007
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H24NNa2O10P |
|---|---|
Molecular Weight |
587.4 g/mol |
IUPAC Name |
disodium;[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] phosphate |
InChI |
InChI=1S/C26H26NO10P.2Na/c1-32-16-7-8-17-18(13-16)27-24(14-6-9-19(33-2)20(10-14)37-38(29,30)31)23(17)25(28)15-11-21(34-3)26(36-5)22(12-15)35-4;;/h6-13,27H,1-5H3,(H2,29,30,31);;/q;2*+1/p-2 |
InChI Key |
GQIZTUAJGVBAFG-UHFFFAOYSA-L |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2)C3=CC(=C(C=C3)OC)OP(=O)([O-])[O-])C(=O)C4=CC(=C(C(=C4)OC)OC)OC.[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
OXi8007: A Technical Guide to its Mechanism of Action as a Vascular Disrupting Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
OXi8007 is a second-generation vascular disrupting agent (VDA) that has demonstrated significant potential in preclinical cancer models. As a water-soluble phosphate prodrug, this compound is systemically administered and subsequently converted in vivo to its active metabolite, OXi8006. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic action of this compound, with a focus on its role as a potent inhibitor of tubulin polymerization and subsequent activation of the RhoA signaling cascade, leading to catastrophic vascular collapse within the tumor microenvironment. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of Action: From Prodrug to Active Compound
This compound is an indole-based small molecule that, in its prodrug form, is inactive. Following intravenous or intraperitoneal administration, it is rapidly converted to the active compound OXi8006 by ubiquitous non-specific phosphatases that cleave the phosphate group.[1][2] This bioactivation strategy enhances the solubility and bioavailability of the therapeutic agent.
Inhibition of Tubulin Polymerization
The primary intracellular target of OXi8006 is the tubulin protein. OXi8006 binds to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[1][3][4] This disruption of microtubule dynamics has a profound impact on rapidly proliferating cells, particularly endothelial cells lining the tumor vasculature. The inhibition of tubulin polymerization by OXi8006 has been quantified with an IC50 value of 1.1 µM in a cell-free assay.[1][5]
The RhoA Signaling Cascade and Vascular Disruption
The depolymerization of microtubules in endothelial cells initiates a downstream signaling cascade that culminates in the disruption of the tumor vasculature. A key mediator in this process is the small GTPase, RhoA.
Activation of RhoA
Microtubule disruption leads to the activation of RhoA.[5][6][7] While the precise mechanism linking microtubule depolymerization to RhoA activation is still under investigation, it is a critical step in the vascular disrupting activity of OXi8006.
Downstream Effectors and Cytoskeletal Reorganization
Activated RhoA, in turn, activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). ROCK activation leads to a cascade of events that dramatically alter the endothelial cell cytoskeleton:
-
Increased Myosin Light Chain (MLC) Phosphorylation: ROCK directly phosphorylates and activates MLC, a key regulator of actomyosin contractility.[5][6][7]
-
Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK also phosphorylates and inhibits MLCP, the enzyme responsible for dephosphorylating MLC. This dual action ensures a sustained increase in phosphorylated MLC.
-
Stress Fiber Formation: The increased actomyosin contractility leads to the formation of prominent actin stress fibers.[5]
-
Increased Focal Adhesion Formation: OXi8006 treatment has been shown to increase the formation of focal adhesions and the phosphorylation of focal adhesion kinase (FAK).[5][6][7]
These cytoskeletal changes result in endothelial cell rounding, contraction, and detachment from the basement membrane. This loss of endothelial integrity leads to increased vascular permeability and, ultimately, the collapse and occlusion of the tumor blood vessels. The ensuing vascular shutdown deprives the tumor of oxygen and nutrients, leading to extensive tumor necrosis.[2][5]
Antimitotic Effects and Cytotoxicity
In addition to its vascular-disrupting effects, OXi8006, as a tubulin polymerization inhibitor, also exhibits direct antimitotic activity. By disrupting the mitotic spindle, OXi8006 induces a cell cycle blockade at the G2/M phase in rapidly dividing cells, including both endothelial and tumor cells.[5][6] This cell cycle arrest ultimately leads to apoptosis.
Quantitative Data
The cytotoxic and anti-proliferative activities of OXi8006 have been evaluated in various cell lines. The following table summarizes the reported GI50 values, which represent the concentration required to inhibit cell growth by 50%.
| Cell Line | Cell Type | GI50 (nM) | Reference |
| HUVEC (activated) | Human Umbilical Vein Endothelial Cells | 41 | [1] |
| MDA-MB-231 | Human Breast Adenocarcinoma | 32 | [1] |
| NCI-H460 | Human Large Cell Lung Carcinoma | 25.7 (avg) | [1][5] |
| DU-145 | Human Prostate Carcinoma | 25.7 (avg) | [1][5] |
| SK-OV-3 | Human Ovarian Adenocarcinoma | 25.7 (avg) | [1][5] |
Experimental Protocols
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.
Protocol:
-
Prepare a reaction mixture containing 3 mg/mL purified bovine tubulin in 80 mM PIPES buffer (pH 6.9), 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, and 10% glycerol.[8]
-
Add OXi8006 or a vehicle control to the reaction mixture.
-
Incubate the mixture at 37°C to initiate polymerization.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. Light scattering by microtubules is proportional to the concentration of polymerized tubulin.[8]
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of OXi8006 on the cell cycle progression of cultured cells.
Protocol:
-
Plate Human Umbilical Vein Endothelial Cells (HUVECs) in collagen-I coated 6-well plates at a density of 200,000 cells/well and allow them to adhere for 48 hours.[5]
-
Treat the cells with various concentrations of OXi8006 or a vehicle control for 24 hours.[5]
-
Harvest the cells by trypsinization and centrifuge at 800 x g for 10 minutes.[5]
-
Resuspend the cells in PBS and fix them in 70% ethanol overnight at -20°C.[5]
-
Centrifuge the fixed cells to remove the ethanol and resuspend them in a PBS solution containing 20 µg/mL RNase A and 20 µg/mL propidium iodide (PI).[5]
-
Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
RhoA Activation Assay (G-LISA)
This assay quantifies the amount of active, GTP-bound RhoA in cell lysates.
Protocol:
-
Culture cells to 80-90% confluency and then stimulate with OXi8006 or a control.
-
Lyse the cells in an ice-cold lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation.
-
Equalize the protein concentration of all samples.
-
Add the cell lysates to a 96-well plate coated with a Rho-GTP-binding protein.
-
Incubate the plate to allow the active RhoA in the lysate to bind to the plate.
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody specific for RhoA.
-
Add a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Add an HRP substrate and measure the absorbance at 490 nm. The signal is proportional to the amount of active RhoA in the sample.
In Vivo Vascular Disruption Assessment (Dynamic Bioluminescence Imaging)
This method assesses the effect of this compound on tumor vasculature in a living animal model.
Protocol:
-
Establish tumors in mice using cancer cells that have been engineered to express luciferase (e.g., MDA-MB-231-luc).
-
Once tumors reach a specified size, administer this compound via intraperitoneal or intravenous injection.
-
At various time points post-treatment, anesthetize the mice and administer the luciferase substrate, D-luciferin.
-
Image the bioluminescence signal from the tumor using a sensitive CCD camera-based imaging system.
-
A decrease in the bioluminescence signal indicates a disruption of blood flow to the tumor, as the delivery of the luciferin substrate is compromised. A greater than 90% reduction in signal by 6 hours post-treatment is indicative of potent vascular disrupting activity.[5][6]
Histological Confirmation of Vascular Disruption
This protocol provides a direct visualization of the effects of this compound on tumor vasculature.
Protocol:
-
Following in vivo experiments, euthanize the mice and excise the tumors.
-
To assess vessel perfusion, inject a fluorescent dye such as Hoechst 33342 intravenously a few minutes before euthanasia. This dye will only stain the nuclei of cells in well-perfused regions.
-
Fix the tumors in formalin and embed them in paraffin.
-
Section the tumors and perform immunohistochemistry for endothelial cell markers such as CD31 to visualize blood vessels.
-
Examine the sections under a microscope to assess the extent of vascular damage, necrosis, and perfusion (based on Hoechst staining). A significant reduction in Hoechst staining and evidence of hemorrhage and necrosis in the tumor core are indicative of vascular disruption.[5]
Visualizations
Signaling Pathway of this compound/OXi8006
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice [mdpi.com]
- 3. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 4. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 5. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug this compound in breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
OXi8007: A Technical Whitepaper on its Core Target and Mechanism of Action
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
OXi8007 is a novel, water-soluble phosphate prodrug of the potent tubulin-binding agent OXi8006. Its primary therapeutic action is the targeted disruption of tumor vasculature, leading to extensive tumor necrosis. This document provides a comprehensive technical overview of this compound's core target, its mechanism of action, and the key experimental data supporting its preclinical efficacy. Detailed methodologies for the pivotal experiments are provided to facilitate replication and further investigation.
Core Target: The Tubulin-Microtubule System in Tumor Endothelial Cells
The principal target of this compound's active form, OXi8006, is the tubulin-microtubule system within rapidly proliferating endothelial cells, which are characteristic of the tumor neovasculature.[1][2][3] OXi8006 is a potent inhibitor of tubulin polymerization, binding to the colchicine site on tubulin.[4] This interaction disrupts the dynamic assembly and disassembly of microtubules, critical cellular components for maintaining cell structure, and function. The selectivity of this compound for the tumor vasculature is attributed to the higher proliferation rate of tumor endothelial cells compared to those in healthy, quiescent tissues.[1][3]
Mechanism of Action: A Cascade of Vascular Disruption
This compound, a water-soluble phosphate prodrug, is converted in vivo by non-specific phosphatases to its active form, OXi8006.[1][2][3] OXi8006 then exerts its potent anti-vascular effects through a multi-step signaling cascade within the tumor endothelial cells.
The key events in the mechanism of action are:
-
Microtubule Depolymerization: OXi8006 binds to tubulin, inhibiting its polymerization and leading to the disassembly of the microtubule network.[1][2]
-
RhoA Activation: The disruption of the microtubule cytoskeleton triggers the activation of the small GTPase, RhoA.[1][5]
-
Cytoskeletal Reorganization: Activated RhoA, through its downstream effector RhoA kinase (ROCK), leads to increased phosphorylation of myosin light chain and subsequent actin stress fiber formation.[1]
-
Cell Shape Change and Vascular Shutdown: These profound cytoskeletal changes cause the endothelial cells to round up and detach, increasing vascular permeability and ultimately leading to a rapid shutdown of blood flow to the tumor.[1][2] This deprives the tumor of essential oxygen and nutrients, resulting in extensive tumor necrosis.[1]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Quantitative Data Summary
The preclinical efficacy of OXi8006 and this compound has been quantified through various in vitro and in vivo assays.
| Assay | Cell Line/Model | Compound | Metric | Value | Reference |
| Tubulin Polymerization Inhibition | - | OXi8006 | IC50 | 1.1 µM | [4] |
| Cytotoxicity (Cell Growth Inhibition) | Activated HUVECs | OXi8006 | GI50 | 41 nM | |
| Cytotoxicity (Cell Growth Inhibition) | MDA-MB-231 (Breast Cancer) | OXi8006 | GI50 | 32 nM | |
| Cytotoxicity (Cell Growth Inhibition) | DU-145 (Prostate Cancer) | OXi8006 | GI50 | 36 nM | [4] |
| In Vivo Vascular Disruption | MDA-MB-231-luc Xenograft | This compound | % BLI Signal Abolished | >93% at 6 hours | [1][5] |
| In Vivo Vascular Disruption | Renca-luc Kidney Tumors | This compound | % Vascular Shutdown | >98% within 4 hours | [3] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound and OXi8006.
In Vitro Tubulin Polymerization Assay
This assay assesses the direct inhibitory effect of OXi8006 on the polymerization of tubulin into microtubules.
-
Principle: The polymerization of tubulin is monitored by measuring the increase in light scattering or fluorescence in a temperature-controlled spectrophotometer or fluorometer.
-
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
OXi8006 stock solution (in DMSO)
-
Temperature-controlled microplate reader
-
-
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.
-
Add GTP to a final concentration of 1 mM.
-
Add varying concentrations of OXi8006 or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin/GTP solution to the wells.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the absorbance (e.g., at 340 nm) or fluorescence at regular intervals for a defined period (e.g., 60 minutes).
-
The IC50 value is calculated as the concentration of OXi8006 that inhibits tubulin polymerization by 50% compared to the vehicle control.
-
Cytotoxicity Sulforhodamine B (SRB) Assay
This assay determines the cell growth inhibitory effects of OXi8006 and this compound.
-
Principle: SRB is a dye that binds to cellular proteins, and the amount of bound dye is proportional to the cell number.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or cancer cell lines (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
OXi8006 and this compound stock solutions
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of OXi8006, this compound, or vehicle control for a specified period (e.g., 48-72 hours).
-
Fix the cells by adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates with water to remove the TCA.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye.
-
Air dry the plates and solubilize the bound dye with Tris base solution.
-
Measure the absorbance at approximately 510 nm using a microplate reader.
-
The GI50 value is determined as the concentration of the compound that inhibits cell growth by 50%.
-
In Vivo Bioluminescence Imaging of Tumor Vascular Disruption
This in vivo assay visualizes and quantifies the vascular disrupting effects of this compound in a tumor xenograft model.
-
Principle: Luciferase-expressing tumor cells are implanted in mice. The delivery of the substrate, luciferin, to the tumor is dependent on blood flow. A decrease in the bioluminescence signal after drug administration indicates vascular shutdown.
-
Materials:
-
Luciferase-expressing cancer cells (e.g., MDA-MB-231-luc)
-
Immunocompromised mice (e.g., SCID mice)
-
This compound solution for injection
-
D-luciferin
-
In vivo imaging system (e.g., IVIS)
-
-
Procedure:
-
Establish tumor xenografts by injecting MDA-MB-231-luc cells into the appropriate site (e.g., mammary fat pad) of the mice.
-
Once tumors reach a predetermined size, acquire a baseline bioluminescence image by administering D-luciferin to the mice and imaging them in the in vivo imaging system.
-
Administer this compound to the mice via an appropriate route (e.g., intraperitoneal injection) at a specified dose (e.g., 350 mg/kg).
-
Acquire subsequent bioluminescence images at various time points post-treatment (e.g., 2, 4, 6, 24 hours).
-
Quantify the bioluminescence signal from the tumor region of interest at each time point.
-
Calculate the percentage of signal reduction compared to the baseline to determine the extent of vascular disruption.
-
Below is a diagram illustrating the general workflow for the in vivo bioluminescence imaging experiment.
Conclusion
This compound is a promising vascular disrupting agent with a well-defined primary target and mechanism of action. By selectively targeting the tubulin-microtubule system in tumor endothelial cells, it initiates a signaling cascade that leads to rapid and extensive tumor vascular shutdown. The robust preclinical data, supported by the detailed experimental protocols provided herein, establish a strong foundation for the continued development of this compound as a potential anti-cancer therapeutic.
References
- 1. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug this compound in breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. pubcompare.ai [pubcompare.ai]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
OXi8007: A Technical Guide to a Promising Vascular Disrupting Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
OXi8007 is a novel, water-soluble, indole-based small molecule that functions as a potent vascular disrupting agent (VDA). It is a prodrug that is rapidly converted in vivo to its active metabolite, OXi8006. By targeting the tubulin-microtubule system in rapidly proliferating endothelial cells, this compound selectively disrupts the established tumor vasculature, leading to a rapid shutdown of blood flow, extensive tumor necrosis, and significant anti-cancer effects in preclinical models. This technical guide provides a comprehensive overview of the core data, experimental protocols, and signaling pathways associated with this compound.
Mechanism of Action
This compound exerts its anti-vascular effects through a multi-step process initiated by the inhibition of tubulin polymerization. As a colchicine-site binding agent, the active form, OXi8006, disrupts microtubule dynamics within endothelial cells.[1][2] This leads to a cascade of downstream events culminating in the collapse of the tumor's blood supply.
The key signaling pathway implicated in the mechanism of action of this compound is the RhoA pathway.[1] Disruption of the microtubule network activates RhoA, a small GTPase that plays a critical role in regulating the actin cytoskeleton.[1][3][4] Activated RhoA, in turn, activates Rho-associated kinase (ROCK), which leads to the phosphorylation of downstream effectors, including non-muscle myosin light chain.[1][3] This results in increased actin-myosin contractility, stress fiber formation, and ultimately, endothelial cell rounding and detachment from the vessel wall.[1][5] This process increases vascular permeability and leads to a rapid shutdown of tumor blood flow.[1][6]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound and its active metabolite, OXi8006.
Table 1: In Vitro Activity of OXi8006 and this compound
| Compound | Cell Line | Assay Type | Endpoint | Value | Reference(s) |
| OXi8006 | - | Tubulin Polymerization | IC50 | 1.1 µM | [2] |
| OXi8006 | MDA-MB-231 (Breast Cancer) | Cytotoxicity | GI50 | 32 nM | [2] |
| OXi8006 | Activated HUVECs | Cytotoxicity | GI50 | 41 nM | [2] |
| This compound | Renca (Kidney Cancer) | Cytotoxicity | IC50 | > 2 µM | [6] |
| OXi8006 | Renca (Kidney Cancer) | Cytotoxicity | IC50 | ~4 µM | [6] |
| CA4 (Combretastatin A-4) | Renca (Kidney Cancer) | Cytotoxicity | IC50 | < 2 µM | [6] |
HUVECs: Human Umbilical Vein Endothelial Cells
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosage | Administration | Primary Outcome | Result | Reference(s) |
| MDA-MB-231-luc (Breast Cancer) | SCID Mice | 350 mg/kg | Intraperitoneal (IP) | Reduction in Bioluminescence Signal | >93% reduction at 6 hours | [1] |
| Renca-luc (Kidney Cancer) | BALB/c Mice | 250 mg/kg | Intraperitoneal (IP) | Vascular Shutdown (Bioluminescence Imaging) | >98% within 4 hours | [6][7] |
| Renca-luc (Kidney Cancer) | BALB/c Mice | 250 mg/kg | Intraperitoneal (IP) | Tumor Hypoxia (Photoacoustic Imaging) | Occurred within 30 minutes | [6][7] |
| XP258 (Human Kidney Xenograft) | Mice | 250 mg/kg | Intraperitoneal (IP) | Tumor Hypoxia (MSOT) | Confirmed selective hypoxiation | [7] |
MSOT: Multispectral Optoacoustic Tomography
Table 3: Pharmacokinetic Parameters of this compound and OXi8006 in BALB/c Mice
| Compound | Matrix | T1/2 | Reference(s) |
| This compound | Plasma | 49 min | [8] |
| OXi8006 | Plasma | 119 min | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
This protocol is adapted from methodologies used in the preclinical evaluation of this compound.[6][8]
Objective: To determine the growth inhibitory effects of OXi8006 and this compound on cancer and endothelial cells.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., Renca) or HUVECs
-
Complete cell culture medium
-
OXi8006, this compound, and control compounds (e.g., Combretastatin A-4)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% (v/v) acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in 96-well plates at a density of approximately 8,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]
-
Compound Treatment: Prepare ten-fold serial dilutions of the test compounds (OXi8006, this compound) and a positive control. Add the diluted compounds to the respective wells and incubate for 48 hours.[8]
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[9]
-
Staining: Wash the plates four times with 1% acetic acid to remove TCA.[9][10] Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]
-
Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.[9][10]
-
Solubilization: Air dry the plates. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 or GI50 values.
In Vivo Vascular Disruption Assessment: Bioluminescence Imaging (BLI)
This protocol is based on the in vivo studies evaluating this compound's vascular disrupting effects.[1][6]
Objective: To non-invasively quantify the extent and kinetics of tumor vascular shutdown induced by this compound in luciferase-expressing tumor models.
Materials:
-
Immunocompromised mice (e.g., SCID or BALB/c)
-
Luciferase-expressing cancer cells (e.g., MDA-MB-231-luc, Renca-luc)
-
This compound solution for injection
-
D-luciferin substrate
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Implantation: Subcutaneously or orthotopically implant luciferase-expressing tumor cells into the mice. Allow tumors to grow to a predetermined size (e.g., ~110 mm³).[1]
-
Baseline Imaging: Anesthetize the mice. Administer D-luciferin (e.g., 120 mg/kg, subcutaneously).[1] Acquire bioluminescence images using an in vivo imaging system.[11][12]
-
This compound Administration: Administer this compound via intraperitoneal injection at the desired dose (e.g., 250 mg/kg or 350 mg/kg).[1][6]
-
Post-Treatment Imaging: At various time points post-treatment (e.g., 2, 6, and 24 hours), re-anesthetize the mice, administer a fresh dose of D-luciferin, and acquire new bioluminescence images.[1]
-
Data Analysis: Quantify the bioluminescence signal (photons/second) from the tumor region of interest at each time point. Normalize the post-treatment signals to the baseline signal to determine the percentage of vascular shutdown.[1]
Mandatory Visualizations
Signaling Pathway
Caption: this compound mechanism of action signaling pathway.
Experimental Workflow: In Vivo Bioluminescence Imaging
Caption: Experimental workflow for in vivo bioluminescence imaging.
Clinical Development Status
Based on a comprehensive review of publicly available information, there are currently no active or completed clinical trials specifically investigating this compound in human subjects. The development of this compound appears to be in the preclinical stage.
Conclusion
This compound is a promising preclinical vascular disrupting agent with a well-defined mechanism of action centered on the inhibition of tubulin polymerization and subsequent activation of the RhoA signaling pathway. The available in vitro and in vivo data demonstrate its potent and rapid ability to selectively disrupt tumor vasculature at well-tolerated doses. Further investigation is warranted to explore its full therapeutic potential and to advance this compound towards clinical evaluation.
References
- 1. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SRB assay for measuring target cell killing [protocols.io]
- 10. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Optical Bioluminescence Protocol for Imaging Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Near-infrared dual bioluminescence imaging in mouse models of cancer using infraluciferin | eLife [elifesciences.org]
OXi8007 Prodrug Conversion to OXi8006: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OXi8007 is a water-soluble phosphate prodrug designed for enhanced bioavailability and targeted delivery of its active counterpart, OXi8006. OXi8006 is a potent indole-based small molecule that functions as a vascular disrupting agent (VDA) by inhibiting tubulin polymerization. This technical guide provides an in-depth overview of the conversion of this compound to OXi8006, the mechanism of action of OXi8006, and detailed experimental protocols for the evaluation of these processes.
Introduction
Cancer therapy is increasingly focused on targeting the tumor microenvironment, with a particular emphasis on disrupting the tumor vasculature, which is essential for tumor growth and metastasis. Vascular disrupting agents (VDAs) represent a promising class of therapeutics that selectively target and destroy established tumor blood vessels, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[1][2] OXi8006 is a novel VDA that binds to the colchicine site on β-tubulin, thereby inhibiting microtubule polymerization.[1][3] Its poor aqueous solubility, however, limits its clinical application. To overcome this limitation, the water-soluble phosphate prodrug this compound was developed.[1] This guide details the conversion of this compound to OXi8006 and the subsequent biological effects.
Prodrug Conversion: this compound to OXi8006
The conversion of the inactive prodrug this compound to the active drug OXi8006 is a critical step for its anti-cancer activity. This bioconversion is primarily mediated by ubiquitous endogenous enzymes.
Enzymatic Conversion
This compound is designed with a phosphate group that is cleaved in vivo by non-specific phosphatases, which are abundant in the body, to yield the active phenol, OXi8006.[1][4][5] This enzymatic hydrolysis occurs rapidly following administration. While the specific phosphatases with the highest affinity for this compound have not been exhaustively characterized, alkaline phosphatases (ALPs) are a likely candidate due to their widespread distribution and role in dephosphorylating various substrates.[6][7][8]
dot
Pharmacokinetics
Pharmacokinetic studies in preclinical models demonstrate the rapid in vivo conversion of this compound. Following intraperitoneal administration of this compound, the active compound OXi8006 is readily detected in plasma and tumor tissue.[9] While this compound is present at higher concentrations in the plasma, OXi8006 concentrations are higher in tissues, including the tumor.[9]
Mechanism of Action of OXi8006
OXi8006 exerts its potent anti-vascular effects through a well-defined signaling cascade initiated by the disruption of microtubule dynamics in endothelial cells.
Tubulin Polymerization Inhibition
OXi8006 is a potent inhibitor of tubulin polymerization, with an IC50 of 1.1 µM.[1] It binds to the colchicine site on tubulin, preventing the assembly of microtubules.[1][3] This disruption of the microtubule cytoskeleton is the primary event that triggers the downstream signaling cascade.
Downstream Signaling Pathway
The depolymerization of microtubules in endothelial cells initiates a signaling cascade mediated by the small GTPase RhoA.[1] Activation of RhoA leads to the activation of its downstream effector, Rho-associated kinase (ROCK). ROCK, in turn, phosphorylates and activates non-muscle myosin light chain (MLC) and focal adhesion kinase (FAK).[1][10] This cascade of events results in increased actin stress fiber formation, cytoskeletal reorganization, and ultimately, endothelial cell rounding and detachment, leading to the disruption of the tumor vasculature.[1]
dot
Quantitative Data
The biological activity of OXi8006 and this compound has been quantified in various in vitro and in vivo assays.
| Compound | Assay | Cell Line/Model | Value | Reference |
| OXi8006 | Tubulin Polymerization Inhibition (IC50) | - | 1.1 µM | [1] |
| OXi8006 | Cytotoxicity (GI50) | NCI-H460 | 25.7 nM (average) | [1] |
| DU-145 | [1] | |||
| SK-OV-3 | [1] | |||
| MDA-MB-231 | 32 nM | |||
| Activated HUVECs | 41 nM | |||
| This compound | In vivo Vascular Disruption | MDA-MB-231-luc xenograft | >93% signal loss at 6h (350 mg/kg) | [1][11] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the conversion and activity of this compound and OXi8006.
dot
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is used to determine the growth inhibitory effects of OXi8006 and this compound on cancer cell lines.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MDA-MB-231, HUVEC)
-
Complete culture medium
-
OXi8006 and this compound stock solutions
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.[12][13]
-
Treat cells with a serial dilution of OXi8006 or this compound and incubate for 48-72 hours.[14]
-
Fix the cells by adding 50-100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[12]
-
Wash the plates five times with distilled water and allow to air dry.[15]
-
Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12]
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.[12]
-
Solubilize the bound dye by adding 100-200 µL of 10 mM Tris base to each well.
-
Measure the absorbance at 540 nm using a microplate reader.[12]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of OXi8006 and this compound on cell cycle progression.
Materials:
-
6-well plates
-
Cancer cell lines
-
OXi8006 and this compound stock solutions
-
PBS
-
70% ethanol, ice-cold
-
Propidium iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat cells with desired concentrations of OXi8006 or this compound for 24 hours.
-
Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.[16]
-
Wash the cells with PBS to remove ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[16]
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[16]
-
Analyze the cell cycle distribution using appropriate software.
Western Blot Analysis of Protein Phosphorylation
This method is used to detect changes in the phosphorylation status of key signaling proteins like FAK and MLC.
Materials:
-
Cell culture dishes
-
Endothelial cells (e.g., HUVECs)
-
OXi8006 stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-FAK, anti-phospho-MLC, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture endothelial cells and treat with OXi8006 for various time points.
-
Lyse the cells in lysis buffer containing phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[17]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.[17]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[17]
Immunofluorescence Staining for Cytoskeletal Analysis
This technique is used to visualize the effects of OXi8006 on the microtubule network and actin cytoskeleton.
Materials:
-
Glass coverslips in culture dishes
-
Endothelial cells
-
OXi8006 stock solution
-
4% paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 2% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, phalloidin for F-actin)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed endothelial cells on glass coverslips and allow them to adhere.
-
Treat the cells with OXi8006 for the desired time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[1]
-
Permeabilize the cells with 0.1% Triton X-100 for 10-15 minutes.[1]
-
Block with 2% BSA for 30-60 minutes.[11]
-
Incubate with primary antibodies for 1 hour at room temperature or overnight at 4°C.[1]
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature, protected from light.[1]
-
Wash with PBS, mount the coverslips on slides, and visualize using a fluorescence microscope.[1]
In Vivo Bioluminescence Imaging (BLI) for Vascular Disruption
This in vivo imaging technique is used to quantify the vascular disrupting effects of this compound in tumor-bearing animals.
Materials:
-
Tumor-bearing mice with luciferase-expressing cancer cells (e.g., MDA-MB-231-luc)
-
This compound solution for injection
-
D-luciferin substrate
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Establish tumors in mice by injecting luciferase-expressing cancer cells.
-
Once tumors are established, perform baseline imaging by intraperitoneally injecting D-luciferin (e.g., 150 mg/kg) and imaging the anesthetized mice after a consistent uptake time (e.g., 10-15 minutes).[18][19]
-
Administer this compound (e.g., 350 mg/kg, i.p.).[2]
-
Perform BLI at various time points post-treatment (e.g., 2, 6, 24 hours) following D-luciferin injection.[2]
-
Analyze the bioluminescence signal intensity from the tumor region of interest (ROI) over time to quantify the extent of vascular shutdown. A decrease in signal indicates reduced delivery of luciferin due to vascular disruption.[2]
Conclusion
This compound is an effective prodrug that is rapidly converted to the active vascular disrupting agent OXi8006 in vivo. OXi8006 targets the tumor vasculature by inhibiting tubulin polymerization, leading to a cascade of signaling events that result in the collapse of tumor blood vessels. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other similar vascular disrupting agents. Further research to identify the specific phosphatases involved in the prodrug conversion could lead to the development of even more targeted and effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Alkaline Phosphatases: Structure, substrate specificity and functional relatedness to other members of a large superfamily of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkaline Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkaline Phosphatases: Biochemistry, Functions, and Measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug this compound in breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microtubule disruption changes endothelial cell mechanics and adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 16. benchchem.com [benchchem.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. youtube.com [youtube.com]
An In-depth Technical Guide to the Tubulin-Binding Properties of OXi8007
For Researchers, Scientists, and Drug Development Professionals
Abstract
OXi8007 is a water-soluble phosphate prodrug of the potent tubulin-binding agent OXi8006. As a vascular disrupting agent (VDA), this compound selectively targets the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis. Its mechanism of action is centered on the disruption of microtubule dynamics through interaction with tubulin. This technical guide provides a comprehensive overview of the tubulin-binding properties of this compound, detailing its mechanism of action, binding site, and the downstream signaling sequelae. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2][3] The dynamic nature of microtubules makes them a prime target for anticancer therapeutics.[2][3] this compound is the water-soluble disodium phosphate prodrug of OXi8006, an indole-based compound that exhibits potent anti-cancer activity by disrupting microtubule function.[4][5] In vivo, this compound is rapidly converted to the active compound OXi8006 by non-specific phosphatases.[6] This guide focuses on the molecular interactions of OXi8006, the active form of this compound, with tubulin.
Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism by which OXi8006, the active metabolite of this compound, exerts its anti-cancer effects is through the inhibition of tubulin polymerization.[5][7] By binding to tubulin heterodimers, OXi8006 prevents their assembly into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately apoptosis.[4][8]
Binding to the Colchicine Site
OXi8006 binds to the colchicine-binding site on β-tubulin.[4][5] This has been confirmed through competitive binding assays where OXi8006 competes with radiolabeled colchicine for binding to tubulin.[5] The colchicine-binding site is a critical pocket for tubulin polymerization, and its occupation by ligands like OXi8006 sterically hinders the conformational changes required for microtubule formation.[9]
Quantitative Data
The following tables summarize the key quantitative data related to the tubulin-binding and cytotoxic properties of OXi8006 and this compound.
| Compound | Assay | Parameter | Value | Cell Line/System | Reference |
| OXi8006 | Tubulin Polymerization Inhibition | IC50 | 1.1 µM | Cell-free bovine brain tubulin | [5][7] |
| This compound | Tubulin Polymerization Inhibition | IC50 | 4.2 µM | Cell-free bovine brain tubulin | [5] |
| Combretastatin A-4 (CA4) | Tubulin Polymerization Inhibition | IC50 | ~1.1 µM | Cell-free bovine brain tubulin | [5] |
Table 1: Inhibition of Tubulin Polymerization
| Compound | Parameter | NCI-H460 (Lung) | DU-145 (Prostate) | SK-OV-3 (Ovarian) | MDA-MB-231 (Breast) | HUVEC (Endothelial) | Reference |
| OXi8006 | GI50 | 3.5-38 nM (range) | 36 nM | 3.5-38 nM (range) | 25.7 nM (average) | 41 nM | [4][5][7] |
| This compound | GI50 | 3.5-38 nM (range) | 36 nM | 3.5-38 nM (range) | Not specified | low nanomolar range | [4][5][7] |
Table 2: Cytotoxicity (GI50) Data
Downstream Signaling Pathway
The disruption of microtubule dynamics by OXi8006 in endothelial cells triggers a specific signaling cascade that leads to changes in cell morphology and vascular disruption. A key player in this pathway is the small GTPase RhoA.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring the change in turbidity.
Methodology:
-
Reagents: Purified bovine brain tubulin, General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, Glycerol.
-
Procedure:
-
Prepare a stock solution of tubulin (e.g., 3 mg/mL) in General Tubulin Buffer with 1 mM GTP and 10% glycerol on ice.[10]
-
Add test compounds (OXi8006/OXi8007) at various concentrations to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin solution to the wells.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Monitor the increase in absorbance at 340 nm over time (e.g., every 60 seconds for 60 minutes).[10][11]
-
-
Data Analysis: The absorbance values are plotted against time to generate polymerization curves. The IC50 value is determined by measuring the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50% compared to a vehicle control.
Competitive Colchicine-Binding Assay
This assay determines if a compound binds to the colchicine-binding site on tubulin by measuring its ability to displace radiolabeled colchicine.
Methodology:
-
Reagents: Purified tubulin, [³H]colchicine, unlabeled OXi8006, filtration apparatus.
-
Procedure:
-
Incubate a constant amount of tubulin and [³H]colchicine with varying concentrations of unlabeled OXi8006.
-
After incubation, separate the tubulin-bound [³H]colchicine from the free [³H]colchicine using a filtration method (e.g., passing through a DEAE-cellulose filter).
-
Wash the filter to remove unbound radioactivity.
-
Measure the radioactivity retained on the filter using a scintillation counter.[12]
-
-
Data Analysis: The amount of radioactivity is inversely proportional to the binding of the test compound. The results are expressed as the percentage of inhibition of [³H]colchicine binding.
Sulforhodamine B (SRB) Cytotoxicity Assay
This colorimetric assay is used to determine the cytotoxicity of a compound based on the measurement of cellular protein content.
References
- 1. Quick and Simple Detection Technique to Assess the Binding of Antimicrotubule Agents to the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. zellx.de [zellx.de]
- 8. abcam.com [abcam.com]
- 9. Distinct roles of ROCK (Rho-kinase) and MLCK in spatial regulation of MLC phosphorylation for assembly of stress fibers and focal adhesions in 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. abscience.com.tw [abscience.com.tw]
- 12. Rapid colchicine competition-binding scintillation proximity assay using biotin-labeled tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
role of RhoA signaling in OXi8007 activity
An In-Depth Technical Guide: The Role of RhoA Signaling in the Activity of the Vascular Disrupting Agent OXi8007
Executive Summary
This compound is a water-soluble phosphate prodrug that is converted in vivo to its active counterpart, OXi8006.[1] As a potent vascular disrupting agent (VDA), this compound selectively targets the rapidly proliferating endothelial cells of tumor neovasculature, leading to a rapid shutdown of tumor blood flow and subsequent necrosis.[2] The mechanism of action is initiated by the binding of OXi8006 to tubulin, which disrupts microtubule dynamics.[3] This primary event triggers a critical downstream signaling cascade mediated by the small GTPase RhoA, culminating in profound cytoskeletal reorganization, morphological changes in endothelial cells, and potent antivascular effects.[4][5] This document provides a detailed examination of the RhoA signaling pathway's central role in this compound's activity, supported by quantitative data, experimental protocols, and pathway visualizations.
Mechanism of Action: From Tubulin Binding to RhoA Activation
The activity of this compound begins with its systemic administration and subsequent dephosphorylation by non-specific phosphatases to yield the active compound, OXi8006.[2][6] OXi8006 then enters proliferating endothelial cells and binds to the colchicine site on tubulin, inhibiting its polymerization.[1][3] This leads to the net depolymerization of microtubules, a critical event that initiates a signaling cascade characterized by the activation of RhoA.[4][6]
The activation of RhoA, a key regulator of actin dynamics and cell contractility, is a pivotal step.[4] Activated RhoA (RhoA-GTP) stimulates its downstream effector, Rho-associated kinase (ROCK).[4] ROCK, in turn, orchestrates the cytoskeletal changes by:
-
Directly phosphorylating the non-muscle myosin light chain (MLC) .[4]
-
Inactivating MLC phosphatase , which further increases the levels of phosphorylated MLC (p-MLC).[4]
The elevated levels of p-MLC activate non-muscle myosin II, resulting in increased actin bundling and the formation of stress fibers.[4][6] Concurrently, ROCK activation leads to the phosphorylation and activation of focal adhesion kinase (FAK), promoting an increase in focal adhesions.[4] This cascade of events causes the endothelial cells to round up and detach, compromising the integrity of the tumor vasculature and leading to its collapse.[2][4]
Signaling Pathway Visualization
Caption: this compound-induced RhoA signaling cascade in endothelial cells.
Quantitative Data on this compound Activity
The efficacy of this compound and its active form OXi8006 has been quantified through various in vitro and in vivo assays.
Table 1: In Vitro Activity of OXi8006 and this compound
| Compound | Assay | Cell Line | Result | Citation |
| OXi8006 | Tubulin Polymerization Inhibition | - | IC₅₀ = 1.1 µM | [1][3] |
| OXi8006 | Growth Inhibition | Activated HUVECs | GI₅₀ = 41 nM | [2] |
| OXi8006 | Growth Inhibition | MDA-MB-231 (Breast Cancer) | GI₅₀ = 32 nM | [1] |
| OXi8006 | Growth Inhibition | DU-145 (Prostate Cancer) | GI₅₀ = 36 nM | [3] |
| OXi8006 | Growth Inhibition | NCI-H460, SK-OV-3 | Average GI₅₀ = 25.7 nM | [1] |
| OXi8006 | Cell Cycle Arrest (G2/M) | HUVECs | 25 - 50 nM | [4] |
| This compound | Growth Inhibition | Renca (Kidney Cancer) | - | [2] |
| This compound | Cell Cycle Arrest (G2/M) | HUVECs | 100 - 250 nM | [4] |
HUVECs: Human Umbilical Vein Endothelial Cells
Table 2: In Vivo Antivascular Activity of this compound
| Animal Model | Tumor Type | Dose | Time Point | % Bioluminescence Signal Loss | Citation |
| SCID Mouse | MDA-MB-231-luc (Breast) | 350 mg/kg | 2 hours | 84% | [4] |
| SCID Mouse | MDA-MB-231-luc (Breast) | 350 mg/kg | 6 hours | >93% | [1][4][5] |
| SCID Mouse | MDA-MB-231-luc (Breast) | 350 mg/kg | 24 hours | 87% (slight recovery) | [4] |
| BALB/c Mouse | Renca-luc (Kidney) | 250 mg/kg | 24 hours | Vascular shutdown observed | [2] |
Key Experimental Protocols
The elucidation of the RhoA signaling pathway in this compound's mechanism relied on several key experimental methodologies.
Cell Culture
-
Human Umbilical Vein Endothelial Cells (HUVECs): Used as a model for tumor vasculature, HUVECs were cultured on surfaces coated with 1% gelatin or collagen-I.[4] Cells were maintained in high growth factor supplemented medium at 37°C in a humidified atmosphere of 5% CO₂.[4]
-
Cancer Cell Lines: MDA-MB-231-luc (human breast cancer) and Renca-luc (mouse kidney cancer) cells were cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% FBS and other necessary components.[2][4]
Fluorescence Imaging of Cytoskeletal Reorganization
-
Cell Plating: Actively proliferating HUVECs were plated at 10,000 cells/coverslip in 6-well plates and incubated for 48 hours.[4]
-
Treatment: Cells were treated with specified concentrations of OXi8006 or this compound.
-
Staining: To visualize cytoskeletal components, cells were fixed and stained with antibodies or dyes targeting tubulin (e.g., ViaFluor 488 live cell microtubule stain), F-actin (e.g., rhodamine-phalloidin), and focal adhesions (e.g., anti-vinculin immunofluorescence).[4][7] Nuclei were counterstained with Hoechst 33342.[7]
-
Imaging: Images were captured using a fluorescence microscope to observe microtubule depolymerization, stress fiber formation, and changes in focal adhesions.
Cell Cycle Analysis via Flow Cytometry
-
Cell Plating and Treatment: HUVECs were plated in 6-well plates at 200,000 cells/well, allowed to adhere for 48 hours, and then incubated with this compound or OXi8006 for 24 hours.[4]
-
Cell Preparation: Cells were trypsinized, centrifuged, and fixed in 70% ethanol overnight at -20°C.[4]
-
Staining: Fixed cells were resuspended in a PBS solution containing RNase A (20 µg/mL) and stained with propidium iodide (PI) (20 µg/mL).[4]
-
Analysis: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
In Vivo Antivascular Assessment by Bioluminescence Imaging (BLI)
This technique quantitatively assesses the shutdown of tumor blood flow, as vascular disruption prevents the delivery of the luciferin substrate to luciferase-expressing tumor cells.[4]
-
Tumor Implantation: Luciferase-expressing cancer cells (e.g., MDA-MB-231-luc) are implanted into immunocompromised mice (e.g., SCID mice) to establish xenograft tumors.[4]
-
Baseline Imaging: Once tumors are established, a baseline BLI is performed. Mice are administered luciferin (e.g., 120 mg/kg, SC), and the light emission is measured over time (e.g., 15 minutes) using an imaging system.[4]
-
VDA Administration: Mice are treated with this compound at a specified dose (e.g., 350 mg/kg, IP).[2][4]
-
Post-Treatment Imaging: BLI is repeated at various time points post-treatment (e.g., 2, 6, and 24 hours) with fresh luciferin administered on each occasion.[4]
-
Quantification: The bioluminescence signal is quantified, and the percentage loss of signal relative to baseline is calculated to determine the extent of vascular disruption.[4]
Experimental Workflow Visualization
Caption: Experimental workflow for in vivo BLI assessment of this compound.
Conclusion
The vascular disrupting agent this compound exerts its potent antitumor effects through a well-defined molecular mechanism. While the initial event is the inhibition of tubulin polymerization, the subsequent activation of the RhoA signaling pathway is indispensable for the dramatic cytoskeletal and morphological changes observed in tumor endothelial cells.[4][5] The RhoA/ROCK-mediated phosphorylation of MLC and FAK leads to increased contractility and stress fiber formation, causing cell rounding and the ultimate collapse of the tumor's blood supply.[4] The quantitative data and experimental evidence robustly support this model, establishing RhoA signaling as a critical and central component of this compound's therapeutic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a 2-Aryl-3-Aroyl-Indole Salt (this compound) Resembling Combretastatin A-4 with Application as a Vascular Disrupting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug this compound in breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice [mdpi.com]
- 7. researchgate.net [researchgate.net]
Preclinical Oncology Research on OXi8007: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on OXi8007, a novel vascular disrupting agent (VDA) with significant potential in oncology. This compound is a water-soluble phosphate prodrug of the active compound OXi8006, an indole-based tubulin-binding agent.[1][2][3] This guide will detail its mechanism of action, summarize key preclinical data, and outline the experimental methodologies used in its evaluation.
Core Mechanism of Action
This compound exerts its anticancer effects by selectively targeting and disrupting the tumor vasculature.[1] Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, this compound acts on the established, yet poorly formed, blood vessels within a tumor.[2][4] The process is initiated by the in vivo conversion of this compound to its active form, OXi8006, through the action of non-specific phosphatases.[1][5]
OXi8006 then enters endothelial cells, which line the tumor blood vessels, and binds to tubulin.[1][2] This binding inhibits microtubule polymerization, leading to microtubule depolymerization and a cascade of downstream signaling events.[1][2] A key event in this pathway is the activation of RhoA, which in turn activates RhoA kinase (ROCK).[2] ROCK activation leads to increased phosphorylation of myosin light chain (MLC) and inactivation of MLC phosphatase, resulting in actin bundling and stress fiber formation.[2] These cytoskeletal changes cause the endothelial cells to round up and detach, leading to increased vascular permeability, blood flow shutdown within the tumor, and subsequent tumor necrosis due to oxygen and nutrient deprivation.[1][5]
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
In Vitro Cytotoxicity
| Cell Line | Compound | IC50 / GI50 | Assay | Reference |
| Renca (Kidney) | OXi8006 | See Table 1 in[1] | SRB Assay | [1] |
| Renca (Kidney) | This compound | See Table 1 in[1] | SRB Assay | [1] |
| Renca (Kidney) | CA4 | See Table 1 in[1] | SRB Assay | [1] |
| HUVEC | OXi8006 | 25-50 nM (G2/M arrest) | Cell Cycle Analysis | [2] |
| HUVEC | This compound | 100-250 nM (G2/M arrest) | Cell Cycle Analysis | [2] |
| DU-145 (Prostate) | This compound | 36 nM | Cytotoxicity Assay | [4] |
| MDA-MB-231 (Breast) | OXi8006 | 32 nM | Cytotoxicity Assay | [5] |
| HUVEC | OXi8006 | 41 nM | Cytotoxicity Assay | [5] |
In Vivo Efficacy and Vascular Disruption
| Tumor Model | Animal Model | Treatment Regimen | Key Findings | Reference |
| MDA-MB-231-luc (Breast) | SCID Mice | 350 mg/kg this compound (single dose) | >93% reduction in bioluminescence signal at 6 hours post-treatment, indicating rapid vascular shutdown.[2][3] | [2][3] |
| Renca-luc (Kidney) | BALB/c Mice | 250 mg/kg this compound (single dose) | Rapid and acute vascular shutdown observed via bioluminescence and optoacoustic imaging over 24 hours.[1] | [1] |
| Renca-luc (Kidney) | BALB/c Mice | This compound (twice weekly) + Cabozantinib (daily) | Significant increase in median survival time compared to monotherapy.[1] | [1] |
| Renca-luc (Kidney) | BALB/c Mice | This compound (twice weekly) + Checkpoint Inhibitors | Improved survival compared to checkpoint inhibitors alone.[1] | [1] |
| PC-3 (Prostate) | SCID Mice | This compound (dose not specified) | Pronounced interference with tumor vasculature observed by color Doppler ultrasound.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the key experimental protocols used in the evaluation of this compound.
In Vitro Assays
Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in EGM-2 medium.
-
Cancer cell lines (e.g., Renca, MDA-MB-231, PC-3) were maintained in their respective recommended media.
Microtubule Disruption Assay:
-
Cells were plated on coverslips and allowed to adhere.
-
Cells were treated with varying concentrations of OXi8006 or this compound for specified time periods.
-
Cells were fixed, permeabilized, and stained for α-tubulin using a primary antibody and a fluorescently labeled secondary antibody.
-
Nuclei were counterstained with DAPI.
-
Coverslips were mounted and imaged using fluorescence microscopy.
Wound Healing Assay:
-
Cells were grown to confluence in a multi-well plate.
-
A scratch was made in the cell monolayer using a pipette tip.
-
The medium was replaced with fresh medium containing different concentrations of this compound or OXi8006.
-
The "wound" area was imaged at 0 and 48 hours.
-
The percentage of wound closure was calculated to assess cell migration.[1]
Cell Cycle Analysis:
-
HUVECs were treated with OXi8006 or this compound for 24 hours.
-
Cells were harvested, fixed in ethanol, and stained with propidium iodide.
-
DNA content was analyzed by flow cytometry to determine the cell cycle distribution.
In Vivo Studies
Animal Models:
-
Immunocompromised mice (e.g., SCID) were used for human tumor xenografts (e.g., MDA-MB-231, PC-3).
-
Syngeneic mouse models (e.g., Renca tumors in BALB/c mice) were used to evaluate the combination of this compound with immunotherapy.[1]
Tumor Implantation:
-
For xenograft models, human cancer cells were injected subcutaneously or orthotopically into the mice.
-
For syngeneic models, mouse cancer cells were implanted into the corresponding organ of immunocompetent mice.
Drug Administration:
-
This compound, being water-soluble, was typically administered via intraperitoneal (IP) injection.[1]
Assessment of Vascular Disruption:
-
Dynamic Bioluminescence Imaging (dBLI): In models using luciferase-expressing tumor cells (e.g., MDA-MB-231-luc), dBLI was used to non-invasively monitor vascular function. A decrease in the bioluminescent signal after luciferin administration indicates vascular shutdown, as the substrate delivery to the tumor is compromised.[2]
-
Oxygen-Enhanced Multispectral Optoacoustic Tomography (OE-MSOT): This technique was used to assess tumor hypoxia, a direct consequence of vascular disruption.[1]
-
Histology: Tumors were excised at various time points post-treatment, fixed, sectioned, and stained (e.g., with H&E) to visualize hemorrhage and necrosis.[1]
Conclusion
The preclinical data for this compound strongly support its development as a potent vascular disrupting agent for the treatment of solid tumors. Its mechanism of action, involving tubulin binding and subsequent RhoA-mediated cytoskeletal rearrangement in endothelial cells, leads to rapid and selective shutdown of tumor blood flow. In vivo studies have demonstrated significant anti-tumor activity, particularly when used in combination with other anticancer agents such as tyrosine kinase inhibitors and checkpoint inhibitors.[1] Further investigation into optimal dosing schedules and combination therapies is warranted to fully realize the clinical potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of a 2-Aryl-3-Aroyl-Indole Salt (this compound) Resembling Combretastatin A-4 with Application as a Vascular Disrupting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
OXi8007: A Technical Guide to Targeting Tumor Neovasculature
For Researchers, Scientists, and Drug Development Professionals
Abstract
OXi8007 is a novel, indole-based, water-soluble phosphate prodrug of OXi8006, a potent inhibitor of tubulin polymerization. As a vascular disrupting agent (VDA), this compound selectively targets the rapidly proliferating endothelial cells of the tumor neovasculature, leading to a rapid shutdown of tumor blood flow and subsequent extensive tumor necrosis. This technical guide provides an in-depth overview of this compound, encompassing its mechanism of action, preclinical efficacy across various cancer models, and detailed experimental protocols for its evaluation. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized through detailed diagrams.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-step process initiated by its conversion to the active compound, OXi8006.
Activation and Microtubule Disruption: this compound is a water-soluble prodrug that is rapidly converted in vivo to its active, phenolic form, OXi8006, by non-specific phosphatases[1]. OXi8006 then enters endothelial cells and binds to the colchicine site on β-tubulin, inhibiting tubulin polymerization[2][3]. This disruption of microtubule dynamics leads to the depolymerization of the endothelial cell cytoskeleton[2].
Signaling Cascade and Vascular Disruption: The depolymerization of microtubules triggers a downstream signaling cascade, primarily involving the activation of the RhoA GTPase[2]. Activated RhoA, in turn, activates Rho-associated kinase (ROCK). ROCK activation leads to the phosphorylation of myosin light chain (MLC) and the inactivation of MLC phosphatase, resulting in increased MLC phosphorylation[2]. This cascade culminates in actin bundling, stress fiber formation, and increased cell contractility. The profound changes in the cytoskeleton cause the endothelial cells to round up and detach, leading to a collapse of the tumor vasculature, shutdown of blood flow, and ultimately, extensive tumor necrosis[2][4].
Quantitative Data
The preclinical efficacy of this compound and its active form, OXi8006, has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Cytotoxicity and Tubulin Polymerization Inhibition
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| OXi8006 | HUVEC (activated) | SRB | GI50 | 41 nM | [1] |
| OXi8006 | MDA-MB-231 | SRB | GI50 | 32 nM | [1] |
| OXi8006 | NCI-H460 | SRB | GI50 | 25.7 nM (average of 3 cell lines) | [2][3] |
| OXi8006 | DU-145 | SRB | GI50 | 25.7 nM (average of 3 cell lines) | [2][3] |
| OXi8006 | SK-OV-3 | SRB | GI50 | 25.7 nM (average of 3 cell lines) | [2][3] |
| OXi8006 | Renca | SRB | IC50 | > 2 µM | [1] |
| This compound | Renca | SRB | IC50 | Not specified, but sensitive | [1] |
| OXi8006 | - | Tubulin Polymerization | IC50 | 1.1 µM | [1][2] |
Table 2: In Vivo Efficacy in Xenograft Models
| Tumor Model | Treatment | Dose | Primary Endpoint | Result | Reference |
| MDA-MB-231-luc (Breast Cancer) | This compound | 350 mg/kg | BLI Signal Reduction | >93% reduction at 6 hours | [2] |
| Renca-luc (Kidney Cancer) | This compound | 250 mg/kg | BLI Signal Reduction | <2% of baseline at 4 hours | [1] |
| PC-3 (Prostate Cancer) | This compound | Not specified | Tumor Vasculature Interference | Pronounced interference observed | [1] |
| Renca-luc (Kidney Cancer) | This compound (monotherapy) | 250 mg/kg (twice weekly) | Tumor Growth Delay | No significant delay | [1] |
| Renca-luc (Kidney Cancer) | This compound + Cabozantinib | 250 mg/kg (this compound) + 3 mg/kg (Cabo) | Median Survival Time | Significantly increased vs. either agent alone | [1] |
| Renca-luc (Kidney Cancer) | This compound + Checkpoint Inhibitors (anti-PD-1/CTLA-4) | 250 mg/kg (this compound) | Survival | Improved survival over CKIs alone | [1] |
Table 3: Preclinical Toxicity Profile
| Study Type | Model | Dose | Observation | Reference |
| Acute Toxicity | Adult Mice | 250 mg/kg (IP, twice weekly for 7 weeks) | No overt toxicity | [1] |
| Cardiovascular Effects | Male BALB/c Mice | 250 mg/kg (IP) | Blood pressure remained essentially unchanged | [4] |
| Body Weight | Renca-luc tumor-bearing mice | 250 mg/kg (twice weekly) | Significant loss in body weight at week 7 compared to baseline | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility.
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is used to determine the cytotoxic effects of OXi8006 and this compound on endothelial and cancer cell lines.
Materials:
-
96-well microtiter plates
-
Complete cell culture medium
-
OXi8006 and this compound stock solutions (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of OXi8006 or this compound and a vehicle control (DMSO) for 48-72 hours.
-
Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with slow-running tap water and allow to air dry.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 515 nm using a microplate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of OXi8006 and this compound on cell cycle progression, specifically looking for G2/M arrest.
Materials:
-
6-well plates
-
Complete cell culture medium
-
OXi8006 and this compound stock solutions
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere and grow to sub-confluency.
-
Treat cells with various concentrations of OXi8006, this compound, or vehicle for 24 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
In Vivo Bioluminescence Imaging (BLI) of Tumor Xenografts
This protocol is for the non-invasive monitoring of tumor growth and response to this compound treatment in mouse xenograft models established with luciferase-expressing cancer cells.
Materials:
-
Luciferase-expressing cancer cells (e.g., MDA-MB-231-luc)
-
Immunodeficient mice (e.g., SCID or nude mice)
-
Matrigel (optional)
-
D-luciferin substrate
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
-
This compound solution for injection
Procedure:
-
Establish tumor xenografts by subcutaneously or orthotopically injecting luciferase-expressing cancer cells into immunodeficient mice.
-
Monitor tumor growth by BLI. For imaging, anesthetize the mice and intraperitoneally inject D-luciferin (e.g., 150 mg/kg).
-
Acquire bioluminescent images using an in vivo imaging system, typically 10-15 minutes after luciferin injection.
-
Once tumors reach a predetermined size, randomize mice into treatment and control groups.
-
Administer this compound (e.g., 250-350 mg/kg, IP) or vehicle to the respective groups.
-
Perform BLI at various time points post-treatment (e.g., 2, 6, 24 hours) to assess the acute vascular shutdown.
-
For long-term efficacy studies, continue treatment as per the defined schedule and monitor tumor growth by BLI at regular intervals.
-
Quantify the bioluminescent signal (photons/second) from a defined region of interest (ROI) over the tumor to determine tumor burden and response to treatment.
Mandatory Visualizations
Experimental Workflow: In Vitro Cytotoxicity (SRB Assay)
Experimental Workflow: In Vivo Bioluminescence Imaging
Conclusion
This compound is a promising vascular disrupting agent with a well-defined mechanism of action centered on the inhibition of tubulin polymerization in tumor endothelial cells. Preclinical data robustly support its potent and rapid anti-vascular and anti-tumor activities across a range of cancer models, including breast, kidney, and prostate cancer. The methodologies outlined in this guide provide a framework for the continued investigation and development of this compound and other next-generation VDAs. The favorable preclinical toxicity profile and the potential for synergistic effects when combined with other anti-cancer therapies, such as tyrosine kinase inhibitors and checkpoint inhibitors, underscore the clinical potential of this compound in the treatment of solid tumors. Further research and clinical trials are warranted to fully elucidate its therapeutic utility in oncology.
References
- 1. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Technical Guide to the Foundational Cytotoxicity of OXi8007
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the core foundational studies concerning the cytotoxicity of OXi8007, a potent vascular disrupting agent (VDA). It details the mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental methodologies, and visualizes the critical signaling pathways and research workflows.
Core Concepts and Mechanism of Action
This compound is a water-soluble phosphate prodrug designed for anticancer therapy. In vivo, it is rapidly converted by non-specific phosphatases to its active metabolite, OXi8006.[1][2][3] OXi8006 exerts its cytotoxic and vascular-disrupting effects by targeting the microtubule cytoskeleton of rapidly proliferating cells, particularly the endothelial cells lining tumor blood vessels.[1][4][5]
The primary mechanism of action involves:
-
Tubulin Binding: OXi8006 binds to the colchicine site on tubulin, inhibiting microtubule polymerization.[1][4]
-
Cytoskeletal Disruption: This inhibition leads to the depolymerization of microtubules, causing a profound reorganization of the endothelial cell cytoskeleton.[1][6][7]
-
Signaling Cascade Activation: The disruption of microtubules activates the RhoA signaling pathway.[1][5] Activated RhoA, through its downstream effector RhoA kinase (ROCK), increases the phosphorylation of non-muscle myosin light chain (MLC) and focal adhesion kinase (FAK).[1][6]
-
Vascular Disruption: This cascade results in increased actin bundling, stress fiber formation, and altered cell morphology, ultimately leading to a rapid shutdown of blood flow within the tumor and subsequent tumor cell death due to ischemia and hypoxia.[1][4]
Quantitative Cytotoxicity and Efficacy Data
The cytotoxic and anti-vascular activities of OXi8006 and this compound have been quantified in various preclinical models. The following tables summarize these key findings.
Table 1: In Vitro Cytotoxicity (GI₅₀/IC₅₀ Values)
| Compound | Cell Line | Cell Type | Assay | GI₅₀ / IC₅₀ Value | Reference |
| OXi8006 | Activated HUVECs | Human Umbilical Vein Endothelial | SRB | 41 nM | [2][3][4] |
| MDA-MB-231 | Human Breast Cancer | - | 32 nM | [2][3][4] | |
| Tubulin Polymerization | (Biochemical Assay) | - | IC₅₀ = 1.1 µM | [1][4] | |
| This compound | Activated HUVECs | Human Umbilical Vein Endothelial | SRB | Low nanomolar range | [1] |
| Renca / Renca-luc | Murine Kidney Cancer | - | Sensitive | [3] |
HUVECs: Human Umbilical Vein Endothelial Cells; GI₅₀: Growth Inhibition 50; IC₅₀: Inhibitory Concentration 50; SRB: Sulforhodamine B.
Table 2: In Vivo Anti-Vascular Efficacy
| Model | Compound/Dose | Assessment Method | Key Result | Time Point | Reference |
| MDA-MB-231-luc Breast Cancer Xenograft | This compound (350 mg/kg) | Bioluminescence Imaging (BLI) | >93% reduction in BLI signal | 6 hours | [1][5][6] |
| Orthotopic Renca-luc Kidney Tumor | This compound (250 mg/kg) | Bioluminescence Imaging (BLI) | Signal reduced to <2% of baseline | 4 hours | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research. The following protocols are based on the cited literature.
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is used to measure drug-induced cytotoxicity by quantifying cell density based on the measurement of cellular protein content.
-
Cell Plating: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into 96-well plates at a predetermined density and allowed to attach overnight in growth medium supplemented with a high growth factor kit to model activated tumor endothelium.[1]
-
Drug Treatment: Cells are treated with a range of concentrations of OXi8006 or this compound for a specified period (e.g., 72 hours).
-
Cell Fixation: Following incubation, cells are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
Staining: The supernatant is discarded, and plates are washed with water and air-dried. Sulforhodamine B solution is added to each well and incubated for 10 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Quantification: The plates are air-dried, and the bound stain is solubilized with a 10 mM Tris base solution. The absorbance is read on a plate reader at a wavelength of 510 nm.
-
Analysis: The GI₅₀ value, the concentration of the drug that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
In Vivo Tumor Vascular Disruption Model
This protocol describes the use of a luciferase-expressing xenograft model to dynamically assess the anti-vascular effects of this compound.[1]
-
Tumor Implantation: Luciferase-transfected human cancer cells (e.g., MDA-MB-231-luc) are subcutaneously injected into immunocompromised mice (e.g., SCID mice).[1]
-
Tumor Growth: Tumors are allowed to grow to a specified volume (e.g., ~110 mm³).[1]
-
Baseline Imaging: Before treatment, mice are anesthetized and injected with a luciferin substrate. Bioluminescence imaging (BLI) is performed to establish a baseline signal, which correlates with tumor size and blood flow.[1]
-
Drug Administration: this compound is administered to the mice via intraperitoneal (IP) injection at an effective dose (e.g., 350 mg/kg).[1]
-
Dynamic Imaging: BLI is performed at multiple time points post-treatment (e.g., 6 and 24 hours). A reduction in the bioluminescence signal indicates vascular disruption, as the blood flow required to deliver the luciferin substrate to the tumor is compromised.[1][5]
Visualizations: Pathways and Workflows
This compound Mechanism of Action Signaling Pathway
The following diagram illustrates the molecular cascade initiated by this compound's active metabolite, OXi8006, in endothelial cells.
Caption: this compound is converted to OXi8006, which disrupts microtubules, activating the RhoA/ROCK pathway.
General Experimental Workflow for this compound Evaluation
This diagram outlines the typical multi-stage process for evaluating a vascular disrupting agent like this compound, from initial cell-based assays to in vivo efficacy studies.
Caption: Workflow for this compound: from in vitro cytotoxicity and mechanism to in vivo efficacy testing.
References
- 1. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug this compound in breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for OXi8007 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended use of OXi8007, a vascular disrupting agent (VDA), in preclinical mouse models of cancer. The following sections detail recommended dosages, administration protocols, and methodologies for key in vivo experiments based on published studies.
Overview and Mechanism of Action
This compound is a water-soluble phosphate prodrug of OXi8006, a potent inhibitor of tubulin assembly. In vivo, this compound is rapidly converted to the active compound OXi8006 by non-specific phosphatases. OXi8006 then targets the tumor vasculature by binding to tubulin in endothelial cells, leading to microtubule depolymerization. This disruption of the endothelial cell cytoskeleton activates the RhoA signaling pathway, resulting in increased cell contractility, breakdown of cell-cell junctions, and ultimately, a rapid and selective shutdown of blood flow within the tumor. This leads to extensive tumor necrosis and hypoxia.
Recommended Dosage and Administration
The recommended dosage of this compound in mouse models typically ranges from 250 mg/kg to 350 mg/kg, administered via intraperitoneal (IP) injection. The optimal dose and treatment schedule can vary depending on the tumor model and the therapeutic strategy (monotherapy vs. combination therapy).
Table 1: Summary of this compound Dosage in Various Mouse Models
| Tumor Model | Mouse Strain | This compound Dosage | Administration Route | Treatment Schedule | Key Findings |
| Renca-luc (orthotopic kidney cancer) | BALB/c | 250 mg/kg | IP | Twice weekly | Rapid vascular shutdown, significant tumor growth delay in combination with checkpoint inhibitors.[1][2] |
| MDA-MB-231-luc (breast cancer xenograft) | SCID | 350 mg/kg | IP | Single dose or as specified | Potent and rapid dose-dependent antivascular activity, with over 93% reduction in bioluminescence signal by 6 hours.[3][4] |
| PC3 (prostate cancer xenograft) | SCID | 350 mg/kg | IP | Not specified | Effective vascular disruption.[1] |
| XP258 (patient-derived kidney xenograft) | Not specified | Not specified | Not specified | Twice weekly | Significantly extended survival as a monotherapy.[2] |
Experimental Protocols
Orthotopic Kidney Tumor Model (Renca-luc)
This protocol describes the establishment of an orthotopic renal cell carcinoma model in BALB/c mice using Renca-luc cells, which stably express luciferase for in vivo imaging.
Materials:
-
Renca-luc cells
-
RPMI-1640 medium with 10% FBS and supplements
-
Hank's Balanced Salt Solution (HBSS)
-
Anesthetics (e.g., ketamine/xylazine or isoflurane)
-
Surgical tools (scalpel, forceps, sutures)
-
1 mL syringe with a 28-gauge needle
Procedure:
-
Cell Preparation: Culture Renca-luc cells in RPMI-1640 medium. On the day of implantation, harvest the cells and prepare a single-cell suspension in HBSS at a concentration of 2 x 10^6 cells/mL.
-
Animal Preparation: Anesthetize a female BALB/c mouse (8 weeks old) using an approved protocol. Shave the fur on the left flank.
-
Surgical Procedure:
-
Make a small incision (~1.0-1.5 cm) on the left flank to expose the peritoneum.
-
Gently exteriorize the left kidney.
-
Using a 1 mL syringe with a 28-gauge needle, slowly inject 0.1 mL (2 x 10^5 cells) of the Renca-luc cell suspension under the renal capsule. A small bleb should form, indicating a successful injection.
-
Carefully return the kidney to the abdominal cavity.
-
Close the peritoneum and skin with sutures or surgical clips.
-
-
Post-operative Care: Administer analgesics as required and monitor the mice for recovery. Tumor growth can be monitored via bioluminescence imaging starting approximately 7-10 days post-implantation.
In Vivo Bioluminescence Imaging (BLI)
BLI is a non-invasive method to monitor tumor growth and the acute effects of VDA treatment in real-time.
Materials:
-
D-Luciferin potassium salt
-
Phosphate-buffered saline (PBS), sterile
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia system (isoflurane)
Procedure:
-
Luciferin Preparation: Prepare a 15 mg/mL stock solution of D-luciferin in sterile PBS.
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
-
Baseline Imaging: Acquire a baseline image before this compound administration.
-
This compound Administration: Administer this compound at the desired dose (e.g., 250 mg/kg, IP).
-
Post-treatment Imaging:
-
At desired time points (e.g., 2, 4, 6, 24 hours) post-OXi8007 injection, anesthetize the mouse.
-
Inject D-luciferin (150 mg/kg, IP).
-
Acquire images using the in vivo imaging system. The signal intensity is proportional to the number of viable tumor cells and blood perfusion. A decrease in signal indicates vascular disruption.
-
Pharmacokinetic Studies
This protocol outlines the procedure for determining the plasma and tissue concentrations of this compound and its active metabolite, OXi8006.
Materials:
-
Tumor-bearing mice
-
This compound
-
Collection tubes (e.g., heparinized tubes)
-
Centrifuge
-
Liquid nitrogen
-
LC-MS/MS system
Procedure:
-
Drug Administration: Administer a single dose of this compound (e.g., 250 mg/kg, IP) to a cohort of tumor-bearing mice.
-
Sample Collection: At various time points (e.g., 20 min, 1, 2, 4, 8, 16 hours), sacrifice a subset of mice (n=3-4 per time point).
-
Blood Collection: Collect blood via cardiac puncture into heparinized tubes. Centrifuge to separate plasma.
-
Tissue Collection: Harvest tumors and other relevant tissues (e.g., liver, kidney, lung). Blot the tissues to remove excess blood, weigh them, and snap-freeze in liquid nitrogen.
-
Sample Analysis: Analyze the plasma and tissue homogenates for this compound and OXi8006 concentrations using a validated LC-MS/MS method.
-
Data Analysis: Determine pharmacokinetic parameters such as half-life (T1/2), maximum concentration (Cmax), and area under the curve (AUC) using appropriate software.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound leading to vascular disruption.
Experimental Workflow for this compound Efficacy Study
Caption: General workflow for an in vivo efficacy study of this compound.
References
- 1. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 2. Bioluminescence-Based Tumor Quantification Method for Monitoring Tumor Progression and Treatment Effects in Mouse Lymphoma Models [jove.com]
- 3. Modeling Spontaneous Metastatic Renal Cell Carcinoma (mRCC) in Mice Following Nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generating Renal Cell Carcinoma Model: A Protocol to Develop Orthotopic RCC Murine Model by Intrarenal Implantation of Cancer Cells [jove.com]
Application Notes and Protocols for Preclinical Administration of OXi8007
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical administration of OXi8007, a water-soluble phosphate prodrug of the tubulin-binding compound OXi8006. This compound functions as a potent vascular disrupting agent (VDA), selectively targeting tumor neovasculature to induce rapid vascular shutdown and subsequent tumor necrosis.[1][2] This document outlines the administration route, detailed experimental protocols, and summarizes key quantitative data from preclinical studies.
Mechanism of Action
This compound is a prodrug that is rapidly converted in vivo to its active metabolite, OXi8006, by non-specific phosphatases.[1][3] OXi8006 then exerts its anti-vascular effects by binding to the colchicine site on tubulin in rapidly proliferating endothelial cells, which are characteristic of the tumor vasculature.[1][2] This binding leads to microtubule depolymerization and activates the RhoA signaling pathway.[4][5] The downstream effects include actin bundling, stress fiber formation, and ultimately, endothelial cell rounding and detachment, leading to increased vascular permeability and shutdown of blood flow within the tumor.[1][4]
Administration Route and Dosage
In preclinical trials involving mouse models of various cancers (including kidney, breast, and prostate), the primary route of administration for this compound is intraperitoneal (IP) injection .[1][3][4] This route is favored for its relative ease of administration and rapid systemic absorption in rodents.[6][7]
Table 1: Summary of this compound Preclinical Dosing
| Parameter | Details | Tumor Models | Reference |
| Route of Administration | Intraperitoneal (IP) | Renca (kidney), MDA-MB-231 (breast), PC3 (prostate) | [1][3][4] |
| Dosage Range | 200 - 350 mg/kg | MDA-MB-231-luc | [4] |
| Effective Dose | 250 mg/kg | Renca-luc | [1][8] |
| Well-Tolerated & Effective Dose | 350 mg/kg | MDA-MB-231-luc | [4] |
| Treatment Schedule | Twice weekly | Renca-luc | [1][9] |
| Vehicle | Saline | MDA-MB-231-luc | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in preclinical studies of this compound.
This protocol describes the standard procedure for administering this compound via IP injection in mice.
Materials:
-
This compound, sterile solution in saline
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
70% ethanol
-
Appropriate animal restraint device
Procedure:
-
Prepare the this compound solution to the desired concentration in sterile saline.
-
Gently restrain the mouse, ensuring the head is tilted slightly downwards to pool the abdominal organs in the lower abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 30-40° angle with the bevel facing up.
-
Aspirate gently to ensure no fluid (urine or blood) is drawn back, confirming correct needle placement in the peritoneal cavity.
-
Inject the calculated volume of this compound solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
Dynamic BLI is a non-invasive method to quantify the extent and kinetics of vascular shutdown induced by this compound in tumors expressing luciferase.[4] A reduction in the BLI signal indicates compromised delivery of the luciferin substrate due to vascular disruption.
Materials:
-
Tumor-bearing mice (e.g., MDA-MB-231-luc or Renca-luc xenografts)
-
D-luciferin (e.g., 120 mg/kg)
-
In vivo imaging system (IVIS)
-
This compound solution
Procedure:
-
Acquire a baseline BLI image before this compound administration. Anesthetize the mouse and administer D-luciferin via subcutaneous or intraperitoneal injection.
-
Immediately place the mouse in the IVIS chamber and acquire dynamic images for 15-20 minutes to capture the peak signal intensity.
-
Administer this compound (e.g., 250-350 mg/kg, IP).
-
At specified time points post-treatment (e.g., 2, 4, 6, and 24 hours), repeat the BLI imaging procedure (steps 1 and 2) with a fresh injection of luciferin each time.[1][4]
-
Quantify the BLI signal (total flux in photons/second) from the tumor region of interest at each time point.
-
Normalize the post-treatment signals to the baseline signal to determine the percentage of vascular shutdown.
Table 2: Quantitative BLI Data for this compound-Induced Vascular Shutdown
| Tumor Model | This compound Dose (IP) | Time Post-Treatment | % BLI Signal Reduction | Reference |
| Renca-luc | 250 mg/kg | 4 hours | >98% | [1] |
| Renca-luc | 250 mg/kg | 24 hours | Slight recovery from 4h | [1] |
| MDA-MB-231-luc | 350 mg/kg | 2 hours | ~84% | [4] |
| MDA-MB-231-luc | 350 mg/kg | 6 hours | >93% | [4][5] |
| MDA-MB-231-luc | 350 mg/kg | 24 hours | Slight recovery from 6h | [4] |
Histology provides direct evidence of the vascular damage and hemorrhage induced by this compound.
Materials:
-
Tumor-bearing mice
-
This compound solution or saline (for control)
-
Hoechst 33342 dye (10 mg/kg)
-
Anesthetics
-
Tissue fixation and processing reagents (e.g., formalin, paraffin)
-
Microtome and histology stains (e.g., Hematoxylin and Eosin, H&E)
Procedure:
-
Treat tumor-bearing mice with this compound (e.g., 350 mg/kg, IP) or saline.
-
At desired time points (e.g., 2, 4, 6, and 24 hours), anesthetize the mice.[1][4]
-
To assess vessel perfusion, inject the fluorescent dye Hoechst 33342 into the tail vein one minute before sacrificing the animal.[4]
-
Excise tumors, fix them in formalin, and embed in paraffin.
-
Cut 6 µm sections from various regions of the tumor.[4]
-
Stain sections with H&E to visualize tissue morphology and identify areas of hemorrhage and necrosis.
-
Examine unstained sections under a fluorescence microscope to visualize perfused vessels (stained blue by Hoechst dye). A significant reduction in blue fluorescence in this compound-treated tumors compared to controls indicates vascular shutdown.
Pharmacokinetic Studies
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion of this compound and its active form, OXi8006.
Protocol Outline:
-
Administer this compound (e.g., 250 mg/kg, IP) to Renca tumor-bearing BALB/c mice.[1]
-
At various time points (e.g., 20 min, 1h, 2h, 4h, 8h, 16h), sacrifice cohorts of mice (n=3-4 per time point).[1]
-
Collect blood (for plasma) and tissues (tumor, liver, kidney, etc.).
-
Blot, weigh, and flash-freeze samples in liquid nitrogen.[1]
-
Analyze the concentrations of this compound and OXi8006 in the samples using a validated analytical method (e.g., LC-MS/MS).
This protocol allows for the determination of key pharmacokinetic parameters such as Cmax, Tmax, and half-life, providing insights into the rapid conversion of the prodrug and the exposure of tissues to the active compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of a 2-Aryl-3-Aroyl-Indole Salt (this compound) Resembling Combretastatin A-4 with Application as a Vascular Disrupting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing OXi8007 Efficacy with Bioluminescence Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
OXi8007 is a water-soluble phosphate prodrug of the indole-based tubulin-binding compound OXi8006. As a vascular disrupting agent (VDA), this compound selectively targets and disrupts the established tumor vasculature, leading to a rapid shutdown of blood flow, subsequent tumor necrosis, and inhibition of tumor growth. This mechanism of action makes it a promising candidate for cancer therapy. Bioluminescence imaging (BLI) is a powerful and non-invasive in vivo imaging technique that allows for the longitudinal monitoring of tumor growth and response to therapy in real-time. By utilizing tumor cell lines engineered to express luciferase, the efficacy of VDAs like this compound can be quantitatively assessed by measuring the reduction in light emission, which correlates with the disruption of blood flow and subsequent delivery of the luciferin substrate to the tumor.
These application notes provide detailed protocols for utilizing bioluminescence imaging to evaluate the anti-tumor efficacy of this compound in preclinical cancer models.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through a multi-step process that culminates in the destruction of the tumor's blood supply.
-
Prodrug Conversion: The water-soluble prodrug this compound is rapidly converted in vivo to its active form, OXi8006, by non-specific phosphatases.
-
Tubulin Binding: OXi8006, a potent inhibitor of tubulin polymerization, binds to the colchicine-binding site on tubulin.
-
Microtubule Disruption: This binding disrupts microtubule dynamics within endothelial cells, leading to depolymerization of the microtubule network.
-
Cytoskeletal Reorganization and Cell Shape Change: The disruption of microtubules triggers a signaling cascade involving RhoA and RhoA kinase (ROCK), leading to increased phosphorylation of myosin light chain and focal adhesion kinase. This results in profound cytoskeletal reorganization, stress fiber formation, and ultimately, endothelial cell rounding.
-
Vascular Shutdown: The morphological changes in endothelial cells lead to increased vascular permeability and the breakdown of the tumor vasculature, causing a rapid shutdown of blood flow.
-
Tumor Necrosis: The cessation of blood supply deprives the tumor of oxygen and nutrients, resulting in extensive hemorrhagic necrosis.
Below is a diagram illustrating the proposed signaling pathway for this compound's vascular disrupting activity.
Experimental Protocols
Cell Line Preparation and In Vivo Tumor Models
Objective: To establish luciferase-expressing tumor xenografts in mice for bioluminescence imaging.
Materials:
-
Luciferase-expressing cancer cell line (e.g., MDA-MB-231-luc human breast cancer, Renca-luc murine kidney cancer)
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., SCID or BALB/c nude mice)
-
Matrigel (optional)
-
Sterile PBS, syringes, and needles
Protocol:
-
Cell Culture: Culture the luciferase-expressing cancer cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability before injection.
-
Cell Preparation for Injection:
-
Trypsinize the cells and wash them with sterile PBS.
-
Count the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 10^6 to 5 x 10^6 cells in 100 µL).
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
Inject the cell suspension subcutaneously or orthotopically into the appropriate site. For example, for MDA-MB-231-luc cells, inject into the mammary fat pad. For Renca-luc cells, implant into the kidney.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth. This can be done through caliper measurements or baseline bioluminescence imaging.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³ or a detectable BLI signal), randomize the mice into treatment and control groups.
-
This compound Administration
Objective: To treat tumor-bearing mice with this compound.
Materials:
-
This compound (lyophilized powder)
-
Sterile saline or other appropriate vehicle
-
Syringes and needles for injection
Protocol:
-
Drug Preparation: Reconstitute this compound in sterile saline to the desired stock concentration. The solution should be prepared fresh for each experiment.
-
Dosing:
-
The effective dose of this compound can vary depending on the tumor model. A commonly used dose is 250-350 mg/kg.
-
Administer this compound via intraperitoneal (IP) injection.
-
The control group should receive an equivalent volume of the vehicle.
-
-
Treatment Schedule: The treatment schedule can be a single dose for acute effect studies or multiple doses (e.g., twice weekly) for long-term efficacy studies.
Bioluminescence Imaging (BLI) Protocol
Objective: To quantitatively assess the effect of this compound on tumor vasculature and growth.
Materials:
-
D-luciferin potassium salt
-
Sterile DPBS (without Ca++ & Mg++)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (isoflurane)
Protocol:
-
Luciferin Preparation: Prepare a stock solution of D-luciferin at 15 mg/mL in sterile DPBS. This solution can be sterile-filtered and stored at -20°C for future use.
-
Baseline Imaging: Before the first treatment, perform baseline BLI to determine the initial tumor burden for each mouse.
-
Post-Treatment Imaging:
-
At specified time points after this compound administration (e.g., 2, 4, 6, and 24 hours for acute effects, or weekly for long-term studies), perform BLI.
-
Anesthetize the mice with isoflurane.
-
Inject D-luciferin intraperitoneally (IP) at a dose of 150 mg/kg (10 µL/g of the 15 mg/mL stock solution).
-
Wait for the optimal time for luciferin distribution (typically 10-15 minutes, but this should be determined empirically for each model).
-
Place the mice in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images. The exposure time will vary depending on the signal intensity but should be kept consistent across all imaging sessions for a given experiment.
-
-
Image Analysis:
-
Use the accompanying software to draw regions of interest (ROIs) around the tumors.
-
Quantify the bioluminescent signal as total flux (photons/second) or average radiance (photons/second/cm²/steradian).
-
Normalize the post-treatment BLI signal to the baseline signal for each mouse to determine the percentage of signal reduction.
-
Below is a diagram illustrating the experimental workflow for assessing this compound efficacy using BLI.
Data Presentation
Quantitative data from bioluminescence imaging should be summarized in tables to facilitate easy comparison between treatment and control groups.
Table 1: Acute Effect of this compound on Bioluminescent Signal in MDA-MB-231-luc Xenografts
| Time Point Post-Treatment | Mean Normalized BLI Signal (Control) | Mean Normalized BLI Signal (this compound) | % Signal Reduction (this compound vs. Control) |
| 0 hours (Baseline) | 1.00 | 1.00 | 0% |
| 6 hours | 0.98 ± 0.12 | 0.07 ± 0.03 | >93% |
| 24 hours | 1.05 ± 0.15 | 0.15 ± 0.05 | ~86% |
Data are presented as mean ± standard deviation. Data are hypothetical and based on published findings.
Table 2: Long-Term Efficacy of this compound in Renca-luc Orthotopic Tumors
| Treatment Group | Mean BLI Signal at Day 0 (photons/sec) | Mean BLI Signal at Day 21 (photons/sec) | Fold Change in BLI Signal |
| Vehicle Control | 1.5 x 10⁸ | 5.8 x 10⁹ | 38.7 |
| This compound (250 mg/kg, twice weekly) | 1.6 x 10⁸ | 8.2 x 10⁸ | 5.1 |
Data are hypothetical and based on published findings indicating tumor growth inhibition.
Conclusion
Bioluminescence imaging is a highly effective and quantitative method for assessing the vascular-disrupting effects of this compound in preclinical cancer models. The protocols outlined in these application notes provide a framework for researchers to evaluate the efficacy of this compound and other vascular disrupting agents. The ability to non-invasively monitor treatment response over time reduces the number of animals required and provides robust data for drug development decisions.
Application Notes and Protocols for OXi8007 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of OXi8007 in various cell culture experiments. This compound is a water-soluble phosphate prodrug of the potent tubulin-binding compound OXi8006.[1][2] In cell culture and in vivo, this compound is readily cleaved by non-specific phosphatases to its active form, OXi8006, which then exerts its biological effects.[3][4]
Mechanism of Action
This compound functions as a vascular disrupting agent (VDA) by targeting the tumor vasculature.[1][5] Its active metabolite, OXi8006, binds to tubulin, leading to microtubule depolymerization, particularly in rapidly proliferating endothelial cells.[1][3] This disruption of the microtubule network triggers a signaling cascade involving the activation of RhoA kinase (ROCK).[1] Activated RhoA leads to increased phosphorylation of myosin light chain (MLC) and subsequent actin bundling and stress fiber formation.[1][3] These cytoskeletal changes result in endothelial cell rounding, increased vascular permeability, and ultimately, the shutdown of blood flow within the tumor, leading to tumor necrosis.[3]
Caption: this compound Signaling Pathway in Endothelial Cells.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of OXi8006 and this compound across various cell lines and experimental conditions.
Table 1: Growth Inhibition (GI50) of OXi8006 and this compound
| Cell Line | Compound | GI50 (nM) | Assay | Reference |
| HUVEC | OXi8006 | 41 | SRB | [4] |
| MDA-MB-231 | OXi8006 | 32 | SRB | [4] |
| DU-145 | OXi8006 | 36 | Not Specified | [5] |
GI50: The concentration of a drug that inhibits cell growth by 50%. HUVEC: Human Umbilical Vein Endothelial Cells. MDA-MB-231: Human breast cancer cell line. DU-145: Human prostate cancer cell line. SRB: Sulforhodamine B assay.
Table 2: Effective Concentrations for In Vitro Effects
| Cell Line | Compound | Effect | Concentration | Time | Reference |
| HUVEC | OXi8006 | Microtubule Disruption | 10 nM | 5 minutes - 2 hours | [1] |
| HUVEC | OXi8006 | G2/M Cell Cycle Arrest | 25 - 50 nM | 24 hours | [1] |
| HUVEC | This compound | G2/M Cell Cycle Arrest | 100 - 250 nM | 24 hours | [1] |
| HUVEC | OXi8006 | Endothelial Tube Disruption | 0.1 - 1 µM | 2 hours | [1] |
| Renca | This compound | Microtubule Disruption | 2.5 - 5 µM | 30 minutes | [3][6] |
| Renca | OXi8006/OXi8007 | Inhibition of Wound Closure | ≥ 2.5 µM | 48 hours | [3][6] |
Renca: Murine renal adenocarcinoma cell line.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the effects of this compound.
Caption: General Experimental Workflow for this compound.
Preparation of this compound Stock Solution
This compound is a water-soluble compound.
-
Reconstitution: Dissolve this compound powder in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a high-concentration stock solution (e.g., 10 mM).
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage. Protect from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium to the final desired concentrations.
Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This protocol is adapted from standard SRB assay procedures and should be optimized for your specific cell line.
Materials:
-
96-well cell culture plates
-
This compound working solutions
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 3.3%) and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells and determine the GI50 value.
Microtubule Disruption Assay
This protocol utilizes immunofluorescence to visualize the effects of this compound on the microtubule network.
Materials:
-
Cells grown on sterile glass coverslips in a multi-well plate
-
This compound working solutions
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.1% in PBS
-
Bovine Serum Albumin (BSA), 1% in PBS
-
Primary antibody against α-tubulin
-
Fluorescently-labeled secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a culture plate and allow them to adhere and grow to 50-70% confluency.
-
Treatment: Treat the cells with the desired concentrations of this compound for a short duration (e.g., 30 minutes to 2 hours).[3][6]
-
Fixation: Wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and then permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI or Hoechst for 5-10 minutes.
-
Mounting and Visualization: Wash with PBS, mount the coverslips onto microscope slides, and visualize the microtubule structure using a fluorescence microscope.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol uses flow cytometry to differentiate between live, apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE or Accutase. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Annexin V and PI Addition: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI (or as per the kit's instructions).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Endothelial Tube Disruption Assay
This assay assesses the ability of this compound to disrupt pre-formed capillary-like structures.[1]
Materials:
-
Matrigel™ or a similar basement membrane extract
-
24-well or 48-well culture plates
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
This compound working solutions
Procedure:
-
Plate Coating: Thaw Matrigel™ on ice and coat the wells of a pre-chilled culture plate. Polymerize the Matrigel™ by incubating at 37°C for 30-60 minutes.
-
Cell Seeding: Seed HUVECs onto the polymerized Matrigel™ at an appropriate density to form a network of tube-like structures (e.g., 1-2 x 104 cells/well). Incubate for 4-6 hours or until a robust network is formed.
-
Treatment: Carefully add medium containing various concentrations of this compound to the wells.
-
Incubation and Observation: Incubate for a short period (e.g., 2-6 hours) and observe the disruption of the tube network using a light microscope at regular intervals.[1]
-
Quantification (Optional): The extent of tube disruption can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
References
- 1. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a 2-Aryl-3-Aroyl-Indole Salt (this compound) Resembling Combretastatin A-4 with Application as a Vascular Disrupting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
OXi8007: Application in Breast Cancer Xenograft Models
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
OXi8007 is a water-soluble phosphate prodrug of the indole-based tubulin-binding compound, OXi8006.[1][2] As a vascular disrupting agent (VDA), this compound targets the tumor vasculature, leading to a rapid and extensive shutdown of blood flow to solid tumors.[1] This mechanism deprives cancer cells of essential oxygen and nutrients, resulting in significant tumor necrosis.[1] This document provides detailed application notes and protocols for the use of this compound in preclinical breast cancer xenograft models, based on published research.
Mechanism of Action
This compound exerts its potent antivascular effects through a multi-step signaling cascade initiated by the disruption of microtubule dynamics in rapidly proliferating endothelial cells, such as those lining tumor blood vessels.
-
Activation: In vivo, this compound is rapidly converted to its active form, OXi8006, by non-specific phosphatases.[3]
-
Microtubule Disruption: OXi8006 binds to tubulin, inhibiting its polymerization and leading to microtubule depolymerization within endothelial cells.[1][3]
-
Cytoskeletal Reorganization: The disruption of the microtubule network triggers a signaling pathway that results in profound cytoskeletal and morphological changes.[1][3]
-
RhoA Activation: A key step in this pathway is the activation of the small GTPase RhoA.[1][2]
-
Downstream Signaling: Activated RhoA, through its effector RhoA kinase (ROCK), leads to increased phosphorylation of non-muscle myosin light chain and focal adhesion kinase (FAK).[1][2]
-
Cellular Effects: This cascade culminates in actin bundling, stress fiber formation, and an increase in focal adhesions.[1] Consequently, the endothelial cells round up, leading to the disruption of cell-cell junctions and detachment from the basement membrane.[3]
-
Vascular Shutdown: These cellular changes compromise the integrity of the tumor vasculature, leading to vessel leakage and occlusion, which effectively cuts off blood supply to the tumor.[1][3]
Caption: this compound Signaling Pathway in Endothelial Cells.
Application in Breast Cancer Xenograft Models
This compound has demonstrated potent antivascular activity in a triple-negative breast cancer (TNBC) xenograft model using MDA-MB-231-luc cells.[1][2]
Data Presentation
Table 1: In Vitro Cytotoxicity of OXi8006 and this compound
| Cell Line | Compound | GI₅₀ (nM) ± S.D. |
|---|---|---|
| HUVEC (activated) | OXi8006 | 41 ± 1 |
| MDA-MB-231 | OXi8006 | 32 ± 1 |
| HUVEC (activated) | This compound | >1000 |
| MDA-MB-231 | This compound | >1000 |
Data from Jordan et al.[1]
Table 2: In Vivo Antivascular Activity of this compound in MDA-MB-231-luc Xenografts
| Time Post-Treatment | % Decrease in Bioluminescence Signal (Mean) |
|---|---|
| 2 hours | 84% |
| 6 hours | 93% |
| 24 hours | 87% |
Data from a study using a 350 mg/kg dose of this compound.[1]
Experimental Protocols
The following are detailed protocols based on the methodologies described in the literature for the use of this compound in breast cancer xenograft models.[1]
Cell Culture and Maintenance
-
Cell Line: MDA-MB-231-luc (luciferase-expressing human triple-negative breast cancer cell line).
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 2-3 days to maintain logarithmic growth.
In Vivo Breast Cancer Xenograft Model Establishment
-
Animal Model: Female severe combined immunodeficient (SCID) mice, 4-6 weeks old.
-
Cell Preparation: Harvest MDA-MB-231-luc cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁶ cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Tumor volume can be calculated using the formula: (length x width²)/2. Tumors are typically allowed to reach a volume of 100-200 mm³ before treatment initiation.
This compound Administration and Dosing
-
Drug Preparation: Dissolve this compound in a sterile saline solution.
-
Dose: An effective and well-tolerated dose is 350 mg/kg.[1]
-
Administration: Administer the this compound solution via intraperitoneal (IP) injection.
Tumor Growth Monitoring and Efficacy Assessment (Bioluminescence Imaging)
Bioluminescence imaging (BLI) is a non-invasive method to assess the antivascular effects of this compound by measuring the delivery of luciferin to the luciferase-expressing tumor cells.[1]
-
Substrate Administration: Administer D-luciferin (120 mg/kg) via subcutaneous injection.
-
Imaging: Acquire bioluminescence images using an in vivo imaging system (e.g., IVIS) at baseline (before treatment) and at various time points post-treatment (e.g., 2, 6, and 24 hours).
-
Data Analysis: Quantify the bioluminescence signal from a defined region of interest (ROI) over the tumor. A decrease in the signal intensity indicates vascular shutdown.
Caption: Experimental Workflow for this compound in Breast Cancer Xenografts.
Histological Analysis
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors.
-
Tissue Processing: Fix the tumors in 10% neutral buffered formalin, process, and embed in paraffin.
-
Staining: Section the paraffin-embedded tumors and stain with hematoxylin and eosin (H&E) to assess the extent of tumor necrosis.
This compound is a potent vascular disrupting agent with significant preclinical activity in breast cancer xenograft models. The protocols and data presented here provide a comprehensive guide for researchers investigating the therapeutic potential of this compound. The dramatic and rapid reduction in tumor perfusion, as demonstrated by bioluminescence imaging, underscores its promise as an antivascular therapy. Further studies in other breast cancer subtypes and in combination with other anticancer agents are warranted.
References
- 1. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug this compound in breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodology for Evaluating OXi8007 in Kidney Cancer Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
OXi8007 is a water-soluble phosphate prodrug of the indole-based tubulin-binding compound OXi8006.[1][2][3] As a vascular disrupting agent (VDA), this compound selectively targets the tumor neovasculature, leading to rapid and extensive shutdown of blood flow within the tumor, ultimately causing tumor necrosis.[4][5] This document provides a detailed methodology for the preclinical evaluation of this compound in the context of kidney cancer research, outlining its mechanism of action, protocols for key in vitro and in vivo experiments, and methods for data analysis and visualization.
Mechanism of Action:
This compound exerts its anti-cancer effects through a multi-step process initiated by its conversion to the active compound OXi8006.[2][4] In the tumor microenvironment, non-specific phosphatases hydrolyze the phosphate group of this compound, releasing OXi8006.[4][6] OXi8006 then enters rapidly proliferating endothelial cells, which form the lining of tumor blood vessels.
Once inside the endothelial cells, OXi8006 binds to the colchicine site on β-tubulin, inhibiting microtubule polymerization.[4][7] This disruption of the microtubule cytoskeleton triggers a signaling cascade involving the activation of RhoA and its downstream effector, RhoA kinase (ROCK).[1][2][3] The activation of this pathway leads to increased phosphorylation of myosin light chain (MLC), resulting in actin bundling and the formation of stress fibers.[1][3] These cytoskeletal changes cause the endothelial cells to round up and detach, leading to a collapse of the tumor vasculature, subsequent hypoxia, and ultimately, tumor cell death.[2][4]
Data Presentation
Table 1: In Vitro Cytotoxicity of OXi8006 and this compound in Renal Cancer Cells
| Cell Line | Compound | IC50 (µM) |
| Renca | OXi8006 | > 2 |
| Renca | This compound | ~ 5 |
| Renca | Combretastatin A-4 (CA4) | < 0.1 |
Note: Data is synthesized from descriptive text in the search results. Actual values may vary based on experimental conditions.[4]
Table 2: In Vivo Efficacy of this compound in Orthotopic Kidney Cancer Models
| Tumor Model | Treatment | Outcome |
| Renca-luc (syngeneic) | This compound (250 mg/kg, twice weekly) | No significant tumor growth delay as monotherapy.[6] |
| Renca-luc (syngeneic) | This compound + Cabozantinib | Significant increase in median survival time.[5][6] |
| Renca-luc (syngeneic) | This compound + Checkpoint Inhibitors (anti-PD-1/CTLA-4) | Improved survival over checkpoint inhibitors alone.[5][6] |
| XP258 (human xenograft) | This compound (twice weekly) | Significantly extended survival.[6] |
| XP258 (human xenograft) | This compound + Cabozantinib | No additional benefit over monotherapy.[6] |
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTT or SRB Assay)
-
Objective: To determine the cytotoxic effects of this compound and OXi8006 on kidney cancer cell lines.
-
Materials:
-
Kidney cancer cell lines (e.g., Renca)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and OXi8006 stock solutions (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) solution
-
Solubilization buffer (for MTT) or 10 mM Tris base solution (for SRB)
-
Plate reader
-
-
Protocol:
-
Seed kidney cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and OXi8006 in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.
-
For SRB assay: Fix the cells with 10% trichloroacetic acid, stain with 0.4% SRB solution, wash with 1% acetic acid, and solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 510 nm for SRB) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
2. Microtubule Disruption Assay
-
Objective: To visualize the effect of this compound on the microtubule network in kidney cancer cells.[4]
-
Materials:
-
Kidney cancer cell lines (e.g., Renca)
-
Glass coverslips
-
6-well plates
-
This compound stock solution
-
Microtubule-stabilizing buffer
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
-
-
Protocol:
-
Seed Renca cells on glass coverslips in 6-well plates and allow them to grow to 50-70% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 2.5 µM, 5 µM) for a short duration (e.g., 30 minutes).[6]
-
Wash the cells with PBS and fix them with ice-cold methanol or a formaldehyde-based fixative.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate the cells with a primary antibody against α-tubulin.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.
-
3. Wound Healing (Scratch) Assay
-
Objective: To assess the effect of this compound on the migratory capacity of kidney cancer cells.[4]
-
Materials:
-
Kidney cancer cell lines (e.g., Renca)
-
6-well or 12-well plates
-
Sterile pipette tip or a wound-making tool
-
This compound stock solution
-
Microscope with a camera
-
-
Protocol:
-
Seed Renca cells in plates and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound (e.g., 5 µM, 10 µM) or vehicle control.[4]
-
Capture images of the wound at time 0 and at regular intervals (e.g., 24, 48 hours).
-
Measure the width of the wound at different time points and calculate the percentage of wound closure.
-
In Vivo Evaluation
1. Orthotopic Kidney Cancer Mouse Model
-
Objective: To evaluate the in vivo efficacy of this compound as a monotherapy and in combination with other agents in a clinically relevant tumor model.
-
Materials:
-
Immunocompetent mice (e.g., BALB/c for syngeneic Renca-luc tumors) or immunodeficient mice (e.g., SCID for human XP258 xenografts)
-
Renca-luc (luciferase-expressing) or XP258 kidney cancer cells
-
Surgical instruments
-
This compound, Cabozantinib, and/or checkpoint inhibitors
-
Bioluminescence imaging system
-
Multispectral optoacoustic tomography (MSOT) system
-
-
Protocol:
-
Surgically implant Renca-luc or XP258 cells into the kidney of the mice.
-
Allow the tumors to establish, monitoring growth via bioluminescence imaging or other imaging modalities.
-
Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy).
-
Administer this compound (e.g., 250 mg/kg, intraperitoneally, twice weekly) and other drugs according to the study design.[6]
-
Monitor tumor growth and vascular response using:
-
Monitor animal health and body weight throughout the study.
-
At the end of the study, euthanize the mice and collect tumors for histological analysis (e.g., H&E staining for necrosis, immunohistochemistry for vascular markers).
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in tumor endothelial cells.
Caption: Experimental workflow for in vivo evaluation of this compound.
References
- 1. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of a 2-Aryl-3-Aroyl-Indole Salt (this compound) Resembling Combretastatin A-4 with Application as a Vascular Disrupting Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Tumor Response to OXi8007
For Researchers, Scientists, and Drug Development Professionals
Introduction
OXi8007 is a water-soluble prodrug of the potent tubulin-binding agent OXi8006.[1][2] As a vascular disrupting agent (VDA), this compound selectively targets and disrupts the tumor vasculature, leading to a rapid shutdown of blood flow, subsequent tumor hypoxia, and extensive tumor necrosis.[1] This document provides detailed application notes and protocols for monitoring the therapeutic efficacy of this compound in preclinical cancer models. The methodologies described herein are designed to provide robust and quantifiable data on tumor response, facilitating the evaluation of this compound as a monotherapy or in combination with other anticancer agents.
Mechanism of Action
This compound exerts its anti-tumor effect through a well-defined mechanism of action targeting the tumor's endothelial cells. The phosphate prodrug this compound is cleaved by non-specific phosphatases to its active form, OXi8006.[1][3] OXi8006 then enters endothelial cells and binds to the colchicine site on tubulin, leading to microtubule depolymerization.[1][3] This disruption of the microtubule network activates the RhoA signaling pathway, which in turn leads to the formation of actin stress fibers and an increase in focal adhesions.[1] These cytoskeletal changes cause the endothelial cells to round up and detach from the microvascular lining, resulting in increased vascular permeability and the eventual collapse of the tumor vasculature.[1][3]
Figure 1: this compound Signaling Pathway in Endothelial Cells.
In Vivo Monitoring Techniques
A multi-modal approach is recommended for the comprehensive evaluation of this compound's anti-tumor activity in vivo. This typically involves non-invasive imaging to assess vascular function and tumor viability, followed by histological analysis for confirmation of cellular and tissue-level changes.
Bioluminescence Imaging (BLI) for Tumor Perfusion and Viability
Dynamic Bioluminescence Imaging (dBLI) is a powerful tool for the real-time, non-invasive assessment of vascular shutdown in tumors expressing luciferase.[3][4] A rapid decrease in the bioluminescent signal following this compound administration indicates a loss of perfusion and subsequent reduction in tumor cell viability.[1]
Experimental Workflow:
Figure 2: Experimental Workflow for BLI Monitoring.
Quantitative Data Summary:
| Tumor Model | This compound Dose | Time Post-Treatment | % Decrease in BLI Signal (from baseline) | Reference |
| MDA-MB-231-luc Breast Cancer | 350 mg/kg | 2 hours | 84% | [1] |
| MDA-MB-231-luc Breast Cancer | 350 mg/kg | 6 hours | >93% | [1] |
| MDA-MB-231-luc Breast Cancer | 350 mg/kg | 24 hours | 87% | [1] |
| Renca-luc Kidney Cancer | 250 mg/kg | 4 hours | >98% | [3] |
Protocol: Bioluminescence Imaging
-
Animal Preparation: Anesthetize tumor-bearing mice using 1-3% isoflurane.[3]
-
Substrate Administration: Administer D-luciferin (e.g., 40 mg/mL solution in 0.9% saline) via subcutaneous injection in the neck region.[3]
-
Imaging: Place the anesthetized mouse in a small animal imaging system (e.g., IVIS Spectrum®).[3]
-
Image Acquisition: Acquire bioluminescence images, quantifying the total flux (photons/second).[3]
-
Baseline and Post-Treatment Imaging: Perform imaging immediately before this compound administration to establish a baseline. Repeat imaging at specified time points (e.g., 2, 4, 6, and 24 hours) post-treatment.[1][3] For acute changes in perfusion, fresh luciferin can be administered before each post-treatment imaging session.[3]
-
Data Analysis: Normalize the BLI signal at each time point to the baseline signal for each animal to determine the percentage of signal reduction.
Multispectral Optoacoustic Tomography (MSOT) for Tumor Hypoxia
MSOT is a non-invasive imaging modality that can directly measure changes in oxy- and deoxyhemoglobin concentrations within the tumor, providing a direct assessment of tumor hypoxia induced by vascular disruption.[3]
Quantitative Data Summary:
| Tumor Model | This compound Dose | Observation | Reference |
| Renca-luc Kidney Cancer | 250 mg/kg | Rapid acute vascular shutdown and selective hypoxiation | [3][4] |
| XP258 Human Xenografts | Not specified | Selective hypoxiation | [3][4] |
Protocol: Multispectral Optoacoustic Tomography
-
Animal Preparation: Anesthetize the tumor-bearing mouse (e.g., 1-2% isoflurane) and remove hair from the tumor region.[2]
-
Imaging Setup: Place the mouse in the imaging chamber of an MSOT system (e.g., iThera InVision 256-TF) and allow for thermal equilibrium.[2]
-
Image Acquisition: Acquire images at multiple wavelengths (e.g., 700, 730, 760, 780, 800, 820, and 875 nm) of a cross-section of the tumor.[2]
-
Oxygen Challenge (Optional): An oxygen gas breathing challenge can be performed to assess dynamic changes in blood oxygenation.[2]
-
Data Analysis: Analyze the multispectral data to determine the relative concentrations and spatial distribution of oxy- and deoxyhemoglobin within the tumor before and after this compound administration.
Histological Analysis for Tumor Necrosis and Hemorrhage
Histological examination of tumor tissue provides definitive evidence of the effects of this compound, including intratumoral hemorrhage and necrosis.[1][3]
Protocol: Histological Analysis
-
Tissue Collection: At predetermined time points following this compound treatment, euthanize mice and excise tumors.
-
Tissue Fixation: Fix the tumor tissue in 10% neutral buffered formalin.
-
Tissue Processing and Embedding: Dehydrate the fixed tissue through a series of graded alcohols and embed in paraffin.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) from the paraffin-embedded blocks.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: For general morphological assessment of tissue structure, necrosis, and hemorrhage.
-
Immunohistochemistry (IHC): To detect specific biomarkers of hypoxia (e.g., HIF-1α), apoptosis (e.g., cleaved caspase-3), or vascular density (e.g., CD31).
-
-
Microscopic Examination: Analyze the stained sections under a light microscope to assess the extent of necrosis, hemorrhage, and other cellular changes.
In Vitro Monitoring Techniques
In vitro assays are crucial for elucidating the direct cellular effects of this compound and its active metabolite, OXi8006.
Microtubule Disruption Assay
This assay visually demonstrates the primary mechanism of action of OXi8006 – the disruption of the microtubule network in endothelial or cancer cells.[3][4]
Quantitative Data Summary:
| Cell Line | Compound | Concentration | Observation | Reference |
| Renca | This compound | 2.5 and 5 µM | Rapid progressive loss of microtubule structure | [3] |
| HUVECs | OXi8006/OXi8007 | Not specified | Potent microtubule disruption | [1] |
Protocol: Microtubule Disruption Assay
-
Cell Culture: Plate cells (e.g., Renca cells or HUVECs) in a 96-well plate and allow them to adhere for 24 hours.[3]
-
Treatment: Treat the cells with varying concentrations of this compound or OXi8006.
-
Staining:
-
Imaging: Acquire fluorescence images using a high-content imaging system or a fluorescence microscope.
-
Analysis: Visually inspect the images for changes in microtubule structure, such as depolymerization and disaggregation.
Cell Proliferation and Cytotoxicity Assays
Standard assays can be used to quantify the cytotoxic and anti-proliferative effects of this compound and OXi8006 on both cancer cells and endothelial cells.
Quantitative Data Summary:
| Cell Line | Compound | GI50 | Reference |
| Activated HUVECs | OXi8006 | 41 nM | [1] |
| MDA-MB-231 | OXi8006 | 32 nM | [1] |
Protocol: SRB Assay for Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or OXi8006 for a specified period (e.g., 48-72 hours).
-
Fixation: Fix the cells with 10% trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with 0.4% sulforhodamine B (SRB) solution.
-
Solubilization: Solubilize the bound dye with 10 mM Tris base.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 (concentration that causes 50% growth inhibition).
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of this compound on the migratory capacity of cells, which is relevant to its anti-angiogenic properties.[3][4]
Protocol: Wound Healing Assay
-
Cell Culture: Grow cells to confluence in a 6-well plate.[4]
-
Scratch Formation: Create a "scratch" or wound in the confluent monolayer using a sterile pipette tip.[4]
-
Treatment: Treat the cells with different concentrations of this compound or OXi8006.[4]
-
Imaging: Monitor wound closure over time (e.g., 48 hours) using a live-cell imaging microscope.[3][4]
-
Data Analysis: Quantify the rate of wound closure by measuring the area of the scratch at different time points.
Combination Therapy Monitoring
This compound has shown potential for synergistic effects when combined with other cancer therapies, such as tyrosine kinase inhibitors (e.g., cabozantinib) and immune checkpoint inhibitors.[3][4] The monitoring techniques described above can be applied to evaluate the enhanced efficacy of these combination regimens. For instance, long-term survival studies in animal models are critical for assessing the overall benefit of combination therapies.[3]
Experimental Workflow for Combination Therapy:
Figure 3: Workflow for Evaluating this compound in Combination Therapy.
Conclusion
The suite of techniques outlined in these application notes provides a comprehensive framework for monitoring the multifaceted anti-tumor response to this compound. By integrating non-invasive in vivo imaging with detailed in vitro and ex vivo analyses, researchers can gain a thorough understanding of the vascular-disrupting effects of this compound and effectively evaluate its therapeutic potential in various cancer models.
References
- 1. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
OXi8007 Combination Therapy: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
OXi8007 is a water-soluble phosphate prodrug of the tubulin-binding vascular disrupting agent (VDA) OXi8006.[1][2] In the tumor microenvironment, this compound is dephosphorylated by non-specific phosphatases to its active form, OXi8006.[3][4] OXi8006 then targets the colchicine-binding site on β-tubulin in rapidly proliferating endothelial cells, leading to microtubule depolymerization.[5][6] This disruption of the endothelial cytoskeleton triggers a signaling cascade involving RhoA activation, ultimately causing endothelial cell rounding, increased vascular permeability, and subsequent shutdown of tumor blood flow.[1][2][6] The resulting acute tumor hypoxia and necrosis make this compound a promising candidate for combination therapies with other anticancer agents.[7] This document provides detailed application notes and protocols for the preclinical evaluation of this compound in combination with other anticancer agents.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by selectively targeting the tumor vasculature. The conversion of the prodrug this compound to the active compound OXi8006 is a critical step in its mechanism of action. OXi8006-mediated microtubule disruption in endothelial cells leads to a cascade of downstream events culminating in vascular collapse within the tumor.
Caption: this compound Signaling Pathway.
Preclinical Combination Strategies and Quantitative Data
Preclinical studies have demonstrated that this compound can enhance the efficacy of various anticancer agents, including targeted therapies and immunotherapies. The vascular disruption induced by this compound can potentially increase the delivery and effectiveness of co-administered drugs and modulate the tumor microenvironment to be more susceptible to immunotherapy.
Combination with Cabozantinib (Tyrosine Kinase Inhibitor)
In a preclinical model of renal cell carcinoma, the combination of this compound with the multi-targeted tyrosine kinase inhibitor cabozantinib resulted in a significant survival benefit compared to either agent alone.[5][7]
| Treatment Group | Median Survival (days) | Tumor Growth Delay | Reference |
| Control | - | - | [4] |
| This compound (250 mg/kg, twice weekly) | No significant benefit | No significant delay | [4] |
| Cabozantinib (3 mg/kg, daily) | 64 | Significant | [4] |
| This compound + Cabozantinib | 78 | Significant | [4] |
Combination with Checkpoint Inhibitors (Anti-PD-1 and Anti-CTLA-4)
The combination of this compound with dual checkpoint blockade (anti-PD-1 and anti-CTLA-4 antibodies) has also been shown to improve survival in a murine renal cancer model.[5][7]
| Treatment Group | Median Survival (days) | Reference |
| Control | - | [5] |
| Anti-PD-1 + Anti-CTLA-4 | - | [5] |
| This compound + Anti-PD-1 + Anti-CTLA-4 | 58 | [5] |
Experimental Protocols
In Vitro Assays
1. Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is used to determine the cytotoxic effects of this compound and combination agents on cancer cell lines.
Materials:
-
Complete culture medium
-
96-well plates
-
This compound and other test compounds
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
Microplate reader
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[7][9]
-
Treat cells with serial dilutions of this compound, the combination agent, or the combination of both for 48-72 hours.
-
Fix the cells by gently adding 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[7]
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.[7]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.[7]
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the IC50 values based on the dose-response curves.
2. Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on cell migration.
Materials:
-
Target cancer cell lines
-
6-well plates
-
Sterile 200 µL pipette tip
-
Complete culture medium
-
This compound
Protocol:
-
Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.[10][11]
-
Wash the wells with PBS to remove detached cells.
-
Add fresh media containing different concentrations of this compound.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope.
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.[4][11]
Caption: Preclinical Evaluation Workflow.
In Vivo Studies
1. Orthotopic Renal Cell Carcinoma Model
This protocol describes the establishment of an orthotopic kidney tumor model in mice to evaluate the efficacy of this compound combination therapies.
Materials:
-
BALB/c mice (6-8 weeks old)[12]
-
Renca-luc (luciferase-expressing) cells[13]
-
Matrigel
-
Anesthetics (e.g., isoflurane or ketamine/xylazine)
-
Surgical instruments
-
This compound, Cabozantinib, anti-PD-1, and anti-CTLA-4 antibodies
Protocol:
-
Cell Preparation: Culture Renca-luc cells and harvest them during the logarithmic growth phase. Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10^6 cells/mL.[14]
-
Animal Preparation and Surgery: Anesthetize the mouse. Make a flank incision to expose the left kidney.[14][15]
-
Tumor Cell Implantation: Using a 27-30 gauge needle, slowly inject 50 µL of the cell suspension (1 x 10^5 cells) under the renal capsule.[13]
-
Wound Closure: Suture the peritoneum and skin layers. Provide post-operative analgesia.
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (BLI). Begin treatment when tumors reach a predetermined size (e.g., 1x10^6 photons/s).[12]
-
Treatment Administration:
-
This compound: Dissolve in saline and administer via intraperitoneal (IP) injection at 250 mg/kg, twice weekly.[16]
-
Cabozantinib: Formulate in a vehicle such as 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80 in water and administer by oral gavage at 3 mg/kg, daily.[16][17]
-
Anti-PD-1 and Anti-CTLA-4: Dilute in sterile PBS and administer via IP injection. A common dosing regimen is 10 mg/kg for anti-PD-1 and 5 mg/kg for anti-CTLA-4, twice during the first week of treatment.[16][18][19]
-
-
Endpoint Analysis: Monitor animal weight and tumor progression via BLI weekly. The primary endpoint is typically overall survival. Secondary endpoints can include tumor growth delay and histological analysis of tumor necrosis.[4][12]
2. Bioluminescence Imaging (BLI) for Vascular Disruption
BLI is used to non-invasively assess the vascular disrupting effects of this compound in real-time.
Materials:
-
Tumor-bearing mice (with luciferase-expressing cells)
-
D-luciferin (150 mg/kg)
-
In vivo imaging system (e.g., IVIS)
Protocol:
-
Acquire a baseline BLI image before treatment.
-
Administer D-luciferin via IP injection.
-
Anesthetize the mouse and place it in the imaging chamber.
-
Acquire bioluminescent images. The signal intensity correlates with tumor perfusion and viability.
-
Administer this compound.
-
Perform dynamic BLI at various time points post-treatment (e.g., 2, 6, and 24 hours) to quantify the reduction in bioluminescent signal, which indicates vascular shutdown.[8] A decrease of over 90% in signal by 6 hours is indicative of potent vascular disruption.[6][8]
Potential Combination with Chemotherapy
While specific preclinical data for this compound in combination with traditional chemotherapeutic agents like taxanes (e.g., paclitaxel) or anthracyclines (e.g., doxorubicin) is limited in the provided search results, the mechanism of action of VDAs suggests a strong rationale for such combinations. Taxanes themselves can act as VDAs, and combining them with another VDA like this compound could have synergistic effects.[1][3] The vascular disruption caused by this compound could also enhance the delivery of subsequently administered chemotherapy to the tumor core.
Logical Relationship for VDA and Chemotherapy Combination:
Caption: VDA and Chemotherapy Synergy.
Conclusion
This compound is a potent vascular disrupting agent with a clear mechanism of action that makes it an excellent candidate for combination therapies. The preclinical data in renal cell carcinoma models demonstrate significant survival benefits when combined with targeted therapy and immunotherapy. The detailed protocols provided herein offer a framework for researchers to design and execute robust preclinical studies to further explore the therapeutic potential of this compound in combination with a wide range of anticancer agents. Future studies should focus on optimizing dosing schedules and exploring combinations with conventional chemotherapy to broaden the clinical applicability of this promising agent.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Wound healing assay | Abcam [abcam.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Wound healing assay - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug this compound in breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 10. Scratch Wound Healing Assay [bio-protocol.org]
- 11. med.virginia.edu [med.virginia.edu]
- 12. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a highly pulmonary metastatic orthotopic renal cell carcinoma murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Generating Renal Cell Carcinoma Model: A Protocol to Develop Orthotopic RCC Murine Model by Intrarenal Implantation of Cancer Cells [jove.com]
- 15. Establishing a Human Renal Cell Carcinoma Tumorgraft Platform for Preclinical Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cabozantinib (XL184) and R428 (BGB324) Inhibit the Growth of Esophageal Squamous Cell Carcinoma (ESCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Durable Responses to Anti-PD1 and Anti-CTLA4 in a Preclinical Model of Melanoma Displaying Key Immunotherapy Response Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
Troubleshooting & Optimization
troubleshooting inconsistent OXi8007 experimental results
Welcome to the technical support center for OXi8007. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential challenges during experimentation with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a water-soluble phosphate prodrug of the active compound OXi8006.[1][2][3] It functions as a vascular disrupting agent (VDA) by targeting the tumor vasculature.[1][4] In the body, this compound is rapidly converted to OXi8006 by non-specific phosphatases. OXi8006 then acts as a potent inhibitor of tubulin polymerization in endothelial cells.[1][3] This disruption of the microtubule cytoskeleton leads to a cascade of events, including the activation of RhoA kinase, which ultimately results in the collapse of the tumor's blood vessels and subsequent tumor cell death due to lack of oxygen and nutrients.[1]
Q2: What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial for maintaining its stability and efficacy. For long-term storage, it is recommended to store this compound as a solid at -20°C for up to several years. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Q3: In which solvents is this compound soluble?
This compound is a water-soluble phosphate prodrug and can be dissolved in saline for in vivo administration.[1] For in vitro experiments, it can also be dissolved in DMSO.
Troubleshooting Inconsistent In Vitro Results
Problem 1: High variability in cell viability or cytotoxicity assays (e.g., MTT, SRB).
Possible Cause 1: Inconsistent cell health and density.
-
Solution: Ensure that cells are in the logarithmic growth phase and are seeded at a consistent density for each experiment. Cell confluence can significantly impact the response to treatment. For example, in some protocols, cells are plated at 8,000 cells/well in 96-well plates and allowed to adhere for 24 hours before treatment.[1]
Possible Cause 2: Degradation of this compound.
-
Solution: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid using old or improperly stored solutions.
Possible Cause 3: Inefficient conversion of this compound to OXi8006.
-
Solution: The conversion of the prodrug is dependent on cellular phosphatases. Ensure your cell line expresses sufficient levels of these enzymes. If you suspect this is an issue, you can compare the activity of this compound with that of its active form, OXi8006, in your cell line.
Possible Cause 4: Serum interference.
-
Solution: Components in fetal bovine serum (FBS) can sometimes interfere with compound activity. If you observe inconsistencies, consider reducing the serum concentration during the treatment period, or using a serum-free medium if your cell line can tolerate it.
| Parameter | Recommendation |
| Cell Seeding Density | Consistent across all wells and experiments. |
| Cell Confluency | Typically between 50-70% at the time of treatment. |
| This compound Preparation | Freshly prepared from a properly stored stock. |
| Serum Concentration | Standardized and tested for potential interference. |
Troubleshooting Inconsistent In Vivo Results
Problem 2: Variable anti-tumor efficacy in animal models.
Possible Cause 1: Inconsistent drug preparation and administration.
-
Solution: this compound for in vivo use should be dissolved in sterile saline and the pH should be verified to be in the physiological range (7.3-7.5).[1] Ensure accurate dosing based on the animal's body weight and a consistent administration route (e.g., intraperitoneal injection).[1]
Possible Cause 2: Differences in tumor models.
-
Solution: The efficacy of vascular disrupting agents can be highly dependent on the tumor model, its size, and its vascularity. Use well-characterized tumor models and ensure tumors have reached a consistent size before starting treatment.
Possible Cause 3: Timing of assessment.
-
Solution: The vascular disrupting effects of this compound are rapid, with significant vascular shutdown observed within hours of administration.[1] However, tumor regrowth can occur from the viable rim of the tumor.[5] Therefore, the timing of tumor volume measurement or other endpoint assessments is critical and should be consistent across all experimental groups.
Possible Cause 4: Animal health and welfare.
-
Solution: The overall health of the animals can impact treatment outcomes. Monitor animals closely for any signs of toxicity or distress and ensure they are housed in a controlled environment.
| Parameter | Recommendation |
| Drug Formulation | Freshly prepared in sterile saline, pH 7.3-7.5.[1] |
| Tumor Size at Treatment Initiation | Consistent across all animals in the study. |
| Endpoint Assessment Timing | Standardized based on the expected rapid vascular disruption and potential for regrowth. |
| Animal Monitoring | Regular monitoring of animal health and body weight. |
Experimental Protocols & Methodologies
Cell-Based Assay Protocol: SRB (Sulforhodamine B) Assay for Cytotoxicity
This protocol is adapted from established methods for assessing cell viability.[1]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 8,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or saline as the highest drug concentration).
-
Incubation: Incubate the plate for 48 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with water and allow them to air dry. Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining and Measurement: Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Read the absorbance at 510 nm using a microplate reader.
In Vivo Protocol: Evaluation of Vascular Disruption using Bioluminescence Imaging (BLI)
This protocol is based on studies evaluating the in vivo efficacy of this compound in xenograft models.[1]
-
Animal Model: Use immunodeficient mice (e.g., SCID or nude mice) bearing tumors derived from a luciferase-expressing cell line (e.g., MDA-MB-231-luc).
-
Drug Administration: Once tumors reach a predetermined size, administer this compound dissolved in saline via intraperitoneal (IP) injection at a dose range of 250-350 mg/kg.[1]
-
BLI Imaging:
-
Acquire a baseline BLI image before drug administration.
-
Administer the luciferin substrate (e.g., D-luciferin at 150 mg/kg) via IP injection.
-
Acquire images at multiple time points post-OXi8007 administration (e.g., 2, 6, and 24 hours) to monitor the change in bioluminescence signal, which correlates with tumor blood flow.[1]
-
-
Data Analysis: Quantify the bioluminescence signal from the tumor region of interest at each time point and normalize it to the baseline signal to determine the extent of vascular shutdown.
Visualizations
This compound Mechanism of Action
Caption: Proposed mechanism of action for this compound in endothelial cells.
Troubleshooting Workflow for Inconsistent In Vitro Results
Caption: A logical workflow for troubleshooting inconsistent in vitro experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of a 2-aryl-3-aroyl indole salt (this compound) resembling combretastatin A-4 with application as a vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early Effects of Combretastatin A4 Phosphate Assessed by Anatomic and Carbogen-Based Functional Magnetic Resonance Imaging on Rat Bladder Tumors Implanted in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
OXi8007 Technical Support Center: Optimizing Treatment Schedules for Maximum Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the use of OXi8007, a potent vascular disrupting agent (VDA), in preclinical and clinical research settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a water-soluble phosphate prodrug of the active compound OXi8006.[1][2] In vivo, non-specific phosphatases rapidly convert this compound to OXi8006.[1][3] OXi8006 then acts as a potent inhibitor of tubulin polymerization by binding to the colchicine site on tubulin in endothelial cells.[1][2] This leads to the disruption of the microtubule network, which in turn activates the RhoA signaling pathway.[3][4] The activation of RhoA results in cytoskeletal reorganization, increased actin stress fiber formation, and ultimately, endothelial cell shape changes and detachment.[3][4] This cascade of events selectively disrupts the tumor vasculature, leading to a rapid shutdown of blood flow, induction of hypoxia, and extensive tumor necrosis.[1][3]
Q2: What is a recommended starting dose and treatment schedule for this compound in preclinical mouse models?
A2: Based on preclinical studies, effective doses of this compound in mice range from 250 mg/kg to 350 mg/kg administered via intraperitoneal (IP) injection.[2][3] A commonly used and well-tolerated schedule is twice-weekly administration.[1][5] However, the optimal dose and schedule can be tumor model-dependent, and it is recommended to perform a dose-escalation study to determine the most effective and tolerable regimen for your specific model.
Q3: How quickly can I expect to see the vascular disrupting effects of this compound?
A3: The vascular disrupting effects of this compound are rapid. Studies have shown significant vascular shutdown within hours of administration. For instance, in a breast cancer xenograft model, a greater than 93% reduction in bioluminescence signal (indicative of vascular disruption) was observed as early as 6 hours post-treatment.[4] In a kidney cancer model, photoacoustic imaging showed hypoxiation occurring within 30 minutes, and bioluminescence imaging revealed over 98% vascular shutdown within 4 hours.[3]
Q4: What are the known side effects or toxicities associated with this compound in preclinical models?
A4: Preclinical studies have shown that this compound is generally well-tolerated at therapeutic doses.[1][5] At a dose of 250 mg/kg administered twice weekly for up to 7 weeks in mice, no overt toxicity was observed.[1] Some studies have noted a transient spike in blood pressure immediately following administration, which quickly returns to baseline.[3] It is crucial to monitor animal well-being, including body weight and general health, throughout the course of treatment.
Q5: Can this compound be combined with other anti-cancer agents?
A5: Yes, preclinical studies suggest that this compound can be effectively combined with other therapies. Combination with checkpoint inhibitors (anti-PD-1 and anti-CTLA-4) and tyrosine kinase inhibitors (cabozantinib) has been shown to improve survival in mouse models of kidney cancer compared to monotherapy.[1][5] When combining therapies, it is important to consider the timing and sequence of administration to maximize synergy and minimize potential overlapping toxicities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Suboptimal tumor response or lack of efficacy | - Insufficient dose.- Inappropriate treatment schedule.- Tumor model resistance.- Poor drug formulation or administration. | - Perform a dose-escalation study to identify the maximum tolerated dose (MTD) and optimal biological dose in your model.- Explore different dosing schedules (e.g., more frequent administration).- Evaluate the vascularity of your tumor model; VDAs are most effective in well-vascularized tumors.- Ensure this compound is properly dissolved in a suitable vehicle (e.g., saline) and administered correctly (e.g., IP). |
| Animal toxicity (e.g., significant weight loss, lethargy) | - Dose is too high for the specific animal strain or tumor model.- Off-target effects. | - Reduce the dose of this compound.- Decrease the frequency of administration.- Closely monitor animal health and establish clear endpoints for euthanasia if severe toxicity is observed. |
| Variability in tumor response between animals | - Inconsistent tumor size at the start of treatment.- Heterogeneity of tumor vascularization.- Inconsistent drug administration. | - Start treatment when tumors have reached a consistent and predetermined size.- Ensure consistent and accurate drug administration for all animals.- Increase the number of animals per group to improve statistical power. |
| Difficulty in assessing vascular disruption | - Inappropriate imaging modality or timing.- Insufficient signal from reporter genes (for bioluminescence or fluorescence imaging). | - Utilize appropriate imaging techniques such as dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI), photoacoustic imaging, or bioluminescence imaging with luciferin injection timed correctly after this compound administration.- Ensure robust expression of the reporter gene in your tumor cells for imaging studies. |
Data Summary Tables
Table 1: Preclinical Efficacy of this compound Monotherapy
| Cancer Model | Animal Model | Dose & Schedule | Key Findings | Reference |
| Breast Cancer (MDA-MB-231-luc) | SCID Mice | 350 mg/kg IP, single dose | >93% reduction in bioluminescence signal at 6 hours | [4] |
| Kidney Cancer (Renca-luc) | BALB/c Mice | 250 mg/kg IP, twice weekly | No significant tumor growth delay as monotherapy, but >98% vascular shutdown within 4 hours | [1][3] |
| Prostate Cancer (PC-3) | SCID Mice | 350 mg/kg IP, single dose | Pronounced interference with tumor vasculature observed by color Doppler ultrasound | [2] |
Table 2: Preclinical Efficacy of this compound Combination Therapy
| Cancer Model | Animal Model | Combination Agent(s) | Dose & Schedule | Key Findings | Reference |
| Kidney Cancer (Renca-luc) | BALB/c Mice | Cabozantinib | This compound: 250 mg/kg IP, twice weeklyCabozantinib: 3 mg/kg oral gavage, daily | Significant increase in median survival time compared to either monotherapy | [1] |
| Kidney Cancer (Renca-luc) | BALB/c Mice | anti-PD-1 + anti-CTLA-4 | This compound: 250 mg/kg IP, twice weeklyAntibodies: 10 mg/kg (anti-PD-1) & 5 mg/kg (anti-CTLA-4) IP, thrice weekly for 2 weeks | Improved survival over checkpoint inhibitors alone | [1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., MDA-MB-231-luc for breast cancer) in appropriate media.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously or orthotopically implant a defined number of cells into immunocompromised mice (e.g., SCID or nude mice).
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth regularly using calipers or an appropriate imaging modality.
-
Randomize animals into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
-
This compound Formulation and Administration:
-
Dissolve this compound powder in sterile saline to the desired concentration (e.g., 25 mg/mL for a 250 mg/kg dose in a 25g mouse).
-
Administer the solution via intraperitoneal (IP) injection.
-
-
Treatment and Monitoring:
-
Administer this compound and/or combination agents according to the planned schedule.
-
Monitor tumor volume and animal body weight regularly (e.g., twice weekly).
-
Observe animals for any signs of toxicity.
-
-
Endpoint Analysis:
-
Euthanize animals when tumors reach the predetermined endpoint size or if signs of excessive toxicity are observed.
-
Excise tumors for further analysis (e.g., histology, immunohistochemistry).
-
Protocol 2: Assessment of Vascular Disruption using Bioluminescence Imaging (BLI)
-
Animal and Tumor Model:
-
Use a tumor model expressing a luciferase reporter gene (e.g., MDA-MB-231-luc).
-
-
Baseline Imaging:
-
Anesthetize the tumor-bearing mouse.
-
Administer the luciferin substrate (e.g., 150 mg/kg) via IP or subcutaneous injection.
-
Acquire bioluminescence images at the peak signal time (typically 10-15 minutes post-injection).
-
-
This compound Administration:
-
Administer this compound at the desired dose.
-
-
Post-Treatment Imaging:
-
At specified time points after this compound administration (e.g., 2, 6, 24 hours), re-anesthetize the mouse and inject a fresh dose of luciferin.
-
Acquire bioluminescence images at each time point.
-
-
Data Analysis:
-
Quantify the bioluminescence signal (e.g., total flux in photons/second) from the tumor region of interest at each time point.
-
Normalize the post-treatment signals to the baseline signal for each animal to determine the percentage of vascular shutdown.
-
Visualizations
Caption: Mechanism of action of this compound as a vascular disrupting agent.
Caption: General experimental workflow for an in vivo efficacy study with this compound.
Caption: A logical approach to troubleshooting suboptimal tumor response with this compound.
References
- 1. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a 2-Aryl-3-Aroyl-Indole Salt (this compound) Resembling Combretastatin A-4 with Application as a Vascular Disrupting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
overcoming resistance to OXi8007 therapy in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing OXi8007 therapy in cell lines. The information is tailored for researchers, scientists, and drug development professionals to navigate potential challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a water-soluble phosphate prodrug that is rapidly converted in vivo by non-specific phosphatases to its active form, OXi8006.[1][2] OXi8006 acts as a vascular disrupting agent (VDA) by binding to the colchicine site on β-tubulin. This binding inhibits microtubule polymerization, leading to the disruption of the cytoskeleton in endothelial cells.[1][3] This disruption causes a cascade of events including cell rounding, increased vascular permeability, and ultimately, the shutdown of blood flow within the tumor, leading to extensive tumor necrosis.[1] The mechanism of action in activated endothelial cells involves the activation of the RhoA signaling pathway.[3]
Q2: I am not observing the expected cytotoxic effect of this compound in my cancer cell line. What could be the reason?
A2: Several factors could contribute to a lack of cytotoxic effect:
-
Direct vs. Indirect Action: this compound's primary mechanism is as a vascular disrupting agent, meaning its main targets are the endothelial cells of the tumor vasculature, not the tumor cells directly. While OXi8006, the active form, has been shown to have direct cytotoxic effects on some cancer cell lines, its potency is significantly higher against endothelial cells.[4] Your cancer cell line might be inherently less sensitive to the direct cytotoxic effects of OXi8006.
-
Prodrug Conversion: this compound requires conversion to OXi8006 by phosphatases. While this conversion is generally efficient in vivo, the phosphatase activity in your specific cell line culture might be low. Consider using the active compound, OXi8006, directly for in vitro experiments to bypass this step.
-
Cell Confluency: The cytotoxic effects of OXi8006 and this compound on endothelial cells are more potent in rapidly proliferating, sub-confluent cultures. As cells become more confluent, their sensitivity to the drug may decrease.
-
Inherent Resistance: Your cell line may possess intrinsic resistance mechanisms, such as overexpression of certain β-tubulin isotypes (e.g., βIII-tubulin) or mutations in the tubulin gene that affect drug binding.
Q3: My cells seem to be developing resistance to this compound over time. What are the potential mechanisms?
A3: Acquired resistance to tubulin-binding agents like OXi8006 can occur through several mechanisms:
-
Alterations in Tubulin:
-
Isotype Expression: A common mechanism of resistance to microtubule-targeting agents is a change in the expression of β-tubulin isotypes.[5] Overexpression of βIII-tubulin is frequently associated with resistance to taxanes and vinca alkaloids. While OXi8006 binds to the colchicine site, alterations in the expression of various β-tubulin isotypes could still impact its efficacy. Interestingly, for combretastatin A-4, another colchicine-site binder, resistance has been associated with a reduction in βIII-tubulin expression.
-
Tubulin Mutations: Mutations in the gene encoding β-tubulin can alter the drug-binding site, reducing the affinity of OXi8006 for its target.
-
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration and effectiveness.
-
Activation of Pro-Survival Signaling: Cancer cells can activate alternative signaling pathways to overcome the stress induced by this compound, promoting cell survival and proliferation.
Q4: How can I overcome resistance to this compound in my experiments?
A4: Several strategies can be employed to overcome resistance:
-
Combination Therapy: This is a key strategy to combat resistance.
-
With Chemotherapy: Combining this compound with standard chemotherapeutic agents can target different cellular pathways and reduce the likelihood of resistance emerging.
-
With Anti-Angiogenic Agents: Since a viable rim of tumor cells often survives this compound treatment due to proximity to normal vasculature, combining it with an anti-angiogenic agent that inhibits new blood vessel formation can be effective.
-
With Checkpoint Inhibitors: Preclinical studies have shown that combining this compound with checkpoint inhibitors (e.g., anti-PD-1 and anti-CTLA-4) can improve survival.[2]
-
-
Targeting Resistance Mechanisms:
-
If P-gp overexpression is suspected, co-administration of a P-gp inhibitor could restore sensitivity.
-
For resistance mediated by specific signaling pathways, inhibitors targeting those pathways could be used in combination.
-
-
Sequential Treatment: A strategy of sequential or alternating therapies with different mechanisms of action may prevent the development of resistance.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no cytotoxicity observed in cancer cell lines | 1. This compound is a prodrug and may not be efficiently converted to active OXi8006 in your cell line. 2. The cancer cell line is not the primary target; endothelial cells are. 3. The cell line has intrinsic resistance (e.g., high βIII-tubulin expression). | 1. Use the active compound, OXi8006, directly in your in vitro assays. 2. Co-culture your cancer cells with endothelial cells (e.g., HUVECs) to better model the in vivo mechanism. 3. Analyze the β-tubulin isotype expression profile of your cell line. Consider using a different, more sensitive cell line for initial experiments. |
| Decreased drug efficacy with increasing cell confluency | Endothelial cells are more sensitive to VDAs during active proliferation. | Perform experiments on sub-confluent, actively dividing endothelial cell cultures. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions (e.g., passage number, confluency). 2. Degradation of OXi8006/OXi8007 stock solution. | 1. Standardize cell culture protocols meticulously. Use cells within a consistent and low passage number range. 2. Prepare fresh drug dilutions for each experiment from a properly stored stock solution. |
| Development of acquired resistance after prolonged treatment | 1. Upregulation of drug efflux pumps (e.g., P-gp). 2. Alterations in β-tubulin isotype expression. 3. Mutations in the tubulin gene. | 1. Perform western blot or qPCR to assess the expression of common ABC transporters. Consider using a P-gp inhibitor in combination. 2. Analyze β-tubulin isotype expression in resistant vs. parental cells. 3. Sequence the β-tubulin gene in resistant cells to identify potential mutations. |
Quantitative Data Summary
Table 1: In Vitro Potency of OXi8006 and this compound in Various Cell Lines
| Compound | Cell Line | Assay Type | IC50 / GI50 Value | Reference |
| OXi8006 | Tubulin | Polymerization Inhibition | IC50 = 1.1 µM | [4] |
| OXi8006 | NCI-H460 (Human Lung Carcinoma) | Cytotoxicity | GI50 = 25.7 nM (average) | [3] |
| OXi8006 | DU-145 (Human Prostate Carcinoma) | Cytotoxicity | GI50 = 25.7 nM (average) | [3] |
| OXi8006 | SK-OV-3 (Human Ovarian Carcinoma) | Cytotoxicity | GI50 = 25.7 nM (average) | [3] |
| OXi8006 | MDA-MB-231 (Human Breast Cancer) | Cytotoxicity | GI50 = 32 nM | [4] |
| OXi8006 | HUVEC (Human Umbilical Vein Endothelial Cells) | Cytotoxicity | GI50 = 41 nM | [4] |
| This compound | Renca (Murine Renal Carcinoma) | SRB Assay | IC50 = 2.1 µM | [1] |
| OXi8006 | Renca (Murine Renal Carcinoma) | SRB Assay | IC50 = 1.9 µM | [1] |
| Combretastatin A-4 | Renca (Murine Renal Carcinoma) | SRB Assay | IC50 = 6.2 nM | [1] |
Experimental Protocols
1. Cell Viability Assay (SRB Assay)
This protocol is adapted for determining the IC50 values of this compound and OXi8006.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 8,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare ten-fold serial dilutions of this compound or OXi8006. Replace the medium with fresh medium containing the different drug concentrations. Include a vehicle control (e.g., DMSO). Incubate for 48 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Destaining and Measurement: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using appropriate software.
2. Development of a Resistant Cell Line
This is a general protocol that can be adapted for developing this compound/OXi8006 resistant cell lines.
-
Initial Drug Exposure: Treat the parental cell line with a low concentration of OXi8006 (e.g., the IC10 or IC20) for a defined period (e.g., 24-48 hours).
-
Recovery: Remove the drug-containing medium and allow the surviving cells to recover and repopulate in fresh, drug-free medium.
-
Dose Escalation: Once the cells have reached a healthy confluency, passage them and re-expose them to a slightly higher concentration of OXi8006. Repeat this cycle of treatment and recovery, gradually increasing the drug concentration.
-
Confirmation of Resistance: Periodically, perform a cell viability assay to determine the IC50 of the treated cell population. A significant increase in the IC50 compared to the parental cell line indicates the development of resistance.
-
Clonal Selection: Once a resistant population is established, single-cell cloning can be performed to isolate and expand highly resistant clones.
Visualizations
Caption: Mechanism of action of this compound in endothelial cells.
Caption: Potential mechanisms of resistance to OXi8006.
Caption: Troubleshooting workflow for low this compound efficacy.
References
- 1. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice [mdpi.com]
- 3. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Class III β-tubulin expression and in vitro resistance to microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: OXi8007 Preclinical Dose-Escalation Studies
This technical support center provides guidance for researchers and scientists conducting preclinical dose-escalation studies with the vascular disrupting agent (VDA), OXi8007. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a water-soluble phosphate prodrug of the active compound OXi8006.[1][2][3] In vivo, this compound is rapidly converted to OXi8006 by non-specific phosphatases.[1][2][3] OXi8006 then acts as a potent inhibitor of tubulin polymerization by binding to the colchicine site on tubulin.[3] This disruption of microtubule dynamics in rapidly proliferating endothelial cells leads to cytoskeletal reorganization, an increase in focal adhesion formation, and activation of the RhoA signaling pathway.[1][4] Ultimately, this results in endothelial cell shape changes, increased vascular permeability, and the selective shutdown of tumor blood flow, leading to tumor necrosis.[1][4]
Q2: What is a common preclinical dose and administration route for this compound in mouse models?
A2: In published preclinical studies using mouse xenograft models, this compound has been administered via intraperitoneal (IP) injection.[1][2] Effective doses have been reported at 250 mg/kg and 350 mg/kg.[1][2][4] A twice-weekly dosing schedule has been used in long-term efficacy studies.[1][2]
Q3: How can I monitor the vascular disrupting effects of this compound in vivo?
A3: Dynamic bioluminescence imaging (BLI) in tumor models expressing luciferase is a common method to quantify the reduction in blood flow.[4] A significant decrease in the BLI signal, often greater than 90%, can be observed as early as 6 hours post-treatment, indicating vascular shutdown.[4] Other methods include oxygen-enhanced multispectral optoacoustic tomography (OE-MSOT) to detect hypoxia and histology to confirm tumor necrosis and hemorrhage.[1]
Q4: What are the expected in vitro effects of this compound and its active form, OXi8006?
A4: In vitro, both OXi8006 and this compound can disrupt capillary-like networks of endothelial cells (e.g., HUVECs).[4] OXi8006, the active compound, causes microtubule disruption, leading to cell cycle arrest at the G2/M phase and cytotoxicity in rapidly proliferating endothelial cells.[4]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected vascular disruption in vivo.
-
Possible Cause 1: this compound solution preparation and administration.
-
Possible Cause 2: Tumor model variability.
-
Troubleshooting Step: The vascularity and sensitivity to VDAs can vary between different tumor models. Ensure the tumor model used is appropriate and that tumors have reached a suitable size for vascular targeting to be effective.
-
-
Possible Cause 3: Timing of assessment.
-
Troubleshooting Step: The peak vascular shutdown effect is observed within hours of administration (e.g., ~6 hours for BLI).[4] Ensure that the timing of your assessment is optimized to capture this peak effect.
-
Issue 2: High variability in cell-based assay results (e.g., cytotoxicity, tube formation).
-
Possible Cause 1: Cell health and passage number.
-
Troubleshooting Step: Use healthy, low-passage endothelial cells for your assays. Ensure consistent cell seeding density and culture conditions.
-
-
Possible Cause 2: Prodrug conversion in vitro.
-
Troubleshooting Step: this compound requires conversion to OXi8006 by phosphatases. The concentration of these enzymes can vary in cell culture media and between cell types. For mechanistic studies on microtubule dynamics, using the active compound OXi8006 directly may yield more consistent results.
-
-
Possible Cause 3: Assay setup.
-
Troubleshooting Step: For tube formation assays, ensure the basement membrane matrix is properly prepared and of consistent thickness. For cytotoxicity assays, optimize the incubation time with the compound to reflect its mechanism of action.
-
Quantitative Data Summary
Table 1: Preclinical In Vivo Dosing of this compound
| Animal Model | Tumor Type | Dose | Administration Route | Dosing Schedule | Reference |
| Mouse (SCID) | MDA-MB-231-luc Breast Cancer Xenograft | 350 mg/kg | IP | Single dose for imaging studies | [4] |
| Mouse (BALB/c) | Renca-luc Kidney Cancer | 250 mg/kg | IP | Twice weekly for efficacy studies | [1][2] |
| Mouse | XP258 Human Kidney Xenograft | 250 mg/kg | IP | Twice weekly for efficacy studies | [1][2] |
Table 2: In Vitro Activity of OXi8006 and this compound
| Cell Line | Assay | Compound | Effective Concentration | Effect | Reference |
| HUVEC | Cell Cycle Analysis | OXi8006 | 25-50 nM | G2/M Arrest | [4] |
| HUVEC | Cell Cycle Analysis | This compound | 100-250 nM | G2/M Arrest | [4] |
| Renca Cells | Microtubule Disruption | This compound | 2.5-5 µM | Loss of microtubule structure | [2] |
Experimental Protocols
Hypothetical Preclinical In Vivo Dose-Escalation Study
Objective: To determine the maximum tolerated dose (MTD) and recommended phase 2 dose (RP2D) of this compound in a mouse xenograft model based on a 3+3 dose-escalation design.
Animal Model: Female athymic nude mice, 6-8 weeks old.
Tumor Model: Subcutaneous implantation of MDA-MB-231-luc human breast cancer cells.
Drug Formulation: this compound dissolved in sterile saline at the required concentrations.
Dose Escalation Cohorts:
-
Cohort 1: 100 mg/kg
-
Cohort 2: 150 mg/kg
-
Cohort 3: 250 mg/kg
-
Cohort 4: 350 mg/kg
-
Cohort 5: 450 mg/kg
Treatment and Observation:
-
Enroll 3 mice per cohort once tumors reach an average volume of 100-150 mm³.
-
Administer this compound via IP injection twice weekly for 3 weeks.
-
Monitor animals daily for clinical signs of toxicity (weight loss, behavioral changes, etc.).
-
Define Dose-Limiting Toxicity (DLT) as >20% weight loss, significant organ damage on histopathology at the end of the study, or other severe adverse events.
-
Dose Escalation Logic:
-
If 0/3 mice in a cohort experience a DLT, escalate to the next dose level.
-
If 1/3 mice experiences a DLT, expand the cohort to 6 mice.
-
If 1/6 mice experiences a DLT, escalate to the next dose level.
-
If ≥2/6 mice experience a DLT, the current dose is considered the MTD.
-
-
If ≥2/3 mice in the initial cohort experience a DLT, the current dose is considered to have exceeded the MTD, and the previous dose level is declared the MTD.
-
Efficacy Assessment:
-
Monitor tumor volume twice weekly.
-
Perform bioluminescence imaging 6 hours after the first dose to confirm vascular disruption.
In Vitro Tubulin Polymerization Assay
Objective: To determine the effect of OXi8006 on tubulin polymerization.
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
OXi8006 dissolved in DMSO
-
Temperature-controlled microplate reader (340 nm)
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer containing GTP.
-
Add various concentrations of OXi8006 (or DMSO as a control) to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin solution to the wells.
-
Immediately place the plate in the plate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
An inhibition of the increase in absorbance compared to the control indicates inhibition of tubulin polymerization.
Visualizations
Caption: Mechanism of action of this compound leading to vascular disruption.
Caption: Workflow for a 3+3 preclinical dose-escalation study design.
References
OXi8007 Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for OXi8007, a valuable resource for researchers, scientists, and drug development professionals. This guide provides answers to frequently asked questions and troubleshooting advice for interpreting unexpected findings in your this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a water-soluble phosphate prodrug that is converted in vivo by non-specific phosphatases to its active form, OXi8006.[1][2] OXi8006 functions as a vascular disrupting agent (VDA) by binding to the colchicine site on tubulin in endothelial cells, leading to microtubule depolymerization.[1][3] This disruption of the microtubule network activates the RhoA signaling pathway, which in turn increases the phosphorylation of non-muscle myosin light chain and focal adhesion kinase.[4][5][6] These events result in cytoskeletal reorganization, actin bundling, and stress fiber formation, causing endothelial cells to round up and detach from the vascular lining.[1][4] The ultimate outcome is a rapid and selective shutdown of blood flow within the tumor, leading to hypoxia and extensive tumor necrosis.[1][7]
Q2: I am not observing the expected level of cytotoxicity in my cancer cell line with this compound. What could be the reason?
A2: This is a common observation and can be attributed to several factors:
-
Direct Cytotoxicity vs. Vascular Disruption: this compound's primary mechanism is the disruption of tumor vasculature, not direct cytotoxicity to all cancer cells.[1][8] While it does inhibit proliferation and can be cytotoxic to some cancer cell lines, its main therapeutic effect in solid tumors is starving the tumor of its blood supply.[1][3]
-
In Vitro vs. In Vivo Models: The dramatic effects of this compound are most evident in in vivo models where a vascular network is present.[1][7] In vitro experiments using cancer cell monocultures will primarily measure the direct anti-proliferative and cytotoxic effects of OXi8006 (the active form), which may be less potent compared to its vascular-disrupting action.
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to this compound and its active form, OXi8006.[1] It is advisable to determine the IC50 value for your specific cell line.
-
Prodrug Conversion: For in vitro studies, the conversion of this compound to OXi8006 by phosphatases present in the cell culture media or on the cell surface can be a variable. Using OXi8006 directly can help standardize these experiments.
Q3: My in vivo tumor model shows initial tumor necrosis, but then the tumor starts to regrow. Is this expected?
A3: Yes, this can be an expected outcome with VDA monotherapy. While this compound causes extensive necrosis in the tumor core, a rim of viable tumor cells often remains at the tumor periphery.[9] These surviving cells can be a source of tumor regrowth. This phenomenon is a primary reason why VDAs like this compound are often explored in combination with other therapies, such as chemotherapy or immunotherapy, to target these residual cancer cells.[1][7][10]
Q4: Can this compound be used in combination with other therapies?
A4: Absolutely. Pre-clinical studies have shown that this compound can work synergistically with other anti-cancer agents. For instance, combination with the tyrosine kinase inhibitor cabozantinib has been shown to significantly increase median survival time in kidney tumor models.[1][7] Additionally, combining this compound with checkpoint inhibitors (CKIs) has demonstrated improved survival over CKIs alone, suggesting that the VDA-induced tumor necrosis may enhance antigen presentation and potentiate an anti-tumor immune response.[1][7]
Troubleshooting Guide
| Unexpected Finding | Potential Cause | Troubleshooting Steps |
| High variability in in vitro assay results | Inconsistent conversion of this compound to OXi8006 due to variable phosphatase activity in media or on cells. | Consider using the active compound, OXi8006, directly for in vitro experiments to eliminate this variable. Ensure consistent cell seeding densities and media conditions. |
| Minimal effect on tumor growth in a slow-growing tumor model | This compound preferentially targets the rapidly proliferating endothelial cells of the tumor neovasculature.[1][7] Slower-growing tumors may have a less active vasculature. | Evaluate the vascularity of your tumor model. Consider using this compound in a more aggressively growing, highly vascularized model to confirm its activity. |
| No significant tumor growth delay with this compound monotherapy | As a VDA, this compound's primary effect is acute vascular shutdown and necrosis, which may not always translate to a sustained delay in tumor volume, especially if a viable rim of tumor cells remains.[7][9] | Consider endpoint analyses that measure vascular shutdown (e.g., bioluminescence imaging with a luciferase-expressing cell line, photoacoustic imaging for hypoxia) in addition to tumor volume.[1][7] Explore combination therapies to target the surviving tumor cells.[1][7][10] |
| Transient spike in blood pressure upon administration | This has been observed in pre-clinical models, particularly at higher doses.[1] | Monitor blood pressure during and after administration if this is a concern for your experimental model. The effect is typically transient.[1] |
Data Presentation
Table 1: Comparative IC50 Values of OXi8006, this compound, and Combretastatin A-4 (CA4)
| Cell Line | Compound | IC50 (µM) |
| Renca | OXi8006 | ~4 |
| Renca | This compound | ~5 |
| Renca | CA4 | <0.1 |
| Renca-luc | OXi8006 | ~4 |
| Renca-luc | This compound | ~5 |
| Renca-luc | CA4 | <0.1 |
| MDA-MB-231 | OXi8006 | ~0.01-0.1 |
| MDA-MB-231 | This compound | ~0.1-1 |
| HUVEC (activated) | OXi8006 | ~0.01-0.1 |
| HUVEC (activated) | This compound | ~0.1-1 |
Note: IC50 values are approximate and can vary between experiments. Data synthesized from multiple sources.[1][4]
Experimental Protocols
1. Cell Viability Assay (SRB Assay)
-
Cell Plating: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound or OXi8006 for 48-72 hours. Include a vehicle control.
-
Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow to air dry.
-
Staining: Add 0.4% sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. In Vivo Vascular Shutdown Assessment (Bioluminescence Imaging)
-
Animal Model: Use mice bearing tumors derived from a luciferase-expressing cancer cell line (e.g., Renca-luc).
-
Baseline Imaging: Administer luciferin substrate to the mice and perform baseline bioluminescence imaging (BLI).
-
This compound Administration: Administer this compound via intraperitoneal (IP) injection at the desired dose (e.g., 250 mg/kg).
-
Post-Treatment Imaging: Perform BLI at various time points post-OXi8007 administration (e.g., 4, 6, 24 hours). A significant reduction in the BLI signal indicates vascular shutdown, as the delivery of luciferin to the tumor is impaired.[1][4][6]
-
Data Analysis: Quantify the BLI signal at each time point and normalize it to the baseline signal to determine the percentage of vascular shutdown.
Visualizations
Caption: Mechanism of action of this compound leading to vascular disruption.
Caption: A logical workflow for troubleshooting unexpected in vitro results with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a 2-Aryl-3-Aroyl-Indole Salt (this compound) Resembling Combretastatin A-4 with Application as a Vascular Disrupting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug this compound in breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medicinova.com [medicinova.com]
- 9. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
OXi8007 Bioluminescence Imaging Technical Support Center
Welcome to the technical support center for OXi8007 bioluminescence imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the vascular disrupting agent this compound and its assessment via bioluminescence imaging (BLI).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a water-soluble phosphate prodrug of the tubulin-binding compound OXi8006.[1][2] In the body, non-specific phosphatases rapidly convert this compound into its active form, OXi8006.[3][4] OXi8006 then acts as a vascular disrupting agent (VDA) by binding to tubulin in rapidly proliferating endothelial cells, such as those lining tumor blood vessels.[1][3] This leads to microtubule depolymerization, cytoskeletal reorganization, and ultimately, the disruption of tumor vasculature.[1][2] The resulting shutdown in blood flow deprives the tumor of oxygen and nutrients, leading to necrosis.[4]
Q2: How is bioluminescence imaging (BLI) used to assess the activity of this compound?
A2: BLI is a non-invasive method used to evaluate the efficacy of VDAs like this compound in preclinical tumor models.[1] The principle relies on using tumor cells that have been genetically engineered to express a luciferase enzyme (e.g., firefly luciferase).[1][5] When the substrate for this enzyme (e.g., D-luciferin) is administered, the luciferase-expressing tumor cells produce light.[5][6] this compound disrupts the tumor's blood vessels, which in turn blocks the delivery of the luciferin substrate to the tumor cells.[1] This leads to a quantifiable decrease in the bioluminescence signal, which directly correlates with the extent of vascular shutdown.[1]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound should be stored as a solid powder in a dry, dark place at -20°C for months to years.[7] For short-term storage (days to weeks), it can be kept at 0-4°C.[7] Stock solutions should be aliquoted and stored at -20°C for up to one month to avoid repeated freeze-thaw cycles.[8][9]
Troubleshooting Guide
Issue 1: No significant decrease in bioluminescence signal after this compound administration.
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Dose | Ensure the correct dose is being administered. For mouse xenograft models, effective doses have been reported in the range of 250-350 mg/kg.[4][10] Perform a dose-response study to determine the optimal concentration for your specific tumor model. |
| Incorrect Timing of Imaging | The vascular disruption caused by this compound is rapid. Significant decreases in BLI signal have been observed as early as 2 hours post-treatment, with a maximal effect often seen around 6 hours.[1] Ensure your imaging time points are within this window. Consider a time-course experiment to capture the peak effect. |
| Inefficient Luciferin Substrate Delivery | Verify the viability and concentration of your luciferin substrate.[11] Ensure consistent administration (e.g., intraperitoneal injection) and allow sufficient time for substrate distribution before imaging (typically 10-15 minutes).[5][12] |
| Resistant Tumor Vasculature | Some tumor models may have vasculature that is less sensitive to VDAs. Confirm the vascularity of your tumor model and consider using a different model if necessary. |
| Low Reporter Gene Expression | Confirm that your tumor cells have stable and high expression of the luciferase reporter gene using in vitro assays.[11] |
Issue 2: High variability in bioluminescence signal between subjects.
| Potential Cause | Troubleshooting Step |
| Inconsistent this compound Administration | Ensure precise and consistent administration of this compound to each animal. Intraperitoneal (IP) or intravenous (IV) injections should be performed by a trained individual to minimize variability.[6] |
| Variable Tumor Size and Vascularity | Start treatment when tumors have reached a consistent size and are well-vascularized. Large necrotic cores in tumors can affect blood flow and luciferin delivery.[1] |
| Inconsistent Luciferin Administration and Timing | Administer the same dose of luciferin at a consistent time point before imaging for all animals.[13] Variations in the time between substrate injection and imaging can lead to significant differences in signal intensity.[12] |
| Animal Anesthesia and Physiology | Use a consistent anesthesia protocol, as anesthetics can affect cardiovascular function and blood flow.[14] Maintain the animal's body temperature during imaging. |
Issue 3: Low signal-to-noise ratio in bioluminescence images.
| Potential Cause | Troubleshooting Step |
| Suboptimal Imaging Parameters | Optimize camera settings such as exposure time, binning, and f-stop to maximize signal detection while minimizing background noise.[11][12] |
| Autofluorescence from Diet | Use a chlorophyll-free diet for the animals, as chlorophyll in standard chow can be a source of autofluorescence.[11] |
| Insufficient Luciferase Expression | As mentioned previously, ensure your cell line has robust and stable luciferase expression.[11] |
| Poor Substrate Bioavailability | The route of administration and the formulation of the luciferin can affect its distribution and availability.[6][15] Ensure the substrate is fully dissolved before injection. |
Data Presentation
Table 1: In Vivo Efficacy of this compound in an MDA-MB-231-luc Breast Cancer Xenograft Model
| Time Point (Post-Treatment) | Normalized Mean Maximum BLI Signal (% of Baseline) |
| 2 hours | ~16% |
| 6 hours | ~7% |
| 24 hours | ~13% |
| Data summarized from a study where this compound was administered at 350 mg/kg.[1] |
Table 2: Cytotoxicity of OXi8006 and this compound in Renca and Renca-luc Cells
| Compound | Cell Line | GI50 (µM) |
| OXi8006 | Renca | 0.041 |
| This compound | Renca | 0.041 |
| OXi8006 | Renca-luc | 0.032 |
| This compound | Renca-luc | 0.032 |
| Data represents the concentration at which 50% of cell growth is inhibited.[4] |
Experimental Protocols
Protocol 1: In Vivo Bioluminescence Imaging of this compound Efficacy
-
Animal Model: Use immunodeficient mice (e.g., SCID or nude) bearing tumors derived from luciferase-expressing cancer cells (e.g., MDA-MB-231-luc).[1] Tumors are typically grown to a volume of approximately 100-150 mm³.
-
This compound Administration: Prepare this compound in a suitable vehicle (e.g., saline). Administer the desired dose (e.g., 350 mg/kg) via intraperitoneal (IP) injection.[1]
-
Baseline Imaging: Prior to this compound administration, acquire a baseline bioluminescence image.
-
Post-Treatment Imaging: Acquire bioluminescence images at various time points after this compound administration (e.g., 2, 6, and 24 hours).[1] Follow the same procedure as for baseline imaging.
-
Data Analysis:
-
Define a region of interest (ROI) around the tumor for each image.
-
Quantify the total photon flux (photons/second) within the ROI.
-
Normalize the post-treatment signals to the baseline signal for each animal to determine the percentage of signal reduction.[1]
-
Visualizations
Caption: this compound mechanism of action in endothelial cells.
Caption: Experimental workflow for this compound BLI studies.
References
- 1. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug this compound in breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optical Bioluminescence Protocol for Imaging Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [promega.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. spectralinvivo.com [spectralinvivo.com]
- 12. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
OXi8007 vs. Combretastatin A4 Phosphate (CA4P): A Comparative Guide on Efficacy as Vascular Disrupting Agents
For researchers and professionals in drug development, understanding the nuanced differences between vascular disrupting agents (VDAs) is critical for advancing cancer therapy. This guide provides an objective comparison of the efficacy of two prominent tubulin-binding VDAs: OXi8007 and Combretastatin A4 Phosphate (CA4P). Both agents function by targeting the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[1][2] This comparison is based on available preclinical data to highlight their respective performance.
Mechanism of Action: A Shared Pathway
Both this compound and CA4P are water-soluble prodrugs that are dephosphorylated in vivo to their active forms, OXi8006 and combretastatin A4 (CA4), respectively.[2][3] These active compounds bind to the colchicine-binding site on β-tubulin, leading to the depolymerization of microtubules in rapidly proliferating endothelial cells lining the tumor blood vessels.[2][4] This disruption of the endothelial cell cytoskeleton causes a cascade of events including cell rounding, increased vascular permeability, and ultimately, the occlusion of tumor blood vessels.[2][5] The resulting acute reduction in blood flow deprives the tumor of oxygen and nutrients, leading to extensive hemorrhagic necrosis in the tumor core.[2][6]
Figure 1: General signaling pathway of tubulin-binding vascular disrupting agents.
Preclinical Efficacy: A Head-to-Head Comparison
Direct comparative studies of this compound and CA4P are limited, but available data in preclinical models provide insights into their relative efficacy.
In Vitro Cytotoxicity
While both drugs are potent, their activity can vary depending on the cell line. For instance, in a study using Renca and Renca-luc kidney cancer cells, the active form of CA4P (CA4) demonstrated greater sensitivity compared to this compound and its active form, OXi8006.[7]
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
| OXi8006 | Renca | > 10 |
| This compound | Renca | > 10 |
| CA4 | Renca | 0.004 ± 0.002 |
| OXi8006 | Renca-luc | > 10 |
| This compound | Renca-luc | > 10 |
| CA4 | Renca-luc | 0.003 ± 0.001 |
Data sourced from a study on kidney cancer models.[7]
In Vivo Vascular Disruption
A key differentiator observed in preclinical models is the duration of vascular shutdown. A study utilizing dynamic bioluminescence imaging (BLI) in an MDA-MB-231-luc human breast cancer xenograft model directly compared the effects of this compound and CA4P.[1]
Table 2: In Vivo Vascular Disruption in MDA-MB-231-luc Xenografts
| Treatment (Dose) | Time Point | Normalized Mean Maximum BLI Signal (% of Baseline) |
| Saline (Control) | 2h | ~100% |
| 6h | ~100% | |
| 24h | ~100% | |
| This compound (350 mg/kg) | 2h | ~16% |
| 6h | ~7% | |
| 24h | ~13% | |
| CA4P (120 mg/kg) | 2h | Significantly Reduced |
| 6h | Significantly Reduced | |
| 24h | Significant Recovery* |
*BLI signal for CA4P showed significant recovery between 6 and 24 hours post-treatment, whereas the signal for this compound remained low.[1]
This study suggests that while both agents induce a rapid and significant reduction in tumor blood flow within hours of administration, this compound may exert a more sustained vascular disrupting effect at 24 hours compared to CA4P in this specific model and dosage.[1] By 6 hours post-treatment with this compound, over 93% of the bioluminescence signal was abolished, with only a slight recovery at 24 hours.[1]
Tumor Necrosis
Experimental Protocols
To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental methodologies are crucial.
In Vivo Tumor Xenograft and Bioluminescence Imaging
This protocol outlines the general procedure for evaluating VDA efficacy in a luciferase-expressing tumor model.
Figure 2: General experimental workflow for comparing vascular disrupting agents in vivo.
1. Cell Culture and Animal Model:
-
Human breast cancer cells (e.g., MDA-MB-231) stably expressing firefly luciferase (luc) are cultured in appropriate media.[1][8]
-
Female immune-compromised mice (e.g., SCID) are used for tumor implantation.[1]
-
Cells are implanted into the mammary fat pad to establish orthotopic xenografts.[1][9]
2. Tumor Growth and Treatment:
-
Tumor growth is monitored, and animals are randomized into treatment groups when tumors reach a specified volume (e.g., ~110 mm³).[1]
-
This compound (e.g., 350 mg/kg), CA4P (e.g., 120 mg/kg), or a saline vehicle is administered via intraperitoneal (i.p.) injection.[1]
3. Bioluminescence Imaging (BLI):
-
Baseline BLI is performed before treatment.[1]
-
At specified time points post-treatment (e.g., 2, 6, and 24 hours), mice are anesthetized.[1]
-
D-luciferin substrate (e.g., 150 mg/kg) is injected i.p.[1][10]
-
Mice are imaged using a cooled CCD camera system (e.g., IVIS™), and the bioluminescent signal is quantified as photons per second.[1][8] A decrease in signal intensity corresponds to reduced tumor perfusion.[1]
Histological Analysis of Tumor Perfusion and Vasculature
1. Perfusion Marker Injection:
-
To assess functional blood vessels, a fluorescent perfusion marker such as Hoechst 33342 is injected intravenously a few minutes before tumor excision.[1]
2. Tissue Processing:
-
Tumors are excised at various time points post-VDA treatment.
-
Tissues are fixed in formalin and embedded in paraffin for sectioning.[6]
3. Immunohistochemistry for CD31 (PECAM-1):
-
Deparaffinization and Rehydration: Tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is quenched, and non-specific binding is blocked with a serum-free protein block.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against CD31 (a marker for endothelial cells).
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-diaminobenzidine) substrate kit to visualize the antibody staining.
-
Counterstaining: Sections are counterstained with hematoxylin to visualize cell nuclei.
-
Analysis: The stained sections are examined under a microscope to assess microvessel density (MVD) and changes in vascular morphology. The Hoechst dye fluorescence indicates perfused areas.[1]
Summary and Conclusion
Both this compound and CA4P are potent vascular disrupting agents that share a common mechanism of action targeting tubulin polymerization in tumor endothelial cells. Preclinical data, particularly from bioluminescence imaging studies, suggest a key difference in the duration of their vascular disrupting effects. This compound appears to induce a more sustained shutdown of tumor blood flow at 24 hours compared to CA4P in a breast cancer xenograft model.[1]
This prolonged vascular disruption could potentially translate to a greater extent of tumor necrosis and improved therapeutic outcomes. However, it is important to note that the relative efficacy can be model-dependent, and further direct comparative studies across various tumor types and endpoints, such as tumor growth inhibition, are needed for a more comprehensive understanding. The choice between these agents for further development and clinical application will likely depend on the specific cancer type, the desired therapeutic window, and the potential for combination with other treatment modalities.
References
- 1. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Vascular Disrupting Agent CA4P Improves the Antitumor Efficacy of CAR-T Cells in Preclinical Models of Solid Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical trial experience with CA4P anticancer therapy: focus on efficacy, cardiovascular adverse events, and hypertension management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterizing the Tumor Response to CA4P Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioluminescent human breast cancer cell lines that permit rapid and sensitive in vivo detection of mammary tumors and multiple metastases in immune deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Preclinical Anti-Tumor Activity of OXi8007
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical anti-tumor activity of OXi8007, a novel vascular disrupting agent (VDA), with other notable VDAs. The information presented is based on publicly available experimental data, offering an objective overview to inform research and development decisions in oncology.
Introduction to this compound and Vascular Disrupting Agents
Vascular disrupting agents are a class of anticancer drugs that target the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[1][2] Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs disrupt the existing chaotic and immature blood vessels within a tumor.[1]
This compound is a water-soluble phosphate prodrug of OXi8006, an indole-based tubulin-binding compound.[3][4] Upon administration, this compound is rapidly converted to its active form, OXi8006, by non-specific phosphatases.[5][6] OXi8006 then disrupts microtubule polymerization in endothelial cells, initiating a signaling cascade that results in cytoskeletal reorganization, increased vascular permeability, and ultimately, a catastrophic collapse of the tumor's vascular network.[3][4]
Mechanism of Action: The this compound Signaling Pathway
The anti-vascular activity of this compound is initiated by the binding of its active form, OXi8006, to tubulin within endothelial cells. This interaction leads to the depolymerization of microtubules, which in turn activates the RhoA signaling pathway. Activated RhoA leads to a cascade of events culminating in the disruption of endothelial cell structure and function, causing vascular leakage and shutdown.[3]
Caption: this compound Signaling Pathway for Vascular Disruption.
Comparative Preclinical Efficacy of Vascular Disrupting Agents
The following tables summarize the quantitative data from preclinical studies of this compound and other prominent VDAs. It is important to note that direct comparisons should be made with caution, as experimental conditions such as tumor models, drug dosages, and assessment methods can vary between studies.
Table 1: In Vivo Anti-Tumor Activity of this compound and Comparator VDAs
| Compound | Cancer Model | Dose | Key Findings |
| This compound | MDA-MB-231-luc Breast Cancer Xenograft | 350 mg/kg | >93% reduction in bioluminescence signal at 6 hours post-treatment.[3][4] |
| This compound | Renca-luc Kidney Cancer | 250 mg/kg | >98% vascular shutdown within 4 hours, confirmed by histology.[5] |
| Combretastatin A4 Phosphate (CA4P) | CaNT Murine Breast Adenocarcinoma | 50 mg/kg | ~40% vascular shutdown.[7] |
| OXi4503 | CaNT Murine Breast Adenocarcinoma | 10, 25, 50 mg/kg | >80% reduction in functional vascular volume.[7] |
| ZD6126 | Calu-6 Lung Cancer Xenograft | 200 mg/kg (single dose) | Significant tumor growth delay.[8] |
| ZD6126 | LoVo Colorectal Cancer Xenograft | 50, 100, 200 mg/kg (single dose) | Significant tumor growth delay at all doses.[9] |
| BNC105P | Advanced Solid Tumors (Phase I) | 16 mg/m² | Recommended phase II dose, well-tolerated.[10] |
| Vadimezan (DMXAA) | Murine Tumor Models | - | Potent anti-tumor effects linked to cytokine induction and immune response.[11][12] Failed in human clinical trials due to species-specific activity.[11][13] |
Table 2: In Vitro Activity of this compound and its Active Metabolite
| Compound | Cell Line | Assay | Result |
| OXi8006 (Active form of this compound) | Human Umbilical Vein Endothelial Cells (HUVECs) | Cytotoxicity | Potent cytotoxicity and microtubule disruption.[4] |
| This compound | Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Cycle Analysis | Blockade at G2/M phase.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are outlines of key experimental protocols used in the evaluation of VDAs like this compound.
In Vivo Tumor Models and Efficacy Assessment
A common workflow for evaluating the anti-tumor activity of a VDA in a preclinical setting is outlined below.
Caption: General Experimental Workflow for VDA Evaluation.
-
Cell Lines and Animal Models: Studies on this compound have utilized human cancer cell lines such as MDA-MB-231 (breast cancer) and Renca (kidney cancer) implanted in immunocompromised mice (e.g., SCID or nude mice).[3][5] The use of luciferase-expressing cell lines (e.g., MDA-MB-231-luc) allows for non-invasive monitoring of tumor burden and response to treatment.[3]
-
Drug Administration: this compound is typically administered via intraperitoneal (IP) injection at doses ranging from 250 to 350 mg/kg.[3][5]
-
Bioluminescence Imaging (BLI): For tumors expressing luciferase, BLI is a key method to assess vascular shutdown.[3]
-
Baseline Imaging: Mice are anesthetized, and a baseline image is acquired after the administration of a luciferin substrate.
-
VDA Treatment: this compound is administered to the mice.
-
Post-Treatment Imaging: BLI is performed at various time points (e.g., 2, 6, 24 hours) after VDA administration to quantify the change in light emission, which correlates with tumor blood flow and viability.[3] A significant reduction in the bioluminescence signal indicates effective vascular disruption.[3]
-
-
Histological Analysis: At the end of the study, tumors are excised, fixed, and sectioned for histological staining (e.g., Hematoxylin and Eosin - H&E). This allows for the direct visualization and quantification of tumor necrosis and vascular damage.[3][5]
In Vitro Assays
-
Cell Viability and Cytotoxicity Assays:
-
Cell Seeding: Endothelial cells (e.g., HUVECs) or cancer cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the VDA (e.g., OXi8006) for a specified period (e.g., 48 hours).
-
Viability Assessment: Cell viability is determined using assays such as the MTT or MTS assay, which measure metabolic activity.[14][15] The concentration that inhibits cell growth by 50% (GI50) is then calculated.
-
-
Microtubule Disruption Assays:
-
Cell Culture and Treatment: Endothelial cells are grown on coverslips and treated with the VDA.
-
Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with antibodies against tubulin.
-
Microscopy: The microtubule network is visualized using fluorescence microscopy to observe any disruption or depolymerization caused by the compound.
-
Conclusion
The preclinical data for this compound demonstrates its potent and rapid vascular-disrupting activity across multiple tumor models. Its mechanism of action, centered on tubulin depolymerization and subsequent RhoA-mediated signaling, leads to significant tumor necrosis. When compared to other VDAs, this compound shows promising efficacy. However, the varied experimental designs in the available literature highlight the need for standardized preclinical models and endpoints for a more direct and robust comparison of these agents. The information provided in this guide serves as a valuable resource for researchers in the field of oncology drug development, offering a consolidated view of the preclinical landscape for this compound and its comparators.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Targeting the tumor vascular supply with vascular disrupting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug this compound in breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical evaluation of the antitumour activity of the novel vascular targeting agent Oxi 4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor activity of the novel vascular targeting agent ZD6126 in a panel of tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Clinical, pharmacodynamic, and pharmacokinetic evaluation of BNC105P: a phase I trial of a novel vascular disrupting agent and inhibitor of cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. invivogen.com [invivogen.com]
- 12. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview on Vadimezan (DMXAA): The vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
OXi8007 vs. ZD6126: A Head-to-Head Comparison of Two Vascular Disrupting Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent vascular disrupting agents (VDAs), OXi8007 and ZD6126. Both agents target the tumor vasculature by disrupting tubulin dynamics in endothelial cells, leading to a rapid shutdown of blood flow to the tumor and subsequent necrosis. This comparison summarizes key preclinical data, outlines experimental methodologies, and visualizes the distinct signaling pathways.
At a Glance: Key Differences
| Feature | This compound | ZD6126 |
| Active Metabolite | OXi8006 | N-acetylcolchinol |
| Mechanism of Action | Tubulin depolymerization, leading to RhoA activation and cytoskeletal reorganization. | Destabilization of the tubulin cytoskeleton in endothelial cells. |
| Clinical Status | Preclinical development | Clinical trials halted |
| Reported Toxicity | No overt toxicity reported in preclinical models. | Cardiotoxicity observed in Phase I clinical trials.[1] |
Mechanism of Action
Both this compound and ZD6126 are prodrugs that are converted to their active forms in vivo. While both active metabolites target tubulin, they initiate distinct downstream signaling cascades.
This compound is dephosphorylated to its active form, OXi8006, which binds to tubulin, leading to microtubule depolymerization. This event triggers the activation of the RhoA signaling pathway, resulting in the formation of actin stress fibers and subsequent endothelial cell shape changes and vascular disruption.
ZD6126 is metabolized to N-acetylcolchinol, which also binds to tubulin and disrupts the microtubule network in endothelial cells. This leads to rapid changes in cell morphology, including cell contraction and membrane blebbing, ultimately causing vascular shutdown.[2][3]
Preclinical Efficacy
Disclaimer: The following data is compiled from separate studies and does not represent a direct head-to-head comparison in the same experimental setting. Variations in tumor models, dosing regimens, and endpoint measurements should be considered when interpreting these results.
Tumor Growth Inhibition
| Compound | Tumor Model | Dosing Regimen | Result |
| This compound | Renca-luc kidney cancer (orthotopic) | 250 mg/kg, twice weekly | No significant tumor growth delay as monotherapy.[4] |
| ZD6126 | TMK-1 human gastric cancer (orthotopic) | 100 mg/kg, once or five times per week | 82% decrease in tumor growth vs. control.[5] |
| ZD6126 | FaDu human squamous cell carcinoma (xenograft) | 125 mg/kg, single dose | 4.3 ± 1.3 days tumor growth delay.[6] |
| ZD6126 | KHT sarcoma & Caki-1 renal cancer (xenografts) | 150 mg/kg, single dose (with cisplatin) | 10-500-fold increase in tumor cell kill compared to cisplatin alone.[7] |
Vascular Disruption
| Compound | Tumor Model | Dosing | Vascular Effect |
| This compound | Renca-luc kidney cancer (orthotopic) | 250 mg/kg, single dose | Rapid acute vascular shutdown observed via dBLI and OE-MSOT.[4] |
| ZD6126 | CaNT mouse mammary adenocarcinoma | 25 mg/kg, single dose | Significant reduction in functional vascular volume.[6] |
| ZD6126 | GH3 prolactinoma (rat) | 50 mg/kg, single dose | Dose-dependent decrease in tumor perfusion and increase in necrosis.[8][9] |
Toxicity Profile
A significant differentiating factor between this compound and ZD6126 is their safety profile. Preclinical studies with this compound in mice have reported no overt toxicity.[10] In contrast, clinical development of ZD6126 was halted due to observed cardiotoxicity in patients.[1] Phase I trials of ZD6126 reported cardiac events, including decreased left ventricular ejection fraction and myocardial ischemia, as dose-limiting toxicities.[11]
Experimental Protocols
Below are representative protocols for key experiments cited in this guide. These are generalized based on common methodologies and should be adapted for specific experimental needs.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a test compound.
Materials:
-
Cancer cell line (e.g., MDA-MB-231 for breast cancer, Calu-6 for lung cancer)
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Cell culture medium and supplements
-
Matrigel (optional, for some cell lines)
-
Test compound (this compound or ZD6126) and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest, wash, and resuspend cells in a suitable buffer (e.g., PBS) at the desired concentration.
-
Tumor Implantation: Inject a specific number of cells (e.g., 1 x 10^6 to 5 x 10^6) subcutaneously into the flank or orthotopically into the relevant organ of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer the test compound or vehicle control according to the desired dosing schedule and route (e.g., intraperitoneal, intravenous).
-
Endpoint Analysis: Continue monitoring tumor growth throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, and other relevant biomarker studies.
In Vitro Tubulin Polymerization Assay
Objective: To assess the effect of a compound on the polymerization of tubulin.
Materials:
-
Purified tubulin
-
Polymerization buffer (e.g., containing GTP, MgCl2)
-
Test compound and controls (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing tubulin in polymerization buffer.
-
Add the test compound at various concentrations to the reaction mixture. Include positive and negative controls.
-
Incubate the mixture at 37°C to initiate tubulin polymerization.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Plot absorbance versus time to determine the effect of the compound on the rate and extent of tubulin polymerization.
RhoA Activation Assay (for this compound)
Objective: To determine the effect of this compound on the activation of the small GTPase RhoA in endothelial cells.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Cell culture medium
-
This compound
-
Lysis buffer
-
RhoA activation assay kit (containing Rhotekin-RBD beads)
-
Antibodies for Western blotting (anti-RhoA)
Procedure:
-
Cell Treatment: Culture endothelial cells and treat with this compound for the desired time.
-
Cell Lysis: Lyse the cells with an appropriate lysis buffer to obtain total cell lysates.
-
Pull-down Assay: Incubate the cell lysates with Rhotekin-RBD beads, which specifically bind to the active, GTP-bound form of RhoA.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins and analyze the amount of active RhoA by Western blotting using an anti-RhoA antibody. An increase in the amount of pulled-down RhoA in treated cells compared to control cells indicates RhoA activation.
Conclusion
This compound and ZD6126 represent two distinct approaches within the class of tubulin-binding vascular disrupting agents. While both have demonstrated potent anti-vascular and anti-tumor effects in preclinical models, their clinical trajectories have diverged significantly. The cardiotoxicity associated with ZD6126 led to the termination of its clinical development, highlighting the critical importance of the therapeutic window for this class of drugs. This compound, with its different chemical scaffold and downstream signaling mechanism involving RhoA activation, has not shown overt toxicity in preclinical studies and may represent a safer alternative. Further investigation is warranted to fully elucidate the comparative efficacy and safety of this compound in a clinical setting. This guide provides a foundational understanding for researchers and drug developers evaluating the potential of these and other vascular disrupting agents.
References
- 1. ZD6126 - Wikipedia [en.wikipedia.org]
- 2. Vascular-targeting activity of ZD6126, a novel tubulin-binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular-targeting Activity of ZD6126, a Novel Tubulin-binding Agent1 | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ZD6126 inhibits orthotopic growth and peritoneal carcinomatosis in a mouse model of human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ZD6126 | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 7. Antitumor efficacy of conventional anticancer drugs is enhanced by the vascular targeting agent ZD6126 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumour dose response to the antivascular agent ZD6126 assessed by magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single Dose of the Antivascular Agent, ZD6126 (N-Acetylcolchinol-O-Phosphate), Reduces Perfusion for at Least 96 Hours in the GH3 Prolactinoma Rat Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phase I clinical evaluation of ZD6126, a novel vascular-targeting agent, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
OXi8007 and Chemotherapy: A Synergistic Approach to Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a growing emphasis on combination strategies that enhance efficacy and overcome resistance. One such promising approach involves the synergistic use of vascular disrupting agents (VDAs) with traditional chemotherapy. This guide provides a comprehensive comparison of the preclinical evidence supporting the synergistic effects of OXi8007, a next-generation VDA, with chemotherapy, alongside other notable VDAs.
Mechanism of Action: this compound's Assault on Tumor Vasculature
This compound is a water-soluble phosphate prodrug of OXi8006. In the tumor microenvironment, it is cleaved by non-specific phosphatases to its active form, OXi8006, which then exerts a potent anti-vascular effect.[1][2] The primary mechanism involves the disruption of the microtubule cytoskeleton in activated endothelial cells, leading to a cascade of events that culminates in the collapse of the tumor's blood supply.[1][2] This selective targeting of the tumor vasculature, which is structurally and functionally different from that of normal tissues, leads to extensive tumor necrosis.[3]
The signaling pathway initiated by OXi8006 involves the following key steps:
-
Tubulin Binding and Microtubule Depolymerization: OXi8006 binds to the colchicine site on tubulin, leading to the depolymerization of microtubules in endothelial cells.[1][2]
-
RhoA Activation: The disruption of the microtubule network activates the small GTPase RhoA.[1]
-
ROCK Activation and Cytoskeletal Reorganization: Activated RhoA stimulates Rho-associated kinase (ROCK), which in turn phosphorylates and activates myosin light chain (MLC) and inactivates MLC phosphatase. This leads to increased actin-myosin contractility, stress fiber formation, and ultimately, changes in endothelial cell shape and increased vascular permeability.[1]
This rapid disruption of vascular integrity results in a shutdown of blood flow to the tumor, causing hypoxia and extensive secondary necrosis of tumor cells.[2][3]
The Rationale for Combination Therapy
While VDAs like this compound are effective at destroying the core of a tumor, a rim of viable tumor cells often survives at the periphery, nourished by the surrounding normal vasculature.[3][4][5] This viable rim is a source of tumor recurrence. Chemotherapy, on the other hand, is effective against rapidly dividing cells but may have poor penetration into the poorly vascularized tumor core. The combination of a VDA and a chemotherapeutic agent is therefore a rational approach to target both the tumor core and the proliferating cells at the periphery, leading to a more comprehensive anti-tumor effect.
Preclinical Synergistic Effects of this compound and Other VDAs with Chemotherapy
While specific quantitative data on the synergistic effects of this compound with traditional chemotherapy agents like paclitaxel, carboplatin, and doxorubicin are limited in publicly available literature, extensive preclinical research on other VDAs, such as Combretastatin A4 Phosphate (CA4P) and ZD6126, provides a strong basis for the potential of such combinations.
Comparison of VDA Combination Therapies
| VDA | Chemotherapy Agent | Tumor Model | Key Findings | Reference |
| This compound | Cabozantinib | Renca kidney cancer (in vivo) | Combination significantly increased median survival time compared to cabozantinib alone. | [2] |
| This compound | Checkpoint Inhibitors (anti-PD-1, anti-CTLA-4) | Renca kidney cancer (in vivo) | Combination improved survival over checkpoint inhibitors alone. | [2][4] |
| Combretastatin A4 Phosphate (CA4P) | Carboplatin | Murine reticulosarcoma (in vivo) | Combination resulted in a log cell kill of 2.0 compared to 1.4 for carboplatin alone. | [1] |
| ZD6126 | Cisplatin | KHT sarcoma and Caki-1 human renal cancer (in vivo) | Combination resulted in a 10-500-fold greater tumor cell kill than cisplatin alone. | [3] |
| ZD6126 | Paclitaxel | MDA-MB-435 human breast cancer xenografts (in vivo) | The sequence of ZD6126 followed by paclitaxel 72 hours later resulted in 50% of tumors regressing. | [6][7] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the context of VDA and chemotherapy synergy.
In Vivo Tumor Growth Inhibition Studies
A common experimental workflow for assessing the synergistic effects of a VDA and chemotherapy in a preclinical setting is as follows:
1. Cell Culture and Tumor Implantation:
-
Cancer cell lines (e.g., Renca, MDA-MB-231) are cultured under standard conditions.
-
A specific number of cells (e.g., 1 x 10^6) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., BALB/c or SCID).
2. Tumor Growth and Randomization:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into different treatment groups (typically 5-10 mice per group):
-
Vehicle control
-
This compound (or other VDA) alone
-
Chemotherapy agent alone
-
This compound in combination with the chemotherapy agent
-
3. Drug Administration:
-
This compound: Typically administered intraperitoneally (IP) at a dose of 250-350 mg/kg.[2]
-
Chemotherapy: Administered according to established protocols for the specific agent and tumor model. For example, cabozantinib was administered daily at 3 mg/kg.[2] The scheduling of the VDA and chemotherapy is a critical parameter, with studies showing that the sequence can significantly impact efficacy.[6][7]
4. Monitoring and Endpoints:
-
Tumor Volume: Measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x length x width²).
-
Body Weight: Monitored as an indicator of toxicity.
-
Survival: The primary endpoint is often median or overall survival.
-
Histology: At the end of the study, tumors are excised, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess necrosis and vascular changes.
In Vitro Assays for Synergy
1. Cell Viability Assays (e.g., MTT or CellTiter-Glo):
-
Cancer cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound, the chemotherapy agent, and their combination.
-
After a set incubation period (e.g., 72 hours), cell viability is assessed.
2. Combination Index (CI) Calculation:
-
The Chou-Talalay method is commonly used to quantify synergy.
-
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Conclusion and Future Directions
The preclinical data strongly suggest that combining vascular disrupting agents with chemotherapy is a promising strategy to enhance anti-tumor efficacy. This compound, with its potent and selective mechanism of action, holds significant potential in this regard. While current published data for this compound focuses on combinations with targeted and immunotherapies, the remarkable synergy observed with other VDAs and traditional chemotherapy agents provides a compelling rationale for further investigation into this compound-chemotherapy combinations. Future studies should focus on elucidating the optimal scheduling and dosage for combining this compound with various chemotherapeutic agents across a range of cancer models to pave the way for clinical translation.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Dose Paclitaxel and its Combination with CSF1R Inhibitor in Polymeric Micelles for Chemoimmunotherapy of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Cancer Treatment: A Comparative Analysis of OXi8007 in Combination with Immunotherapy
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of more effective cancer therapies, the synergistic combination of vascular disrupting agents (VDAs) with immunotherapy is emerging as a promising frontier. This guide provides a comprehensive evaluation of the efficacy of OXi8007, a novel VDA, when used in concert with immune checkpoint inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data, protocols, and underlying mechanisms that position this combination therapy as a significant advancement in oncology.
This compound: A Targeted Assault on Tumor Vasculature
This compound is a water-soluble phosphate prodrug of OXi8006, an indole-based small molecule that functions as a potent tubulin-binding VDA.[1][2][3][4] Its primary mechanism of action involves the disruption of microtubule polymerization in rapidly proliferating endothelial cells, which form the lining of tumor blood vessels. This disruption leads to a cascade of events, including cytoskeletal reorganization and cell rounding, ultimately culminating in the shutdown of blood flow to the tumor.[1][2][3][4] This targeted attack starves the tumor of essential oxygen and nutrients, causing extensive tumor necrosis.[1][2] The RhoA signaling pathway plays a crucial role in mediating these effects on the endothelial cytoskeleton.[1]
The Synergy of this compound and Immunotherapy: A Dual-Pronged Attack
The rationale for combining this compound with immunotherapy, specifically checkpoint inhibitors like anti-PD-1 and anti-CTLA-4 antibodies, lies in the potential for a complementary and synergistic anti-tumor effect. While this compound compromises the tumor's blood supply, immunotherapy works to unleash the body's own immune system to recognize and eliminate cancer cells. Preclinical studies have shown that this combination can lead to improved survival outcomes compared to immunotherapy alone.[1][4]
A pivotal preclinical study investigated the efficacy of this compound in combination with anti-PD-1 and anti-CTLA-4 antibodies in a murine model of kidney cancer (Renca-luc orthotopic model in BALB/c mice). The results demonstrated a significant enhancement in median survival for the group receiving the this compound and checkpoint inhibitor combination.
Comparative Efficacy Data
The following table summarizes the key findings from the aforementioned preclinical study, highlighting the survival benefits of the combination therapy.
| Treatment Group | Median Survival (Days) | Statistical Significance (vs. CKI alone) |
| This compound + anti-PD-1 + anti-CTLA-4 | 58 | p = 0.018 |
| anti-PD-1 + anti-CTLA-4 | Not explicitly stated, but significantly lower than the combination | - |
| This compound Alone | No significant tumor growth delay | - |
| Control (Vehicle) | Not explicitly stated | - |
| anti-PD-1 Alone | Not explicitly stated | - |
| anti-CTLA-4 Alone | Not explicitly stated | - |
Note: While the exact median survival for all control groups was not detailed in the available literature, the study reported a statistically significant improvement in survival for the this compound combination group compared to the dual checkpoint inhibitor group.
Alternative Approaches: A Comparative Overview
While this compound shows significant promise, it is important to consider alternative VDAs and anti-angiogenic agents that are also being explored in combination with immunotherapy. Combretastatin A-4 Phosphate (CA4P) is another well-studied VDA that, like this compound, disrupts microtubule dynamics. Anti-angiogenic agents, such as bevacizumab (an anti-VEGF antibody), work by a different mechanism, inhibiting the formation of new blood vessels.
To date, no head-to-head preclinical studies directly comparing the efficacy of this compound/immunotherapy with a CA4P/immunotherapy combination in the same cancer model have been identified in the public domain. Such studies would be invaluable in determining the relative potency and potential advantages of each VDA in this therapeutic context.
Unraveling the Mechanism: Signaling Pathways and Experimental Workflow
The efficacy of this compound is rooted in its ability to modulate key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and a typical experimental workflow for evaluating such combination therapies.
Caption: this compound Signaling Pathway in Endothelial Cells.
Caption: Preclinical Experimental Workflow.
Detailed Experimental Protocols
A reproducible and rigorous experimental design is paramount for the evaluation of novel therapeutic strategies. The following outlines the key components of the protocol used in the preclinical assessment of this compound in combination with immunotherapy.
1. Animal Model:
-
Species and Strain: Male BALB/c mice.
-
Tumor Model: Orthotopic implantation of Renca-luc (luciferase-expressing) murine renal adenocarcinoma cells into the kidney. This model allows for the non-invasive monitoring of tumor growth and response to therapy via bioluminescence imaging.
2. Treatment Regimen:
-
This compound Administration: 250 mg/kg administered intraperitoneally (IP) twice weekly.
-
Checkpoint Inhibitor Administration: While the precise dosages for the anti-PD-1 and anti-CTLA-4 antibodies were not specified in the reviewed literature, standard preclinical protocols typically involve IP or intravenous (IV) administration at doses ranging from 100 to 250 µg per mouse, administered every 3-4 days for a specified number of doses.
3. Efficacy Assessment:
-
Tumor Growth: Monitored regularly using bioluminescence imaging to quantify tumor burden.
-
Survival: Overall survival was the primary endpoint, with data analyzed using Kaplan-Meier survival curves.
4. Immunological Analysis:
-
Tumor Microenvironment Profiling: At the study endpoint, tumors are typically harvested and processed to create single-cell suspensions.
-
Flow Cytometry: Used to identify and quantify various immune cell populations within the tumor, such as CD4+ T cells, CD8+ T cells, regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs), using fluorescently labeled antibodies against specific cell surface and intracellular markers.
-
Immunohistochemistry (IHC): Employed to visualize the spatial distribution and localization of immune cells within the tumor tissue.
Conclusion and Future Directions
The combination of the vascular disrupting agent this compound with checkpoint inhibitor immunotherapy represents a compelling strategy for the treatment of solid tumors. Preclinical data in a murine model of kidney cancer demonstrates a significant survival advantage for this combination approach. The distinct yet complementary mechanisms of action – targeted vascular disruption and immune system activation – provide a strong rationale for further investigation.
Future research should focus on elucidating the detailed immunological changes within the tumor microenvironment induced by this combination therapy. Quantitative analysis of immune cell infiltration and functional status will provide deeper insights into the synergy between this compound and immunotherapy. Furthermore, direct comparative studies with other VDAs, such as Combretastatin A-4, are warranted to establish the optimal VDA for combination immunotherapy. Ultimately, these preclinical findings lay a strong foundation for the potential clinical translation of this promising therapeutic strategy.
References
A Comparative Analysis of OXi8007 and OXi4503: Second-Generation Vascular Disrupting Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two second-generation vascular disrupting agents (VDAs), OXi8007 and OXi4503. Both agents represent a significant advancement in the field of anti-cancer therapies that target tumor vasculature. This document outlines their mechanisms of action, presents preclinical data from key experiments, and provides detailed experimental protocols to support further research and development.
Introduction
This compound and OXi4503 are both tubulin-binding agents designed to selectively disrupt the established tumor vasculature, leading to a cascade of events that result in tumor cell death. While they share a common target in tubulin, their distinct molecular structures and mechanisms of action result in different preclinical profiles. This compound is an indole-based prodrug, while OXi4503 is a combretastatin A1 analog with a unique dual-action mechanism.
Mechanism of Action
This compound: A Prodrug Targeting Endothelial Cytoskeleton via RhoA Activation
This compound is a water-soluble phosphate prodrug of OXi8006. In the tumor microenvironment, it is cleaved by non-specific phosphatases to its active form, OXi8006.[1][2] OXi8006, an indole-based molecule, binds to the colchicine site on β-tubulin, leading to the inhibition of microtubule polymerization.[1][3] This disruption of the microtubule network in rapidly proliferating tumor endothelial cells triggers a signaling cascade involving the activation of the small GTPase RhoA.[1][4] Activated RhoA, in turn, activates Rho-associated kinase (ROCK), which leads to increased phosphorylation of myosin light chain (MLC) and subsequent actin stress fiber formation.[1] This reorganization of the cytoskeleton causes endothelial cell rounding, increased vascular permeability, and ultimately, the collapse of the tumor's vascular network.[1][5]
OXi4503: A Dual-Action VDA with Direct Cytotoxic Effects
OXi4503, or combretastatin A1 diphosphate (CA1P), is also a water-soluble prodrug that is dephosphorylated in vivo to its active form, combretastatin A1.[6] Similar to this compound's active form, it binds to the colchicine site of tubulin, disrupting the endothelial cell cytoskeleton and leading to vascular shutdown.[7][8]
What sets OXi4503 apart is its dual mechanism of action.[8][9] In addition to its anti-vascular effects, OXi4503 is metabolized by peroxidases, which are often present at high levels in the tumor microenvironment, to a reactive ortho-quinone species.[9][10] This metabolite is directly cytotoxic to tumor cells, contributing to the overall anti-tumor efficacy of the agent.[6][9] This dual action allows OXi4503 to not only cut off the tumor's blood supply but also to directly kill cancer cells that may survive the initial vascular collapse.
Data Presentation
In Vitro Potency
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| OXi8006 (active form of this compound) | HUVEC | Cytotoxicity | GI₅₀ | 41 nM | [7] |
| OXi8006 (active form of this compound) | Tubulin Polymerization | Inhibition | IC₅₀ | 1.1 µM | [7] |
| OXi4503 (active form CA1) | BMEC | Migration (Scratch Assay) | % Wound Coverage | 15.6% (vs 80% control) | [1] |
| OXi4503 (active form CA1) | BMEC | Capillary Formation | # of Tubes | 0 (vs 27.3 control) | [1] |
In Vivo Efficacy
| Compound | Tumor Model | Animal Model | Dosing | Key Findings | Reference |
| This compound | MDA-MB-231-luc Breast Cancer Xenograft | SCID Mice | 350 mg/kg | >93% reduction in bioluminescence signal at 6 hours | [1] |
| This compound | Renca-luc Kidney Cancer | BALB/c Mice | 250 mg/kg | Rapid and sustained vascular shutdown over 24 hours | [11][12] |
| OXi4503 | KHT Sarcoma | C3H/HeJ Mice | 25 mg/kg | 80-90% reduction in tumor perfusion at 4 hours; slower recovery than CA4P | [13] |
| OXi4503 | FaDu-luc HNSCC Xenograft | Immunodeficient Mice | 40 mg/kg (single dose) | Significant tumor growth inhibition | |
| OXi4503 | HL-60 Leukemia Xenograft | SCID/Beige Mice | 25 mg/kg (2 doses) | Significant tumor growth delay and improved survival vs. CA4P and Ara-C | [14] |
Mandatory Visualizations
Signaling Pathways
Caption: this compound Signaling Pathway.
Caption: OXi4503 Dual Mechanism of Action.
Experimental Workflows
Caption: Western Blot Workflow for RhoA Activation.
Caption: In Vivo Tumor Perfusion Workflow.
Experimental Protocols
Western Blot for RhoA Activation
This protocol is adapted from standard RhoA activation assay kits.[7][15][16]
-
Cell Culture and Treatment:
-
Plate Human Umbilical Vein Endothelial Cells (HUVECs) and culture to 80-90% confluency.
-
Treat cells with desired concentrations of this compound or vehicle control for specified time points (e.g., 5, 15, 30, 60 minutes).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 1X Assay/Lysis Buffer supplemented with protease inhibitors.
-
Scrape cells and centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize all samples to the same protein concentration.
-
-
RhoA-GTP Pulldown:
-
Incubate 500 µg - 1 mg of total protein with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle agitation.
-
Wash the beads three times with 1X Assay/Lysis Buffer.
-
-
SDS-PAGE and Western Blotting:
-
Elute bound proteins by boiling the beads in 2X Laemmli sample buffer.
-
Separate proteins on a 12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against RhoA (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
In Vivo Tumor Perfusion Imaging with Hoechst 33342
This protocol is based on methodologies used to assess vascular function.[3][17][18][19]
-
Animal Model:
-
Establish subcutaneous tumors (e.g., KHT sarcoma or MDA-MB-231) in immunocompromised mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
-
Drug Administration:
-
Administer this compound or OXi4503 via intraperitoneal (i.p.) or intravenous (i.v.) injection at the desired dose.
-
-
Perfusion Labeling:
-
At a predetermined time point post-drug administration (e.g., 4 hours), inject Hoechst 33342 (15 mg/kg) intravenously.
-
Allow the dye to circulate for 1-2 minutes to label perfused blood vessels.
-
-
Tissue Collection and Processing:
-
Euthanize the mouse and immediately excise the tumor.
-
Embed the tumor in OCT compound and snap-freeze in liquid nitrogen.
-
Store at -80°C until sectioning.
-
-
Microscopy and Analysis:
-
Cut 10-20 µm thick frozen sections using a cryostat.
-
Mount sections on slides and visualize under a fluorescence microscope using UV excitation.
-
Capture images and quantify the fluorescent area (representing perfused vessels) relative to the total tumor area using image analysis software.
-
In Vivo Tumor Growth Inhibition Study
This is a general protocol for assessing anti-tumor efficacy.[12][13][14][20][21][22][23]
-
Cell Culture and Implantation:
-
Culture a human cancer cell line (e.g., MDA-MB-231) in appropriate media.
-
Implant 1-5 x 10⁶ cells subcutaneously into the flank of immunocompromised mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements (Volume = (Length x Width²)/2).
-
When tumors reach a mean volume of ~100 mm³, randomize mice into treatment and control groups.
-
-
Treatment:
-
Administer this compound, OXi4503, or vehicle control according to the desired dosing schedule (e.g., once weekly, twice weekly).
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or after a specific duration.
-
Calculate tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.
-
Excise tumors for further histological or molecular analysis.
-
Conclusion
Both this compound and OXi4503 are potent second-generation vascular disrupting agents with promising preclinical anti-tumor activity. This compound acts through a well-defined pathway involving RhoA-mediated cytoskeletal rearrangement in endothelial cells. OXi4503 offers a dual mechanism of action, combining vascular disruption with direct tumor cytotoxicity, which may provide a therapeutic advantage in certain tumor types. The choice between these agents for further development may depend on the specific cancer indication, the tumor microenvironment, and the potential for combination with other therapies. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these and other novel vascular disrupting agents.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Treatment with the vascular disruptive agent OXi4503 induces an immediate and widespread epithelial to mesenchymal transition in the surviving tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Perspective on Vascular Disrupting Agents that Interact with Tubulin: Preclinical Tumor Imaging and Biological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of cell death mechanisms induced by the vascular disrupting agent OXi4503 during a phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. OXi4503 – Oncotelic [oncotelic.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combretastatin family member OXI4503 induces tumor vascular collapse through the induction of endothelial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of the second-generation vascular disrupting agent OXi4503 on tumor vascularity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Serial monitoring of human systemic and xenograft models of leukemia using a novel vascular disrupting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
- 16. Rho GTPase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of vascular marker Hoechst 33342 on tumour perfusion and cardiovascular function in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of vascular marker Hoechst 33342 on tumour perfusion and cardiovascular function in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MDA-MB-231 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 22. pubcompare.ai [pubcompare.ai]
- 23. altogenlabs.com [altogenlabs.com]
OXi8007: A Preclinical Comparative Guide for Clinical Translation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical data supporting the clinical translation of OXi8007, a novel indole-based vascular disrupting agent (VDA). This compound is a water-soluble phosphate prodrug of OXi8006, which demonstrates potent anti-cancer activity by selectively targeting and disrupting the tumor vasculature. This document compares the performance of this compound with other relevant alternatives and presents the supporting experimental data in a clear and concise format.
Mechanism of Action
This compound exerts its anti-tumor effect through a well-defined signaling pathway. As a prodrug, this compound is systemically converted by non-specific phosphatases to its active form, OXi8006.[1][2] OXi8006 then enters endothelial cells and binds to tubulin, inhibiting its polymerization and leading to microtubule depolymerization.[1][2][3] This disruption of the microtubule network activates the RhoA signaling pathway.[1] Activated RhoA, through its downstream effector RhoA kinase (ROCK), increases the phosphorylation of myosin light chain (MLC).[1] This leads to actin bundling, stress fiber formation, and subsequent morphological changes in the endothelial cells, causing them to round up and detach.[1][2] The ultimate result is a rapid and selective shutdown of blood flow within the tumor, leading to extensive tumor necrosis.[1][2]
In Vitro Efficacy
OXi8006, the active form of this compound, has demonstrated potent inhibition of tubulin assembly and cytotoxicity against various human cancer cell lines.
| Compound | Assay | Cell Line/Target | IC50 / GI50 | Reference |
| OXi8006 | Tubulin Polymerization Inhibition | Tubulin | 1.1 µM | [3] |
| This compound | Tubulin Polymerization Inhibition | Tubulin | 4.2 µM | [3] |
| Combretastatin A-4 (CA4) | Tubulin Polymerization Inhibition | Tubulin | Comparable to OXi8006 | [3] |
| OXi8006 | Cytotoxicity | DU-145 (Prostate) | 36 nM | [3] |
| OXi8006 | Cytotoxicity | MDA-MB-231 (Breast) | 32 nM | [2] |
| OXi8006 | Cytotoxicity | Activated HUVECs | 41 nM | [2] |
| This compound | Cytotoxicity | Renca (Kidney) | Greater sensitivity to CA4 | [2] |
In Vivo Efficacy and Comparison with Combretastatin A-4 Phosphate (CA4P)
Preclinical studies in various xenograft mouse models have consistently shown the potent and rapid vascular disrupting activity of this compound.
| Model | Drug | Dose | Primary Endpoint | Result | Reference |
| MDA-MB-231-luc Breast Cancer Xenograft | This compound | 350 mg/kg | Vascular Shutdown (BLI Signal) | >93% signal loss at 6 hours | [1] |
| MDA-MB-231-luc Breast Cancer Xenograft | CA4P | 120 mg/kg | Vascular Shutdown (BLI Signal) | Significant recovery of BLI signal between 6 and 24 hours compared to this compound | [1] |
| Renca-luc Kidney Cancer Orthotopic | This compound | 250 mg/kg | Vascular Shutdown (BLI Signal) | >98% vascular shutdown within 4 hours | [2] |
| PC-3 Prostate Cancer Xenograft | This compound | Not specified | Tumor Vasculature Interference | Pronounced interference observed with color Doppler ultrasound | [3] |
Experimental Protocols
A summary of the key experimental methodologies employed in the preclinical evaluation of this compound is provided below.
Cell Culture and In Vitro Assays
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) were used as a model for tumor vasculature.[1] Cancer cell lines included MDA-MB-231-luc (breast), Renca and Renca-luc (kidney), and PC-3 (prostate).[1][2][3]
-
Tubulin Polymerization Assay: The inhibitory effect of compounds on tubulin assembly was measured.[3]
-
Cytotoxicity Assays: The concentration of the drug that inhibits cell growth by 50% (GI50) was determined for various cancer cell lines.[2][3]
-
Microtubule Disruption: Changes in the microtubule structure in cells treated with this compound were observed.[2]
Animal Models and In Vivo Imaging
-
Animal Models: SCID mice and BALB/c mice were used for xenograft and orthotopic tumor models.[1][2][3]
-
Tumor Models: MDA-MB-231-luc breast cancer xenografts, orthotopic Renca-luc kidney tumors, and PC-3 prostate tumor xenografts were established.[1][2][3]
-
Dynamic Bioluminescence Imaging (BLI): This technique was used to non-invasively assess tumor vascular function. A decrease in the bioluminescence signal after the administration of luciferin indicates vascular shutdown, as the substrate delivery to the tumor is blocked.[1]
-
Multispectral Optoacoustic Tomography (MSOT): This imaging modality was used to assess tumor hypoxia.[2]
-
Color Doppler Ultrasound: This was utilized to visualize and assess blood flow within the tumor.[3]
-
Histology and Immunohistochemistry: Tumor tissues were analyzed to confirm vascular disruption, hemorrhage, and necrosis.[1][2] Perfusion was assessed using fluorescent dyes like Hoechst 33342.[1]
Summary and Clinical Outlook
The preclinical data strongly support the potential of this compound as a potent vascular disrupting agent for the treatment of solid tumors. Its well-characterized mechanism of action, significant in vitro and in vivo efficacy, and favorable comparison to other VDAs like CA4P, warrant its further clinical investigation. The rapid and extensive vascular shutdown induced by this compound suggests its potential utility in combination therapies, for example, with chemotherapy or radiotherapy, to enhance their efficacy by trapping them within the tumor and overcoming hypoxia-related resistance. The water-soluble nature of this compound also offers a significant advantage for clinical formulation and administration. These compelling preclinical findings provide a solid foundation for the continued clinical translation of this compound.
References
- 1. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of a 2-Aryl-3-Aroyl-Indole Salt (this compound) Resembling Combretastatin A-4 with Application as a Vascular Disrupting Agent - PMC [pmc.ncbi.nlm.nih.gov]
OXi8007 vs. BNC105P: A Comparative Review of Two Vascular Disrupting Agents
A Detailed Examination of Preclinical and Clinical Data for Two Promising Tubulin-Targeting Cancer Therapeutics
In the landscape of anti-cancer therapies, vascular disrupting agents (VDAs) represent a promising strategy, aiming to obliterate the established tumor vasculature, leading to widespread tumor cell death. This review provides a comprehensive comparison of two such agents, OXi8007 and BNC105P, both of which are prodrugs that target tubulin polymerization in endothelial cells. We delve into their mechanisms of action, preclinical efficacy, and available clinical data to offer a valuable resource for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Building Blocks of the Vasculature
Both this compound and BNC105P function as tubulin polymerization inhibitors. They are administered as inactive, water-soluble phosphate prodrugs, which are then converted into their active forms, OXi8006 and BNC105 respectively, by phosphatases in the body.[1][2]
This compound: The active form, OXi8006, is an indole-based compound that binds to the colchicine site on tubulin, leading to the inhibition of microtubule assembly.[1] This disruption of the microtubule network in activated endothelial cells triggers a signaling cascade involving the activation of RhoA.[1] The subsequent activation of RhoA kinase (ROCK) leads to increased phosphorylation of myosin light chain (MLC), resulting in actin bundling, stress fiber formation, and ultimately, endothelial cell shape changes and vascular disruption.[1]
BNC105P: The active form, BNC105, is a benzofuran derivative that also inhibits tubulin polymerization.[2] This inhibition leads to a blockage of mitotic spindle formation and cell cycle arrest, ultimately inducing apoptosis in activated endothelial cells and disrupting tumor vasculature.[2] In addition to its VDA activity, BNC105 has a direct cytotoxic effect on tumor cells.[2] A notable feature of BNC105 is that it is not a substrate for the multidrug-resistance P-glycoprotein (Pgp) transporter, which could be advantageous in overcoming certain forms of drug resistance.[2]
Figure 1: Simplified signaling pathways of this compound and BNC105P.
Preclinical Data: A Head-to-Head Look at In Vitro and In Vivo Performance
Both this compound and BNC105P have demonstrated potent anti-cancer activity in preclinical studies. The following tables summarize the available quantitative data for a comparative analysis.
In Vitro Activity
| Parameter | OXi8006 (Active form of this compound) | BNC105 (Active form of BNC105P) | Reference |
| Tubulin Polymerization Inhibition (IC50) | 1.1 µM | Not explicitly stated, but described as a potent inhibitor. | [1] |
| Cytotoxicity (GI50) - HUVEC (activated) | 41 nM | 80-fold higher potency against proliferating vs. non-proliferating endothelial cells. | [3][4] |
| Cytotoxicity (GI50) - MDA-MB-231 (Breast Cancer) | 32 nM | Not Available | [3] |
| Cytotoxicity (GI50) - DU-145 (Prostate Cancer) | 25.7 nM (average for NCI-H460, DU-145, SK-OV-3) | Not Available | [1] |
| Cytotoxicity (GI50) - Renca (Kidney Cancer) | Sensitive | Sensitive | [2] |
In Vivo Efficacy
| Model | This compound | BNC105P | Reference |
| MDA-MB-231-luc Breast Cancer Xenograft | 350 mg/kg dose led to >93% reduction in bioluminescence signal at 6 hours. | Not Available | [1] |
| Renca-luc Kidney Cancer Orthotopic Model | 250 mg/kg dose resulted in rapid vascular shutdown (>98% within 4 hours). Monotherapy showed no significant tumor growth delay, but combination with cabozantinib or checkpoint inhibitors improved survival. | Not Available | [2] |
| Various Xenograft Models | Not Available | 10 mg/kg dose achieved >95% vascular disruption at 3 hours. Treatment caused tumor regressions with 20% complete tumor clearance in one study. | [4][5] |
Pharmacokinetic Profile
| Parameter | This compound/OXi8006 (Mice) | BNC105P/BNC105 (Human - Phase I) | Reference |
| Prodrug Half-life (t1/2) | This compound: 49 min | BNC105P: 0.13 hours (7.8 min) | [2][6] |
| Active Drug Half-life (t1/2) | OXi8006: 119 min | BNC105: 0.57 hours (34.2 min) | [2][6] |
Clinical Development
BNC105P has undergone more extensive clinical evaluation compared to this compound.
-
Phase I: A first-in-human study established a recommended Phase II dose of 16 mg/m² administered as a 10-minute infusion on days 1 and 8 of a 21-day cycle. The drug was generally well-tolerated.[6]
-
Phase II:
-
In a trial for metastatic renal cell carcinoma (mRCC), the combination of BNC105P with everolimus did not meet the primary endpoint of improving 6-month progression-free survival (PFS) in an unselected population. However, subgroup analyses suggested potential benefits in patients with liver metastases or a previous nephrectomy.[7]
-
In a single-arm Phase II trial for malignant pleural mesothelioma, BNC105P showed a manageable safety profile but had insufficient single-agent activity to warrant further investigation in this setting.[8]
-
Information on the clinical development of This compound is limited in the public domain.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of this compound and BNC105P.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Figure 2: General workflow for a tubulin polymerization assay.
A common method involves monitoring the increase in light scattering as tubulin polymerizes, which is measured as an increase in absorbance at 340 nm. The reaction mixture typically contains purified tubulin, a polymerization buffer (e.g., PIPES buffer), GTP, and the test compound. The reaction is initiated by raising the temperature from 4°C to 37°C.
Cell Viability/Cytotoxicity Assay (e.g., SRB or MTT Assay)
These assays determine the concentration of a compound that inhibits cell growth by 50% (GI50 or IC50).
Figure 3: General workflow for a cell viability/cytotoxicity assay.
Cells are seeded in microplates and, after attachment, are treated with a range of concentrations of the test compound. After a set incubation period, a reagent is added that is converted into a colored or fluorescent product by viable cells. The amount of product, measured by a plate reader, is proportional to the number of living cells.
In Vivo Xenograft Model
These studies evaluate the anti-tumor efficacy of a compound in a living organism.
Figure 4: General workflow for an in vivo xenograft study.
Human cancer cells are injected into immunocompromised mice, either subcutaneously or orthotopically. Once tumors are established, the mice are treated with the drug or a placebo. Tumor growth is monitored over time using methods like caliper measurements or in vivo imaging (e.g., bioluminescence for luciferase-expressing cells).
Conclusion
This compound and BNC105P are both promising vascular disrupting agents with a shared mechanism of targeting tubulin polymerization. Preclinical data indicate that both compounds are potent inhibitors of endothelial and cancer cell proliferation and can induce significant vascular disruption in tumor models.
BNC105P has progressed further in clinical development, with Phase I and II trials completed. While it has shown a manageable safety profile, its efficacy as a monotherapy or in the combinations tested so far has been modest, highlighting the need for better patient selection strategies or different combination partners.
This compound has demonstrated robust preclinical activity, particularly in breast and kidney cancer models. The elucidation of its downstream signaling pathway involving RhoA provides a more detailed understanding of its mechanism. Further clinical investigation of this compound is warranted to determine its therapeutic potential in humans.
Direct comparative studies of these two agents would be highly valuable to definitively assess their relative efficacy and safety. Future research should also focus on identifying predictive biomarkers to guide patient selection and on exploring novel combination therapies to enhance the anti-tumor activity of these vascular disrupting agents.
References
- 1. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BNC105: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Clinical, pharmacodynamic, and pharmacokinetic evaluation of BNC105P: a phase I trial of a novel vascular disrupting agent and inhibitor of cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effects of L-NAME on DU145 human prostate cancer cell line: A cytotoxicity-based study - PubMed [pubmed.ncbi.nlm.nih.gov]
OXi8007: A Comparative Guide to its Added Benefit in Established Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vascular disrupting agent (VDA) OXi8007 against other cancer therapeutic strategies. The information presented is based on preclinical data from established cancer models, offering insights into its potential as a monotherapy and in combination regimens.
Mechanism of Action
This compound is a water-soluble phosphate prodrug of OXi8006, an indole-based tubulin-binding compound. In vivo, this compound is rapidly converted to its active form, OXi8006, by non-specific phosphatases. OXi8006 then exerts its anti-cancer effects through a dual mechanism:
-
Vascular Disruption: OXi8006 primarily targets the tumor vasculature by binding to tubulin in rapidly proliferating endothelial cells. This disrupts microtubule dynamics, leading to cytoskeletal reorganization and increased contractility. The signaling cascade involves the activation of RhoA and subsequent phosphorylation of focal adhesion kinase (FAK) and non-muscle myosin light chain (MLC). This results in the formation of stress fibers, cell rounding, and ultimately, the collapse of the tumor's blood vessel network. The ensuing shutdown of blood flow deprives the tumor of oxygen and nutrients, causing extensive tumor necrosis.[1][2]
-
Direct Cytotoxicity: As a tubulin-binding agent, OXi8006 also possesses direct cytotoxic activity against tumor cells by inducing G2/M cell cycle arrest.[1]
Data Presentation
This compound Monotherapy vs. Combretastatin A4 Phosphate (CA4P)
Cancer Model: MDA-MB-231 Human Breast Cancer Xenograft
| Treatment Group | Dose | Endpoint | Result | Reference |
| This compound | 350 mg/kg | Vascular Shutdown (Bioluminescence Imaging) | 93% reduction in signal at 6 hours post-treatment | [1] |
| CA4P | 120 mg/kg | Vascular Shutdown (Bioluminescence Imaging) | Significant reduction at 6 hours, but with significant signal recovery by 24 hours | [1] |
This compound Combination Therapy in Renca Mouse Kidney Cancer Model
Combination with Cabozantinib (Tyrosine Kinase Inhibitor)
| Treatment Group | Dosing Schedule | Endpoint | Result | Reference |
| This compound alone | 250 mg/kg, twice weekly | Median Survival | No significant tumor growth delay | [1] |
| Cabozantinib alone | 3 mg/kg, daily | Median Survival | Significant tumor growth delay | [1] |
| This compound + Cabozantinib | This compound: 250 mg/kg, twice weekly; Cabozantinib: 3 mg/kg, daily | Median Survival | Significant increase in median survival time compared to either monotherapy | [1] |
Combination with Checkpoint Inhibitors (anti-PD-1 and anti-CTLA-4)
| Treatment Group | Dosing Schedule | Endpoint | Result | Reference |
| Checkpoint Inhibitors alone | anti-PD-1: 10 mg/kg; anti-CTLA-4: 5 mg/kg, three times a week for two weeks | Survival | --- | [1] |
| This compound + Checkpoint Inhibitors | This compound: 250 mg/kg, twice weekly; CKI schedule as above | Survival | Improved survival over checkpoint inhibitors alone | [1] |
Experimental Protocols
MDA-MB-231 Breast Cancer Xenograft Model
-
Cell Culture: MDA-MB-231 human breast cancer cells, transfected with the firefly luciferase gene (MDA-MB-231-luc), are cultured in a suitable medium such as DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Animal Model: Female severe combined immunodeficient (SCID) mice are used.
-
Tumor Implantation: 1 x 10^6 MDA-MB-231-luc cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel are injected subcutaneously into the flank of each mouse.[3]
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups. This compound is typically administered via intraperitoneal (i.p.) injection at a dose of 350 mg/kg.
-
Monitoring: Tumor growth is monitored by caliper measurements. Vascular shutdown is assessed using bioluminescence imaging.
Renca Orthotopic Kidney Cancer Model
-
Cell Culture: Renca mouse kidney adenocarcinoma cells, transfected with the firefly luciferase gene (Renca-luc), are maintained in RPMI-1640 medium supplemented with 10% FBS and other necessary components.[1]
-
Animal Model: Male BALB/c mice are used for this syngeneic model.
-
Tumor Implantation: 2 x 10^5 Renca-luc cells in 0.1 mL of medium are injected intrarenally.
-
Treatment: Treatment is initiated when the bioluminescence signal from the tumors reaches approximately 1 x 10^6 photons/s.
-
Monitoring: Tumor growth and response to therapy are monitored by bioluminescence imaging at least once a week. Animal weight is also monitored weekly.
Bioluminescence Imaging (BLI) for Vascular Shutdown
-
Substrate Preparation: D-luciferin is prepared fresh at a concentration of 15 mg/mL in sterile DPBS.[5]
-
Administration: Mice are given an intraperitoneal injection of D-luciferin at a dose of 150 mg/kg body weight.[3][6]
-
Imaging: Approximately 3-10 minutes after luciferin injection, mice are anesthetized with isoflurane and placed in an in vivo imaging system.[3][5] A series of images are acquired, typically for 1-minute intervals over 15-35 minutes, to capture the peak bioluminescent signal.
-
Analysis: The bioluminescent signal (photon flux) is quantified using appropriate software. A decrease in signal intensity after treatment with a VDA like this compound indicates a reduction in blood flow to the tumor, as the delivery of luciferin is compromised.
Western Blot for Phosphorylated FAK and MLC
-
Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to subconfluency and then treated with OXi8006 (the active form of this compound) at a concentration of 1 µM for various time points (e.g., 3, 10, 30, 60 minutes).
-
Lysis: Cells are washed with ice-cold PBS and then lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated FAK (p-FAK, Tyr-397) and phosphorylated MLC (p-MLC, Thr-18/Ser-19). An antibody against a housekeeping protein like actin is used as a loading control.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The optical density of the protein bands is quantified using densitometry software and normalized to the loading control.[2]
Mandatory Visualization
References
- 1. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing live animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine Kinase Inhibitor Cabozantinib Inhibits Murine Renal Cancer by Activating Innate and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ohsu.edu [ohsu.edu]
- 6. Bioluminescent human breast cancer cell lines that permit rapid and sensitive in vivo detection of mammary tumors and multiple metastases in immune deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of OXi8007
For researchers, scientists, and professionals in drug development, ensuring the safe and environmentally responsible disposal of chemical compounds like OXi8007 is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the recommended procedures for the proper disposal of this compound, a water-soluble phosphate prodrug of the tubulin-binding compound OXi8006.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety protocols for handling potent cytotoxic agents should be strictly followed.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specific Recommendations |
| Hand Protection | Wear protective gloves (e.g., nitrile) to prevent skin contact. |
| Eye/Face Protection | Use safety glasses or goggles to protect against splashes. |
| Body Protection | Wear a lab coat or other protective clothing. |
In the event of a spill, the area should be immediately ventilated, and access restricted. The spilled material should be carefully collected using absorbent materials to minimize dust or aerosol formation and placed in a sealed container for disposal.
Step-by-Step Disposal Procedures for this compound
Unused or excess this compound and its containers must be treated as hazardous waste. The primary and most crucial step is to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local and national regulations may vary.
-
Waste Identification and Segregation :
-
Label a dedicated, leak-proof container as "Hazardous Waste: this compound".
-
Do not mix this compound waste with other chemical waste unless explicitly permitted by your EHS department.
-
-
Management of Unused or Excess this compound :
-
Container Decontamination (Triple Rinsing) :
-
Empty containers that held this compound must be decontaminated before disposal.
-
Step 1 : Fill the empty container to at least 10% of its capacity with a suitable solvent (e.g., the solvent used to dissolve the compound, or as advised by your EHS office).
-
Step 2 : Securely close the container and agitate it to rinse all interior surfaces thoroughly.
-
Step 3 : Empty the rinsate into the designated this compound hazardous waste container.
-
Step 4 : Repeat this rinsing procedure two more times.
-
-
Final Container Disposal :
-
After triple rinsing, the container should be punctured or otherwise rendered unusable to prevent reuse.
-
Dispose of the decontaminated container according to your institution's guidelines for non-hazardous lab waste, or as directed by your EHS department.
-
-
Engage a Licensed Waste Disposal Contractor :
This compound Storage and Stability
Proper storage is essential to maintain the integrity of this compound and to prevent accidental release.
| Storage Condition | Duration |
| -80°C | Up to 6 months[5] |
| -20°C | Up to 1 month (in a sealed container, away from moisture and light)[5][6] |
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[5]
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound and its containers.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always prioritize your institution's specific EHS guidelines.
References
Essential Safety and Logistical Information for Handling OXi8007
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical guidance on the safe handling, operational protocols, and disposal of OXi8007, a potent vascular disrupting agent. Adherence to these procedures is essential to ensure laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
Given the cytotoxic nature of this compound as a tubulin-binding compound, stringent adherence to PPE protocols is mandatory to prevent exposure. The following PPE should be worn at all times when handling this compound in solid or solution form:
| PPE Category | Item | Specifications |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemotherapy-grade nitrile gloves. Change the outer glove immediately upon contamination and both pairs every 30-60 minutes during extended procedures. |
| Body Protection | Disposable Gown | A solid-front, back-closing disposable gown made of a low-lint, impervious material. Cuffs should be elasticated and tucked under the inner pair of gloves. |
| Eye Protection | Safety Goggles with Side Shields or Face Shield | Protects against splashes and aerosols. A face shield offers broader protection and is recommended when handling larger volumes or during sonication. |
| Respiratory Protection | N95 Respirator or Higher | Recommended when handling the powdered form of this compound to prevent inhalation of fine particles. A surgical mask is not a suitable substitute. |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling of this compound is critical for safety and experimental reproducibility.
Receiving and Storage
-
Receipt: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage of Solid Compound: this compound is a solid powder and should be stored in a dry, dark environment. For long-term storage (months to years), it is recommended to keep it at -20°C. For short-term storage (days to weeks), 0-4°C is acceptable.[1]
-
Storage of Stock Solutions: Once in solution, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.[2]
Solution Preparation
This compound is soluble in DMSO but not in water.[1] For in vivo studies, this compound has been dissolved in saline for administration.[3]
Example Stock Solution Preparation:
| Parameter | Value |
| Solvent | DMSO |
| Long-term Storage | -80°C (up to 6 months)[2] |
| Short-term Storage | -20°C (up to 1 month)[2] |
Experimental Workflow: In Vivo Study Example
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a tumor-bearing mouse model.
Mechanism of Action: Signaling Pathway
This compound is a water-soluble phosphate prodrug that is rapidly converted in vivo to its active form, OXi8006, by non-specific phosphatases. OXi8006 then exerts its anti-vascular effects by disrupting microtubule dynamics in endothelial cells.
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.
-
Solid Waste: All disposable PPE (gloves, gowns), absorbent pads, and plasticware that have come into contact with this compound should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and the first rinse of any contaminated glassware should be collected in a sealed, labeled hazardous waste container. Do not dispose of this compound down the drain.[4]
-
Sharps: Needles and syringes used for the administration of this compound must be disposed of in a designated chemotherapy sharps container.
Follow all institutional and local regulations for the disposal of chemotherapy and hazardous waste.
Experimental Data Summary
The following tables provide a summary of key quantitative data from preclinical studies of this compound and its active metabolite, OXi8006.
Table 1: In Vitro Cytotoxicity
| Cell Line | Compound | GI50 (nM) |
| DU-145 (Prostate) | This compound | 36[1] |
Table 2: In Vivo Dosing
| Animal Model | Tumor Type | Dose | Administration Route |
| SCID Mouse | PC-3 (Prostate) | 350 mg/kg | Intraperitoneal (IP) |
| BALB/c Mouse | Renca-luc (Kidney) | 250 mg/kg | Intraperitoneal (IP)[3] |
By adhering to these safety and handling guidelines, researchers can minimize personal risk and contribute to the generation of reliable and reproducible scientific data. For further information, consult your institution's Environmental Health and Safety (EHS) department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
